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Butylphenyl methylpropional, (+)-

Cat. No.: B12648755
CAS No.: 75166-30-2
M. Wt: 204.31 g/mol
InChI Key: SDQFDHOLCGWZPU-NSHDSACASA-N
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Description

Butylphenyl methylpropional, (+)- is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butylphenyl methylpropional, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butylphenyl methylpropional, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O B12648755 Butylphenyl methylpropional, (+)- CAS No. 75166-30-2

Properties

CAS No.

75166-30-2

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

(2S)-3-(4-tert-butylphenyl)-2-methylpropanal

InChI

InChI=1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1

InChI Key

SDQFDHOLCGWZPU-NSHDSACASA-N

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)C=O

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (±)-Butylphenyl methylpropional

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Butylphenyl methylpropional (BMHCA), commonly known as Lilial (B1675391), is a synthetic fragrance ingredient that has come under significant scientific and regulatory scrutiny due to its toxicological profile. This technical guide provides a comprehensive overview of the current understanding of BMHCA's mechanism of action, with a focus on its molecular interactions and cellular effects. The primary mechanisms discussed include its role as a reproductive toxicant, a skin sensitizer, and a weak endocrine disruptor. This document collates quantitative data from key studies, details the experimental protocols used to generate this data, and provides visual representations of the relevant biological pathways and experimental workflows. The information presented is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the biological effects of BMHCA and similar compounds.

Introduction

(±)-Butylphenyl methylpropional (p-BMHCA), a racemic mixture of (2R)- and (2S)-3-(4-tert-butylphenyl)-2-methylpropanal, is an aromatic aldehyde that has been widely used as a fragrance ingredient in a variety of consumer products, including cosmetics, personal care products, and household cleaners.[1][2] Its characteristic floral scent, reminiscent of lily of the valley, made it a popular choice in the fragrance industry. However, growing concerns over its safety have led to significant regulatory restrictions, including a ban on its use in cosmetics in the European Union.[2][3] This decision was primarily driven by its classification as a reproductive toxicant (Repr. 1B) by the European Chemicals Agency (ECHA).[2][3]

This guide delves into the scientific evidence that forms the basis of our current understanding of BMHCA's mechanism of action. It will explore its effects on the endocrine system, its ability to elicit skin sensitization, its genotoxic potential, and the underlying molecular pathways involved in its toxicity.

Toxicological Profile: A Multi-faceted Mechanism of Action

The toxicological effects of BMHCA are not attributed to a single, specific mechanism but rather a combination of interactions with biological systems. The primary areas of concern are its reproductive toxicity, skin sensitization, and endocrine-disrupting potential.

Reproductive Toxicity

The classification of BMHCA as a substance toxic to reproduction is the most significant aspect of its toxicological profile. The primary mechanism of concern is its adverse effects on the male reproductive system.

2.1.1. Endocrine Disruption: Weak Estrogenic Activity

BMHCA has been shown to possess weak estrogenic activity. In vitro studies using the estrogen-responsive human breast cancer cell line MCF-7 have demonstrated that BMHCA can bind to estrogen receptors (ERα and ERβ) and induce estrogenic responses.

  • Estrogen Receptor Binding: In a competitive binding assay, a 3,000,000-fold molar excess of BMHCA was required to partially displace radiolabeled estradiol (B170435) from both recombinant human ERα and ERβ.[4] This indicates a very low binding affinity compared to the natural ligand, 17β-estradiol.

  • Gene Expression: At concentrations ranging from 5 x 10⁻⁵ M to 5 x 10⁻⁴ M, BMHCA was able to increase the expression of the estrogen-responsive reporter gene (ERE-CAT) and the endogenous pS2 gene in MCF-7 cells.[4]

  • Cell Proliferation: BMHCA was also found to increase the proliferation of estrogen-dependent MCF-7 cells. This proliferative effect could be inhibited by the anti-estrogen fulvestrant, suggesting an ER-mediated mechanism.[4]

Signaling Pathway for Estrogenic Activity of BMHCA

Estrogenic_Activity BMHCA Butylphenyl methylpropional ER Estrogen Receptor (ERα / ERβ) BMHCA->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Transcription of Estrogen-Responsive Genes ERE->Gene_Transcription Initiates Cell_Proliferation Increased Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: Estrogenic signaling pathway of Butylphenyl methylpropional.

2.1.2. Inhibition of Steroidogenesis

There is evidence to suggest that BMHCA can interfere with the production of steroid hormones. One study indicated that exposure to lilial during fetal development in male rats led to reduced testosterone (B1683101) levels.[5] The H295R steroidogenesis assay is a key in vitro method for assessing a chemical's potential to interfere with the production of steroid hormones, including testosterone and estradiol.

2.1.3. Metabolism to a More Potent Toxicant

A critical aspect of BMHCA's reproductive toxicity is its metabolism to 4-tert-butylbenzoic acid (TBBA). In vivo and in vitro studies have shown that BMHCA is metabolized to TBBA, and this metabolite is considered to be a key mediator of the observed testicular toxicity.[6]

Metabolic Pathway of BMHCA to TBBA

BMHCA_Metabolism BMHCA Butylphenyl methylpropional (BMHCA) Metabolism Metabolic Oxidation BMHCA->Metabolism TBBA 4-tert-butylbenzoic acid (TBBA) Metabolism->TBBA Toxicity Testicular Toxicity TBBA->Toxicity Mediates

Caption: Metabolic activation of BMHCA to its toxic metabolite, TBBA.

Skin Sensitization

BMHCA is a well-documented skin sensitizer, meaning it can cause allergic contact dermatitis upon repeated exposure.[2] The mechanism of skin sensitization involves the interaction of the chemical (or its metabolites) with skin proteins, forming haptens that are then recognized by the immune system.

The Local Lymph Node Assay (LLNA) is the standard method for assessing the skin sensitization potential of chemicals. In the LLNA, BMHCA has been shown to induce a proliferative response in the draining lymph nodes of mice, indicative of its sensitizing properties.

Genotoxicity

Quantitative Data

The following tables summarize the key quantitative data related to the mechanism of action of BMHCA.

Table 1: Endocrine Disruption Data

ParameterAssaySpecies/Cell LineResultReference
Estrogen Receptor BindingCompetitive Binding AssayHuman (recombinant)Partial displacement at 3,000,000-fold molar excess[4]
Estrogen-Responsive Gene ExpressionERE-CAT Reporter Gene AssayMCF-7 (human)Increased expression at 5x10⁻⁵ to 5x10⁻⁴ M[4]
Cell ProliferationMCF-7 Proliferation AssayMCF-7 (human)Increased proliferation[4]

Table 2: Reproductive and General Toxicity Data

ParameterStudy TypeSpeciesNOAEL (No Observed Adverse Effect Level)Reference
Male Reproductive Toxicity (Testicular effects)Repeated Dose Oral ToxicityRat25 mg/kg bw/daySCCS/1591/17[1]
Acute Oral ToxicityAcute Toxicity StudyRatLD50: 1390 mg/kg bwSCCS/1591/17[1]

Table 3: Skin Sensitization Data

ParameterAssayVehicleEC3 Value (Effective Concentration for a 3-fold stimulation index)Reference
Skin SensitizationLocal Lymph Node Assay (LLNA)Acetone/Olive Oil (4:1 v/v)~2.9%SCCS/1591/17[1]

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Estrogen Receptor Competitive Binding Assay
  • Objective: To determine the ability of a test chemical to bind to estrogen receptors.

  • Methodology:

    • Recombinant human estrogen receptors (ERα and ERβ) or cytosolic extracts from MCF-7 cells are used as the source of ERs.

    • A constant concentration of radiolabeled estradiol ([³H]E₂) is incubated with the ER preparation in the presence of increasing concentrations of the test chemical (BMHCA).

    • After incubation, the bound and free radiolabeled estradiol are separated.

    • The amount of bound radioactivity is measured using liquid scintillation counting.

    • The ability of the test chemical to displace the radiolabeled estradiol is calculated and expressed as a percentage of the control (incubation with [³H]E₂ alone).

H295R Steroidogenesis Assay
  • Objective: To assess the potential of a chemical to interfere with the production of steroid hormones.

  • Methodology:

    • Human H295R adrenocortical carcinoma cells, which express all the key enzymes for steroidogenesis, are cultured.

    • The cells are exposed to various concentrations of the test chemical (BMHCA) for a defined period (e.g., 48 hours).

    • The cell culture medium is collected, and the concentrations of testosterone and estradiol are measured using methods such as ELISA, radioimmunoassay (RIA), or LC-MS/MS.

    • Cell viability is also assessed to distinguish between specific effects on steroidogenesis and general cytotoxicity.

    • The results are expressed as a change in hormone production relative to a vehicle control.

Experimental Workflow for H295R Steroidogenesis Assay

H295R_Workflow cluster_prep Cell Preparation cluster_exposure Chemical Exposure cluster_analysis Analysis Culture Culture H295R cells Seed Seed cells in multi-well plates Culture->Seed Expose Expose cells to BMHCA (various concentrations) Seed->Expose Collect_Medium Collect cell culture medium Expose->Collect_Medium Assess_Viability Assess cell viability Expose->Assess_Viability Measure_Hormones Measure Testosterone & Estradiol (ELISA, LC-MS) Collect_Medium->Measure_Hormones

Caption: Workflow for the H295R steroidogenesis assay.

Local Lymph Node Assay (LLNA)
  • Objective: To determine the skin sensitization potential of a chemical.

  • Methodology:

    • A group of mice is treated with the test chemical (BMHCA) dissolved in a suitable vehicle, applied to the dorsal surface of the ears for three consecutive days.

    • A control group is treated with the vehicle alone.

    • On day 5, the mice are injected intravenously with a radiolabeled DNA precursor (e.g., ³H-methyl thymidine).

    • After a few hours, the mice are euthanized, and the draining auricular lymph nodes are excised.

    • The lymph nodes are processed to create a single-cell suspension.

    • The incorporation of the radiolabel into the DNA of the lymph node cells is measured by liquid scintillation counting.

    • The stimulation index (SI) is calculated as the ratio of radiolabel incorporation in the test group to that in the control group. An SI of 3 or greater is considered a positive result.

Ames Test (Bacterial Reverse Mutation Assay)
  • Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Methodology:

    • Several strains of S. typhimurium with pre-existing mutations in the histidine operon are used.

    • The bacteria are exposed to the test chemical (BMHCA) in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

    • The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

    • Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will be able to grow and form colonies.

    • The number of revertant colonies is counted, and a significant, dose-dependent increase in the number of colonies compared to the control is indicative of mutagenic activity.

In Vitro Micronucleus Test
  • Objective: To detect chromosomal damage by assessing the formation of micronuclei in cultured mammalian cells.

  • Methodology:

    • A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79) is exposed to the test chemical (BMHCA) with and without metabolic activation.

    • The cells are cultured for a period that allows for at least one cell division.

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei that have formed during the preceding mitosis.

    • The cells are harvested, fixed, and stained.

    • The frequency of micronucleated cells is determined by microscopic examination. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

HPRT Gene Mutation Assay
  • Objective: To detect gene mutations at the HPRT locus in cultured mammalian cells.

  • Methodology:

    • A suitable mammalian cell line (e.g., CHO, V79) is exposed to the test chemical (BMHCA) with and without metabolic activation.

    • Following treatment, the cells are cultured for a period to allow for the expression of any induced mutations.

    • The cells are then cultured in a selective medium containing a purine (B94841) analog, such as 6-thioguanine (B1684491) (6-TG).

    • Cells with a functional HPRT enzyme will incorporate the toxic analog and die.

    • Cells with a mutation in the HPRT gene will not be able to metabolize 6-TG and will survive to form colonies.

    • The number of mutant colonies is counted, and the mutation frequency is calculated. A significant, dose-dependent increase in the mutation frequency indicates mutagenic activity.

Conclusion

The mechanism of action of (±)-Butylphenyl methylpropional is complex, involving multiple pathways that contribute to its toxicological profile. The primary concern is its reproductive toxicity, which is likely a result of a combination of weak endocrine disruption through estrogen receptor interaction and, more significantly, its metabolism to the testicular toxicant 4-tert-butylbenzoic acid. While not genotoxic, BMHCA is a confirmed skin sensitizer.

This technical guide has summarized the key scientific findings, presented available quantitative data, and outlined the experimental protocols used to assess the safety of BMHCA. This information provides a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development, aiding in the understanding of the biological effects of this compound and informing the safety assessment of other fragrance ingredients and structurally related chemicals. Further research is warranted to fully elucidate the quantitative aspects of its mitochondrial toxicity and to further refine our understanding of the precise molecular initiating events that lead to its adverse effects.

References

An In-depth Technical Guide to the Synthesis of Butylphenyl Methylpropional

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylphenyl methylpropional, commonly known as Lilial, is a synthetic aromatic aldehyde that has been widely utilized as a fragrance ingredient in a variety of consumer products and as an intermediate in the synthesis of agrochemicals. This technical guide provides a comprehensive overview of the primary industrial synthesis pathways for Butylphenyl methylpropional, with a focus on the core chemical reactions, experimental protocols, and quantitative data. The guide details the prevalent two-step process involving an Aldol condensation followed by catalytic hydrogenation, and also explores an alternative route via Friedel-Crafts alkylation. Detailed experimental methodologies, data on reaction yields and product purity, and visual representations of the synthesis pathways are presented to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

Butylphenyl methylpropional (CAS 80-54-6), with the IUPAC name 3-(4-tert-butylphenyl)-2-methylpropanal, is a significant aroma chemical prized for its potent, floral, lily-of-the-valley scent.[1] Beyond its use in perfumery, it serves as a key intermediate in the production of certain agrochemicals.[2] The industrial synthesis of this compound is primarily achieved through a robust and efficient two-step process. This guide will first elaborate on this main pathway, providing detailed experimental protocols and associated data, followed by an exploration of an alternative synthesis strategy.

Primary Synthesis Pathway: Aldol Condensation and Hydrogenation

The most common industrial method for producing Butylphenyl methylpropional involves a two-step sequence:

  • Aldol Condensation: A crossed Aldol condensation between 4-tert-butylbenzaldehyde (B1265539) and propionaldehyde (B47417) to form p-tert-butyl-α-methylcinnamaldehyde.

  • Catalytic Hydrogenation: The selective hydrogenation of the carbon-carbon double bond of the intermediate to yield the final product, Butylphenyl methylpropional.[2]

Step 1: Aldol Condensation of 4-tert-Butylbenzaldehyde and Propionaldehyde

This reaction is a base-catalyzed crossed Aldol condensation. To minimize the self-condensation of propionaldehyde, it is slowly added to a mixture of 4-tert-butylbenzaldehyde and the base catalyst.

A detailed experimental protocol for the synthesis of the intermediate, p-tert-butyl-α-methylcinnamaldehyde, is as follows:

  • Reaction Setup: A reaction vessel is charged with 4-tert-butylbenzaldehyde and a suitable solvent, typically anhydrous methanol (B129727).

  • Catalyst Addition: A base catalyst, such as potassium hydroxide (B78521) or sodium hydroxide, is introduced into the mixture. The weight ratio of potassium hydroxide to 4-tert-butylbenzaldehyde is approximately 1:35 to 1:40.

  • Temperature Control: The reaction mixture is cooled to a temperature range of 15-20°C. Maintaining a low temperature is crucial to control the reaction rate and minimize the formation of by-products.

  • Reagent Addition: A solution of propionaldehyde (1.0 to 1.05 molar equivalents relative to 4-tert-butylbenzaldehyde) dissolved in anhydrous methanol is added dropwise to the reaction mixture over a period of 1-2 hours. The temperature should be carefully maintained within the 15-20°C range during the addition.

  • Reaction Time: After the complete addition of propionaldehyde, the reaction mixture is stirred for an additional 1-2 hours at the same temperature to ensure the reaction goes to completion.

  • Work-up: The reaction is quenched by the addition of an acidic substance to neutralize the base catalyst. The methanol is then recovered by distillation. The resulting crude p-tert-butyl-α-methylcinnamaldehyde can be purified by film evaporator distillation.

Step 2: Catalytic Hydrogenation of p-tert-Butyl-α-methylcinnamaldehyde

The second step involves the selective hydrogenation of the α,β-unsaturated aldehyde intermediate to the corresponding saturated aldehyde.

A typical procedure for the catalytic hydrogenation is as follows:

  • Reaction Setup: A high-pressure autoclave is charged with p-tert-butyl-α-methylcinnamaldehyde, a solvent such as methanol or ethanol, and a hydrogenation catalyst. A common catalyst is 5% Palladium on Carbon (Pd/C).

  • Catalyst Loading: The catalyst loading is typically in the range of 1-5 mol% relative to the substrate.

  • Hydrogenation Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to a pressure of 0.45 MPa to 400 psi. The reaction mixture is heated to a temperature between 68-72°C and stirred vigorously.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the uptake of hydrogen.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure. The crude Butylphenyl methylpropional is purified by fractional vacuum distillation.

Alternative Synthesis Pathway: Friedel-Crafts Alkylation and Dehydrogenation

An alternative route to Butylphenyl methylpropional involves a Friedel-Crafts alkylation followed by a dehydrogenation step. This pathway starts with 2-methyl-3-phenylpropanol (B1218401).

  • Friedel-Crafts Alkylation: The aromatic ring of 2-methyl-3-phenylpropanol is alkylated with a tert-butylating agent, such as tert-butyl chloride or isobutene, in the presence of a Lewis acid catalyst to introduce the tert-butyl group at the para position.

  • Dehydrogenation: The resulting 3-(4-tert-butylphenyl)-2-methylpropanol is then dehydrogenated to the corresponding aldehyde, Butylphenyl methylpropional.

Detailed experimental protocols for this alternative route are less commonly available in the public domain compared to the primary synthesis pathway. However, the general principles of Friedel-Crafts alkylation and alcohol dehydrogenation would apply.

Quantitative Data

The following table summarizes the key quantitative data associated with the primary synthesis pathway of Butylphenyl methylpropional.

ParameterAldol CondensationCatalytic Hydrogenation
Key Reactants 4-tert-butylbenzaldehyde, Propionaldehydep-tert-butyl-α-methylcinnamaldehyde, H₂
Catalyst Potassium Hydroxide or Sodium HydroxidePalladium on Carbon (Pd/C)
Typical Temperature 15-20°C68-72°C
Typical Pressure Atmospheric0.45 MPa - 400 psi
Reported Yield ~93% (for the intermediate)High conversion expected
Reported Purity >98% (for the intermediate)≥97.0% (p-isomer)

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the described synthesis pathways.

Butylphenyl_Methylpropional_Synthesis cluster_primary Primary Synthesis Pathway 4-tert-butylbenzaldehyde 4-tert-butylbenzaldehyde Aldol_Condensation Aldol Condensation (KOH or NaOH, Methanol, 15-20°C) 4-tert-butylbenzaldehyde->Aldol_Condensation Propionaldehyde Propionaldehyde Propionaldehyde->Aldol_Condensation Intermediate p-tert-butyl-α-methylcinnamaldehyde Aldol_Condensation->Intermediate Hydrogenation Catalytic Hydrogenation (H₂, Pd/C, 68-72°C, 0.45 MPa) Intermediate->Hydrogenation Product1 Butylphenyl Methylpropional Hydrogenation->Product1 Alternative_Synthesis_Pathway cluster_alternative Alternative Synthesis Pathway Start_Material 2-methyl-3-phenylpropanol FC_Alkylation Friedel-Crafts Alkylation (Lewis Acid Catalyst) Start_Material->FC_Alkylation tert-butylating_agent tert-butyl chloride or isobutene tert-butylating_agent->FC_Alkylation Alkylated_Intermediate 3-(4-tert-butylphenyl)-2-methylpropanol FC_Alkylation->Alkylated_Intermediate Dehydrogenation Dehydrogenation Alkylated_Intermediate->Dehydrogenation Product2 Butylphenyl Methylpropional Dehydrogenation->Product2

References

An In-depth Technical Guide to (+)-Butylphenyl Methylpropional: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Butylphenyl methylpropional, scientifically known as (2S)-3-(4-tert-butylphenyl)-2-methylpropanal and commonly referred to by its trade name Lilial (B1675391)®, is a synthetic aromatic aldehyde.[1][2] For years, it was a widely utilized fragrance ingredient in a vast array of consumer products, from cosmetics and perfumes to household cleaners, prized for its potent, fresh, and floral scent reminiscent of lily of the valley.[1][3] However, mounting scientific evidence regarding its potential for reproductive toxicity has led to significant regulatory restrictions, including a ban on its use in cosmetic products within the European Union, effective March 2022.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for (+)-Butylphenyl methylpropional, intended for an audience of researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

(+)-Butylphenyl methylpropional is a chiral molecule, with the characteristic floral odor primarily attributed to the (R)-enantiomer.[1] The commercially available substance is typically a racemic mixture.[1][5]

Chemical Identifiers
IdentifierValue
IUPAC Name(2S)-3-(4-tert-butylphenyl)-2-methylpropanal[6]
Common Name(+)-Butylphenyl methylpropional, Lilial[1]
CAS Number75166-30-2 ((+)-enantiomer)[6]
Molecular FormulaC14H20O[6]
InChIInChI=1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3/t11-/m0/s1[6]
InChIKeySDQFDHOLCGWZPU-NSHDSACASA-N[6]
SMILESC--INVALID-LINK--C=O[6]
Physicochemical Properties
PropertyValue
Molar Mass204.313 g·mol−1[1]
AppearanceClear viscous liquid[1]
Density0.94 g/cm³[1]
Melting Point-20 °C[1]
Boiling Point275 °C[1]
Solubility in Water0.045 g/L at 20 °C[1]
log P4.36[1]

Synthesis

The industrial synthesis of butylphenyl methylpropional is typically achieved through a mixed aldol (B89426) condensation reaction between 4-tert-butylbenzaldehyde (B1265539) and propionaldehyde, followed by a hydrogenation step.[1]

Chemical Stability

Like many aldehydes, butylphenyl methylpropional is susceptible to oxidation over time, which can affect its odor profile and potentially lead to the formation of impurities.[1][7] One of the main oxidation products is lysmerylic acid.[7][8] To mitigate this degradation, antioxidants such as alpha-tocopherol (B171835) are often added to commercial preparations.[7]

Experimental Protocols

A critical aspect of studying any chemical compound is the availability of robust analytical methods for its detection and quantification.

Protocol: Quantification of Butylphenyl Methylpropional in Cosmetic Cream using GC-MS

This protocol outlines a validated method for determining the concentration of butylphenyl methylpropional in a complex matrix like a cosmetic cream.[9]

Objective: To quantify the amount of butylphenyl methylpropional in a cosmetic cream sample.

Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: vf-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent

  • Analytical Standard: Butylphenyl methylpropional (CAS No. 80-54-6)

  • Internal Standard (IS): 4,4′-Dibromobiphenyl or other suitable non-interfering compound

  • Solvents: Methyl tert-butyl ether (MTBE, HPLC grade), Ethanol (B145695) (absolute)

  • Drying Agent: Anhydrous sodium sulfate (B86663)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution (1000 µg/mL) of the butylphenyl methylpropional analytical standard in MTBE.

    • Create a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with MTBE.

    • Prepare a stock solution (1000 µg/mL) of the internal standard in MTBE.

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the cosmetic cream sample into a centrifuge tube.

    • Add a known amount of the internal standard solution.

    • Add 5 mL of ethanol and vortex for 1 minute to disperse the cream.

    • Add 5 mL of MTBE and vortex for 2 minutes to extract the analyte.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the upper MTBE layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract to a GC vial for analysis.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (Splitless mode)

    • Oven Temperature Program:

      • Initial: 60 °C, hold for 2 minutes

      • Ramp 1: 3 °C/min to 125 °C

      • Ramp 2: 7 °C/min to 230 °C

      • Ramp 3: 20 °C/min to 300 °C, hold for 5 minutes

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Monitored Ions (m/z):

        • Butylphenyl methylpropional: Quantifier ion - 147, Qualifier ions - 189, 204[9]

        • Internal Standard: Determine appropriate ions

      • MS Source Temperature: 230 °C

      • MS Quadrupole Temperature: 150 °C

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of butylphenyl methylpropional to the peak area of the internal standard against the concentration of the working standards.

    • Determine the concentration of butylphenyl methylpropional in the sample extract from the calibration curve.

    • Calculate the final concentration in the original cosmetic cream sample, accounting for the initial sample weight and any dilution factors.

Biological Activity and Signaling Pathways

Recent toxicological studies have focused on the potential endocrine-disrupting and reproductive effects of butylphenyl methylpropional.

Endocrine Disruption

Some studies have investigated the potential for butylphenyl methylpropional and its metabolites to interact with hormone receptors. One study found that at a concentration of 50 µM, neither lilial nor its metabolites were able to activate the NF-κB and NRF2 signaling pathways in HEK 293 cells.[10] Furthermore, the same study reported that the substance did not exhibit agonistic activity towards estrogen or androgen receptors in human cell lines HeLa9903 and MDA-kb2, respectively.[8][10]

Genotoxicity

In terms of genotoxicity, research has indicated that neither butylphenyl methylpropional nor its metabolites showed mutagenic activity in the HPRT gene mutation test in CHO-K1 cells.[10] They were also found to be incapable of causing double-strand DNA breaks in CHO-K1 and HeLa cells.[10]

Skin Sensitization

Butylphenyl methylpropional is recognized as a potential skin allergen and can cause contact dermatitis in susceptible individuals.[1][11]

Visualizations

Chemical Structure

Caption: Chemical Structure of (+)-Butylphenyl methylpropional

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh Cosmetic Cream Sample add_is Add Internal Standard sample->add_is extract Disperse in Ethanol, Extract with MTBE add_is->extract centrifuge Centrifuge extract->centrifuge dry Dry Extract with Na2SO4 centrifuge->dry vial Transfer to GC Vial dry->vial inject Inject Sample vial->inject Analysis separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection (SIM) ionize->detect calibrate Construct Calibration Curve detect->calibrate Results quantify Quantify Analyte calibrate->quantify calculate Calculate Final Concentration quantify->calculate caption Workflow for GC-MS Quantification

Caption: Workflow for GC-MS Quantification

Signaling Pathway Interaction Model

Signaling_Pathway_Interaction cluster_compound Test Compound cluster_receptors Nuclear Receptors cluster_pathways Signaling Pathways lilial (+)-Butylphenyl methylpropional ar Androgen Receptor lilial->ar No Agonistic Activity (in vitro) er Estrogen Receptor lilial->er No Agonistic Activity (in vitro) nrf2 NRF2 Pathway lilial->nrf2 No Activation (at 50 µM) nfkb NF-κB Pathway lilial->nfkb No Activation (at 50 µM) caption Tested Biological Interactions

Caption: Tested Biological Interactions

References

In Vitro Toxicology of Butylphenyl Methylpropional: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological studies conducted on Butylphenyl methylpropional (p-BMHCA), also known by its trade name Lilial (B1675391). Butylphenyl methylpropional is a synthetic fragrance ingredient that has been scrutinized by regulatory bodies due to its classification as a reproductive toxicant, leading to its prohibition in cosmetic products within the European Union as of March 2022.[1][2][3][4][5] This document synthesizes key findings on its cytotoxicity, genotoxicity, and potential for endocrine disruption, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant pathways and workflows.

Data Presentation: Summary of In Vitro Toxicological Data

The following tables summarize the quantitative data from various in vitro studies on Butylphenyl methylpropional, categorized by the toxicological endpoint.

Table 1: Cytotoxicity Studies

Assay TypeCell LineConcentration RangeKey FindingsReference
Resazurin AssayHeLa9903, MDA-kb21 nM - 100 µMNo negative effect on cell viability observed.[6]
Not specifiedHaCaTNot specifiedInduced a toxic effect on mitochondria, leading to decreased cell viability.[7]
Resazurin AssayHuman renal tubular cells (RPTEC/TERT1)Up to 50 µMNo nephrotoxic effect observed.[6]

Table 2: Genotoxicity and Mutagenicity Studies

Assay TypeTest SystemMetabolic ActivationConcentration RangeKey FindingsReference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium & E. coliWith & WithoutNot specifiedNo evidence of mutagenic potential. Some equivocal findings in one study were not reproducible.[7][8]
CHO/HPRT Mutation AssayCHO-K1 cellsNot specifiedNot specifiedNo mutagenic activity observed.[6][7]
In Vitro Micronucleus TestHuman lymphocytesNot specifiedNot specifiedDid not induce a relevant increase in micronucleated cells.[8]
γH2AX Biomarker AssayCHO-K1 & HeLa cellsNot specifiedNot specifiedDid not cause double-strand DNA breaks.[6][7]
Gene Mutation Assay (Hprt locus)Mammalian cellsNot specifiedNot specifiedDid not induce gene mutations.[8]
2D Cell Genotoxicity TestNot specifiedWithoutNot specifiedAppeared to be genotoxic.[1]
2D Cell Genotoxicity TestNot specifiedWithNot specifiedNo longer genotoxic with the introduction of metabolic enzymes.[1]

Table 3: Endocrine Disruption Studies

Assay TypeCell LineConcentration RangeKey FindingsReference
Estrogen Receptor (ER) Agonist AssayMCF-7 (ER-positive human breast cancer)Not specifiedWeak estrogenic effect suggested; induced cell proliferation which was inhibited by an anti-estrogen.[9]
Luciferase Reporter Assay (Estrogenic Activity)HeLa99031 nM - 100 µMNo agonistic activity towards the estrogen receptor.[6]
Luciferase Reporter Assay (Androgenic Activity)MDA-kb21 nM - 100 µMNo agonistic activity towards the androgen receptor.[6]
Estrogen/Androgen Receptor Binding AssayNot specifiedNot specifiedMetabolites of Butylphenyl methylpropional did not show the ability to bind to estrogen or androgen receptors.[6]

Experimental Protocols

This section details the methodologies for key in vitro experiments cited in the literature for assessing the toxicity of Butylphenyl methylpropional.

Bacterial Reverse Mutation Assay (Ames Test)
  • Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The assay detects mutations that revert this defect, allowing the bacteria to grow on an amino-acid-deficient medium.

  • Methodology:

    • Strains: Commonly used strains include S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

    • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic mammalian metabolism.

    • Exposure: The bacterial strains are exposed to various concentrations of Butylphenyl methylpropional, along with positive and negative controls, in a liquid suspension.

    • Plating: The suspension is mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.

    • Incubation: Plates are incubated for 48-72 hours at 37°C.

    • Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the control plates. A significant, dose-dependent increase in revertant colonies suggests mutagenic potential.

In Vitro Micronucleus Test
  • Principle: This test identifies substances that cause chromosomal damage. Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.

  • Methodology:

    • Cell Culture: Human lymphocytes are cultured and stimulated to divide.

    • Exposure: The dividing cells are exposed to Butylphenyl methylpropional at various concentrations. A vehicle control and a positive control are included.

    • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of nuclear division.

    • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Analysis: The frequency of micronucleated cells (specifically in binucleated cells) is determined by microscopic examination. A significant increase in the number of micronucleated cells compared to the control indicates clastogenic or aneugenic activity.

Luciferase Reporter Gene Assays for Endocrine Activity
  • Principle: These assays use genetically modified cell lines that contain a reporter gene (e.g., luciferase) linked to a hormone response element. When a substance binds to the corresponding hormone receptor (e.g., estrogen receptor), it activates the transcription of the luciferase gene, leading to the production of light that can be quantified.

  • Methodology:

    • Cell Lines: Specific cell lines are used for different receptors, such as HeLa9903 for the estrogen receptor and MDA-kb2 for the androgen receptor.

    • Cell Plating: Cells are seeded in multi-well plates and allowed to attach.

    • Exposure: The cells are then exposed to a range of concentrations of Butylphenyl methylpropional, as well as positive controls (e.g., 17β-estradiol for estrogenic activity) and vehicle controls.

    • Incubation: After an appropriate incubation period, the cells are lysed.

    • Luminescence Measurement: A substrate for the luciferase enzyme is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

    • Data Analysis: The luminescence signal is proportional to the activation of the hormone receptor. The results are typically expressed as a fold-induction over the vehicle control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the in vitro toxicology of Butylphenyl methylpropional.

G Potential Estrogenic Signaling Pathway of Butylphenyl Methylpropional cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMHCA Butylphenyl methylpropional ER Estrogen Receptor (ER) BMHCA->ER Binding (Agonist Activity - Disputed) BMHCA_ER BMHCA-ER Complex ERE Estrogen Response Element (ERE) BMHCA_ER->ERE Binding to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: A diagram of the disputed estrogenic signaling pathway for Butylphenyl methylpropional.

G General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa, HaCaT) Cell_Seeding Cell Seeding in Multi-well Plates Cell_Culture->Cell_Seeding Test_Substance Preparation of Butylphenyl methylpropional Solutions Treatment Treatment with Test Substance Test_Substance->Treatment Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Assay_Procedure Specific Assay Procedure (e.g., Resazurin Addition) Incubation->Assay_Procedure Measurement Measurement (e.g., Fluorescence) Assay_Procedure->Measurement Data_Processing Data Processing & Statistical Analysis Measurement->Data_Processing Results Results (e.g., IC50 Value) Data_Processing->Results

Caption: A generalized workflow for conducting in vitro cytotoxicity assays.

G Weight of Evidence for Genotoxicity Assessment cluster_evidence Lines of Evidence Ames Bacterial Reverse Mutation Assays (Ames Test) Finding: Generally Negative Conclusion Overall Conclusion: Butylphenyl methylpropional is considered non-genotoxic in vivo. Ames->Conclusion Mammalian_Gene_Mutation Mammalian Cell Gene Mutation Assays (e.g., HPRT) Finding: Negative Mammalian_Gene_Mutation->Conclusion Micronucleus In Vitro Micronucleus Test Finding: Negative Micronucleus->Conclusion Equivocal Equivocal In Vitro Findings Note: Lack of reproducibility Equivocal->Conclusion Considered less relevant

Caption: Logical flow of evidence for Butylphenyl methylpropional's genotoxicity assessment.

References

An In-depth Technical Guide on the Endocrine Disruption Potential of Butylphenyl Methylpropional

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylphenyl methylpropional (BMHCA), commonly known as lilial (B1675391), is a synthetic fragrance ingredient that has come under intense scientific and regulatory scrutiny due to its classification as a reproductive toxicant.[1][2] This has led to its prohibition in cosmetic products within the European Union.[2][3] A key area of investigation has been its potential to act as an endocrine disruptor, specifically through interaction with estrogen and androgen pathways. This technical guide provides a comprehensive overview of the available scientific data on the endocrine disruption potential of BMHCA, presenting quantitative data from key studies in structured tables, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows. The evidence to date is conflicting, with some earlier in vitro studies suggesting weak estrogenic activity, while more recent and comprehensive in vitro investigations have not detected any significant estrogenic or androgenic activity. The European Chemicals Agency's (ECHA) evaluation of BMHCA as an endocrine disruptor has been inconclusive.[1]

Regulatory Status and Toxicological Profile

Butylphenyl methylpropional (CAS No. 80-54-6) is a synthetic aldehyde with a floral scent reminiscent of lily of the valley.[1] For years, it was a common ingredient in a wide array of consumer products, including perfumes, lotions, and soaps.[1] However, concerns over its safety profile led to significant regulatory action.

The European Union's Scientific Committee on Consumer Safety (SCCS) has issued opinions on BMHCA, highlighting risks associated with skin sensitization and aggregate exposure from the use of multiple consumer products.[4][5] The pivotal regulatory change came with the classification of BMHCA as a Category 1B reproductive toxicant (Repr. 1B) by the ECHA's Risk Assessment Committee (RAC).[1][2] This classification, based on findings of reproductive toxicity in animal studies, led to its inclusion in Annex II of the EU Cosmetics Regulation, effectively banning its use in cosmetic products placed on the EU market from March 1, 2022.[2][3] While the primary driver for the ban was reproductive toxicity, the question of whether this toxicity is mediated by an endocrine-disrupting mechanism of action has been a subject of scientific debate.

In Vitro Assessment of Estrogenic Activity

The potential for BMHCA to interact with the estrogen receptor (ER) has been investigated in several in vitro studies, with divergent findings.

Evidence for Weak Estrogenic Activity (Charles and Darbre, 2009)

An early study provided the initial evidence for the weak estrogenic activity of BMHCA using the estrogen-responsive MCF-7 human breast cancer cell line.[6] The study employed a battery of assays to assess estrogenicity, including competitive binding assays, reporter gene expression, and cell proliferation assays.

Assay TypeEndpointTest SubstanceConcentrationResultReference
Receptor Binding Competitive displacement of [3H]estradiol from recombinant human ERα and ERβButylphenyl Methylpropional3,000,000-fold molar excessPartial displacement[6]
Receptor Binding Competitive displacement of [3H]estradiol from cytosolic ER of MCF-7 cellsButylphenyl Methylpropional3,000,000-fold molar excessPartial displacement[6]
Reporter Gene Assay Increased expression of stably integrated ERE-CAT reporter gene in MCF-7 cellsButylphenyl Methylpropional5 x 10-5 M to 5 x 10-4 MIncreased expression (lesser extent than 10-8 M 17β-estradiol)[6]
Gene Expression Increased expression of endogenous pS2 gene in MCF-7 cellsButylphenyl Methylpropional5 x 10-5 M to 5 x 10-4 MIncreased expression (lesser extent than 10-8 M 17β-estradiol)[6]
Cell Proliferation Increased proliferation of MCF-7 cells over 7 daysButylphenyl Methylpropional10-4 MIncreased proliferation (lower than 10-8 M 17β-estradiol)[6]
Cell Proliferation Increased proliferation of MCF-7 cells over 35 daysButylphenyl Methylpropional10-4 MProliferation reached a similar magnitude to that seen with 10-8 M 17β-estradiol over 14 days[6]
  • Cell Line and Culture: Estrogen-responsive MCF-7 human breast cancer cells were used. The specific culture conditions, including media and supplements, were maintained to ensure estrogen sensitivity.

  • Competitive Estrogen Receptor Binding Assay:

    • Recombinant human ERα and ERβ, or cytosolic extracts from MCF-7 cells, were used as the source of estrogen receptors.

    • A constant concentration of radiolabeled [3H]estradiol was incubated with the receptor preparation in the presence of increasing concentrations of BMHCA.

    • Following incubation, bound and free radioligand were separated.

    • The amount of bound radioactivity was measured by scintillation counting.

    • The ability of BMHCA to displace [3H]estradiol was determined.

  • ERE-CAT Reporter Gene Assay:

    • MCF-7 cells, stably transfected with a plasmid containing an estrogen-responsive element (ERE) linked to a chloramphenicol (B1208) acetyltransferase (CAT) reporter gene, were used.

    • Cells were treated with various concentrations of BMHCA or 17β-estradiol (positive control) for a specified period.

    • Cell lysates were prepared, and CAT activity was measured to quantify the level of reporter gene expression.

  • pS2 Gene Expression Assay:

    • MCF-7 cells were treated with BMHCA or 17β-estradiol.

    • Total RNA was extracted from the cells.

    • The expression level of the endogenous estrogen-responsive gene, pS2, was quantified using a suitable method such as Northern blotting or quantitative real-time PCR.

  • MCF-7 Cell Proliferation (E-SCREEN) Assay:

    • MCF-7 cells were seeded in multi-well plates in an estrogen-depleted medium.

    • Cells were then exposed to a range of concentrations of BMHCA, 17β-estradiol, or a vehicle control.

    • The proliferation of cells was assessed over a period of 7 to 35 days by measuring an endpoint indicative of cell number, such as total DNA content or protein concentration.

    • The anti-estrogen fulvestrant (B1683766) was used to confirm that the observed proliferation was ER-mediated.[6]

No Evidence of Estrogenic or Androgenic Activity (Vinken et al., 2023)

In contrast to the earlier findings, a more recent and comprehensive toxicological investigation did not find evidence of estrogenic or androgenic activity of BMHCA.[7] This study also investigated the potential endocrine activity of the metabolites of BMHCA.

Assay TypeCell LineEndpointTest SubstanceConcentration RangeResultReference
Estrogen Receptor Agonist Assay HeLa9903 (human cervical cancer cells)Luciferase reporter gene activationButylphenyl MethylpropionalUp to 100 µMNo significant estrogen receptor activation[7]
Androgen Receptor Agonist Assay MDA-kb2 (human breast cancer cells)Luciferase reporter gene activationButylphenyl Methylpropional1 nM to 100 µMNo significant androgen receptor activation[7]
Estrogen Receptor Agonist Assay HeLa9903Luciferase reporter gene activationMetabolites of Butylphenyl Methylpropional (from rat liver S9 fraction)Not specifiedNo increase in fold induction[7]
Androgen Receptor Agonist Assay MDA-kb2Luciferase reporter gene activationMetabolites of Butylphenyl Methylpropional (from rat liver S9 fraction)Not specifiedNo increase in fold induction[7]
  • Cell Lines and Culture:

    • HeLa9903 cells: A human cervical cancer cell line used for the estrogen receptor agonist assay.

    • MDA-kb2 cells: A human breast cancer cell line used for the androgen receptor agonist assay.

  • Metabolite Generation: Metabolites of BMHCA were generated by incubating the parent compound with a rat liver S9 fraction, which contains metabolic enzymes.[7]

  • Luciferase Reporter Gene Assays:

    • HeLa9903 or MDA-kb2 cells, which contain a luciferase reporter gene under the control of hormone-responsive elements, were seeded in microplates.

    • Cells were treated with a range of concentrations of BMHCA or its metabolites. 17β-estradiol (E2) and dihydrotestosterone (B1667394) (DHT) were used as positive controls for the estrogen and androgen assays, respectively.

    • Following an incubation period, cells were lysed, and luciferase activity was measured using a luminometer.

    • The fold induction of luciferase activity relative to a vehicle control was calculated to determine agonist activity.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

Signaling Pathways

Caption: Estrogen Receptor (ER) Signaling Pathway.

Caption: Androgen Receptor (AR) Signaling Pathway.

Experimental Workflows

Reporter_Gene_Assay_Workflow start Start cell_culture Seed cells with reporter gene construct in microplate start->cell_culture treatment Treat cells with BMHCA, controls (e.g., E2, DHT), and vehicle cell_culture->treatment incubation Incubate for a defined period treatment->incubation lysis Lyse cells to release intracellular contents incubation->lysis measurement Measure reporter protein activity (e.g., Luciferase, CAT) lysis->measurement analysis Analyze data: Calculate fold induction relative to vehicle control measurement->analysis end End analysis->end

Caption: Reporter Gene Assay Workflow.

Competitive_Binding_Assay_Workflow start Start prepare_receptor Prepare receptor source (e.g., cell lysate, recombinant protein) start->prepare_receptor incubation Incubate receptor with radiolabeled ligand (e.g., [3H]E2) and varying concentrations of BMHCA prepare_receptor->incubation separation Separate bound from free radioligand incubation->separation counting Quantify bound radioligand using scintillation counting separation->counting analysis Analyze data: Plot displacement curve and calculate IC50 counting->analysis end End analysis->end

Caption: Competitive Binding Assay Workflow.

Discussion and Conclusion

The available in vitro evidence regarding the endocrine-disrupting potential of Butylphenyl methylpropional is inconsistent. The 2009 study by Charles and Darbre suggested that BMHCA possesses weak estrogenic properties, as demonstrated by its ability to partially bind to estrogen receptors, induce the expression of estrogen-responsive genes, and promote the proliferation of estrogen-dependent MCF-7 cells.[6] However, it is important to note that these effects were observed at high concentrations and were significantly weaker than those of the natural hormone 17β-estradiol.

In contrast, a more recent and comprehensive study from 2023 by Vinken et al. did not detect any estrogenic or androgenic agonist activity of BMHCA or its metabolites in reporter gene assays using HeLa9903 and MDA-kb2 cell lines.[7] This discrepancy could be attributed to several factors, including differences in the experimental systems (e.g., cell lines, reporter constructs), the specific endpoints measured, and the concentrations of BMHCA tested.

The SCCS, in its safety evaluations, has acknowledged the in vitro data suggesting estrogenic activity but has also noted the high concentrations required to elicit these effects.[5] The committee has stated that while only estrogenic activity was investigated, an endocrine-mediated mode of action for the observed reproductive toxicity in animal studies could not be definitively excluded. It is also noteworthy that some research suggests the reproductive toxicity of BMHCA in sensitive species may be due to direct toxicity to seminiferous tissues rather than an endocrine-mediated effect.[8]

References

Genotoxicity Assessment of Butylphenyl Methylpropional: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Butylphenyl methylpropional, also known as p-BMHCA or lilial, is a synthetic fragrance ingredient that has been widely used in a variety of consumer products. Due to its widespread use, a thorough evaluation of its toxicological profile, including its potential for genotoxicity, has been a priority for regulatory bodies and industry safety organizations. This technical guide provides a comprehensive overview of the genotoxicity assessment of Butylphenyl methylpropional, summarizing key studies, detailing experimental methodologies, and presenting the available data in a structured format. The consensus from a standard battery of in vitro and in vivo genotoxicity tests is that Butylphenyl methylpropional is not considered to be genotoxic.[1][2]

Summary of Genotoxicity Data

The genotoxicity of Butylphenyl methylpropional has been evaluated in a series of assays compliant with international guidelines, including the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The key findings from these studies are summarized in the tables below. While the full study reports containing raw quantitative data are not publicly available, the summary data from regulatory submissions and safety assessments consistently demonstrate a lack of genotoxic activity.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data Summary
Test SystemStrains UsedConcentration RangeMetabolic Activation (S9)ResultReference
Salmonella typhimurium and Escherichia coliTA98, TA100, TA1535, TA1537, and WP2uvrAUp to 5000 µ g/plate With and withoutNegative[2]
Table 2: In Vitro Mammalian Cell Micronucleus Test Data Summary
Test SystemCell LineConcentration RangeMetabolic Activation (S9)ResultReference
Mammalian CellsCHO and V79 cellsUp to 500 µMWith and withoutNegative[3]
Table 3: In Vivo Mammalian Erythrocyte Micronucleus Test Data Summary
Test SystemSpeciesRoute of AdministrationDose LevelsResultReference
MouseIntraperitonealNot specified in publicly available dataNot specified in publicly available dataNegative[4]

Experimental Protocols

The following sections detail the standard methodologies for the key genotoxicity assays performed on Butylphenyl methylpropional, based on the relevant OECD guidelines that were followed in the referenced studies.

Bacterial Reverse Mutation Assay (Ames Test) - (OECD 471)

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria.

Methodology:

  • Tester Strains: Histidine-requiring strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (WP2uvrA) are used to detect point mutations.[5]

  • Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.[6]

  • Exposure: The bacterial cultures are exposed to various concentrations of Butylphenyl methylpropional, a negative control (vehicle), and positive controls (known mutagens) in the presence and absence of the S9 mix.[7] The exposure is typically carried out using the plate incorporation or pre-incubation method.[5]

  • Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid (histidine for S. typhimurium and tryptophan for E. coli).[7] The plates are incubated at 37°C for 48-72 hours.[7]

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration. A substance is considered mutagenic if it induces a concentration-dependent increase in the number of revertant colonies compared to the negative control.[5]

In Vitro Mammalian Cell Micronucleus Test - (OECD 487)

This assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

Methodology:

  • Cell Lines: Established mammalian cell lines such as Chinese Hamster Ovary (CHO) or V79 cells are commonly used.[3]

  • Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 fraction).

  • Treatment: Cell cultures are treated with at least three analyzable concentrations of Butylphenyl methylpropional, a vehicle control, and positive controls for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 1.5-2 normal cell cycles) in the absence of S9.

  • Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one mitotic division after the start of the treatment.

  • Harvesting and Staining: After the appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of binucleated cells containing micronuclei is determined by microscopic analysis of at least 2000 binucleated cells per concentration. Cytotoxicity is also assessed, typically by measuring the reduction in cell proliferation. A significant, concentration-related increase in the frequency of micronucleated cells indicates a potential for genotoxicity.

In Vivo Mammalian Erythrocyte Micronucleus Test - (OECD 474)

This test assesses the genotoxic potential of a substance in a whole animal system by detecting damage to the chromosomes or the mitotic apparatus of erythroblasts.

Methodology:

  • Test Species: Typically, mice or rats are used.[8]

  • Administration: The test substance, Butylphenyl methylpropional, is administered to the animals, usually via oral gavage or intraperitoneal injection, at a range of dose levels.[8] A vehicle control and a positive control group are also included.[9]

  • Dose Selection: Dose levels are selected based on a preliminary range-finding study to identify the maximum tolerated dose (MTD). At least three dose levels are typically used in the main study.

  • Sample Collection: At appropriate time intervals after dosing (e.g., 24 and 48 hours), bone marrow is collected from the femur or tibia.[9]

  • Slide Preparation and Staining: The bone marrow cells are flushed, smeared onto microscope slides, and stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

  • Microscopic Analysis: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring at least 4000 PCEs per animal.[9] The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity. A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the control group is considered evidence of in vivo genotoxicity.[8]

Visualizations

Experimental Workflows

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis bacterial_strains Bacterial Strains (e.g., S. typhimurium) plate_incorporation Plate Incorporation bacterial_strains->plate_incorporation pre_incubation Pre-incubation bacterial_strains->pre_incubation test_substance Butylphenyl methylpropional test_substance->plate_incorporation test_substance->pre_incubation s9_mix S9 Mix (+/-) s9_mix->plate_incorporation s9_mix->pre_incubation incubation Incubation (37°C, 48-72h) plate_incorporation->incubation pre_incubation->incubation colony_counting Revertant Colony Counting incubation->colony_counting result Result (Negative) colony_counting->result

Ames Test Experimental Workflow

InVitro_Micronucleus_Workflow start Mammalian Cell Culture (e.g., CHO cells) treatment Treatment with Butylphenyl methylpropional (+/- S9) start->treatment cyto_b Addition of Cytochalasin B treatment->cyto_b incubation Incubation cyto_b->incubation harvest Cell Harvesting and Fixation incubation->harvest staining Staining (e.g., Giemsa) harvest->staining analysis Microscopic Analysis (Micronucleus Frequency) staining->analysis result Result (Negative) analysis->result

In Vitro Micronucleus Test Workflow

InVivo_Micronucleus_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase animals Test Animals (Mice) dosing Dosing with Butylphenyl methylpropional animals->dosing sampling Bone Marrow Sampling dosing->sampling slide_prep Slide Preparation and Staining sampling->slide_prep analysis Microscopic Analysis (MN-PCE Frequency) slide_prep->analysis result Result (Negative) analysis->result

In Vivo Micronucleus Test Workflow

Conclusion

References

The Metabolic Odyssey of Butylphenyl Methylpropional: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylphenyl methylpropional (BMHCA), commonly known as lilial, is a synthetic fragrance ingredient that has been widely used in a variety of consumer products, from cosmetics to household cleaners. Understanding its metabolic fate is crucial for assessing its safety and potential for systemic effects. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of BMHCA, with a focus on the underlying metabolic pathways and experimental methodologies.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The systemic exposure to BMHCA is determined by its ADME properties. After dermal application, the primary route of exposure for cosmetic use, BMHCA is absorbed into the bloodstream. Oral bioavailability is also considered to be high based on its physicochemical properties. Once in circulation, it is distributed to various tissues and undergoes extensive metabolism, primarily in the liver, before its metabolites are excreted, mainly in the urine.

Dermal Absorption

The dermal absorption of BMHCA is influenced by the formulation in which it is present. In vitro studies using human skin have shown varying absorption rates depending on the vehicle.

Formulation TypeBMHCA Concentration (%)Dermal Absorption (%)
Hydro-alcoholic solution1.9%13.5%
Silicone in water0.1%8.5%
Water in oil0.1%10.5%
Oil in water0.1%8.9%

Table 1: Dermal Absorption of Butylphenyl Methylpropional in Various Formulations.

Metabolism

The biotransformation of BMHCA involves multiple enzymatic reactions, primarily categorized as Phase I and Phase II metabolism. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

The primary metabolic pathways of BMHCA are:

  • Oxidation: The aldehyde group of BMHCA is oxidized to a carboxylic acid, forming 2-(4-tert-butylbenzyl)propanoic acid, also known as lysmerylic acid. This is a major metabolic route. Lysmerylic acid can be further metabolized through the loss of the propionic acid side chain, leading to the formation of p-tert-butylbenzoic acid (TBBA).

  • Reduction: The aldehyde group can be reduced to an alcohol, forming 2-(4-tert-butylbenzyl)propan-1-ol, known as lysmerol.

  • Hydroxylation: Further hydroxylation can occur on the lysmerylic acid molecule, forming hydroxy-lysmerylic acid.

There are notable species-specific differences in the metabolism of BMHCA. In vitro studies using hepatocytes have demonstrated that rats produce significantly higher levels of p-tert-butylbenzoic acid (TBBA) compared to other species, including humans. In human hepatocytes, the formation of TBBA was found to be about 4-fold lower than in rat hepatocytes at corresponding concentrations[1].

Excretion

Following oral administration in humans, the metabolites of BMHCA are rapidly excreted in the urine. A human biomonitoring study that administered a single oral dose of BMHCA identified lysmerol, lysmerylic acid, hydroxylated lysmerylic acid, and TBBA as major urinary metabolites[2]. Peak excretion for all metabolites was observed between 2 and 5 hours after administration[2]. Another study on children and adolescents in Germany found quantifiable amounts of tert-butylbenzoic acid, lysmerol, lysmerylic acid, and hydroxy-lysmerylic acid in their urine[3].

Metabolic Pathways and Key Enzymes

The metabolism of BMHCA is a multi-step process involving several key enzymes, primarily from the Cytochrome P450 (CYP) superfamily for Phase I reactions. While the specific CYP isozymes responsible for each step of BMHCA metabolism have not been definitively identified in the available literature, the general pathways are understood. Phase II conjugation reactions, such as glucuronidation and sulfation, are also likely involved in the further processing of the primary metabolites before excretion.

Butylphenyl Methylpropional Metabolic Pathway BMHCA Butylphenyl Methylpropional (Lilial) Lysmerol Lysmerol BMHCA->Lysmerol Reduction (Phase I) Lysmerylic_acid Lysmerylic Acid BMHCA->Lysmerylic_acid Oxidation (Phase I) Conjugates Glucuronide/Sulfate Conjugates Lysmerol->Conjugates Conjugation (Phase II) Hydroxy_lysmerylic_acid Hydroxy-lysmerylic Acid Lysmerylic_acid->Hydroxy_lysmerylic_acid Hydroxylation (Phase I) TBBA p-tert-butylbenzoic Acid (TBBA) Lysmerylic_acid->TBBA Side-chain cleavage (Phase I) Hydroxy_lysmerylic_acid->Conjugates Conjugation (Phase II) TBBA->Conjugates Conjugation (Phase II)

Figure 1: Overview of the primary metabolic pathways of Butylphenyl methylpropional.

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the metabolic fate of BMHCA.

In Vitro Metabolism using Liver S9 Fractions

This protocol is designed to assess the metabolic stability and identify the metabolites of BMHCA using the S9 fraction from liver homogenates, which contains both microsomal and cytosolic enzymes.

Objective: To determine the rate of metabolism and identify the metabolites of BMHCA in a mixed-enzyme system.

Materials:

  • Butylphenyl methylpropional (BMHCA)

  • Liver S9 fraction (human or rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Uridine diphosphate (B83284) glucuronic acid (UDPGA) for Phase II analysis

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for Phase II analysis

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing the liver S9 fraction (e.g., 1 mg/mL protein concentration) in phosphate buffer.

  • Substrate Addition: Add BMHCA to the incubation mixture at a final concentration typically in the low micromolar range (e.g., 1-10 µM).

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (and UDPGA/PAPS if studying Phase II metabolism).

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

  • Reaction Quenching: Immediately stop the reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analytical Determination: Analyze the samples using a validated LC-MS/MS or GC-MS method to quantify the remaining parent compound and identify and quantify the formed metabolites.

In Vitro Metabolism Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Incubation Mixture (Liver S9, Buffer) P2 Add BMHCA P1->P2 R1 Pre-incubate at 37°C P2->R1 R2 Initiate with Cofactors (NADPH, UDPGA, PAPS) R1->R2 R3 Incubate and Sample at Time Points R2->R3 A1 Quench Reaction (Acetonitrile + IS) R3->A1 A2 Centrifuge and Collect Supernatant A1->A2 A3 Analyze by LC-MS/MS or GC-MS A2->A3

Figure 2: Experimental workflow for in vitro metabolism of BMHCA using liver S9 fractions.

Cytochrome P450 Reaction Phenotyping

This protocol aims to identify the specific CYP isozymes responsible for the metabolism of BMHCA.

Objective: To determine the contribution of individual CYP isozymes to the metabolism of BMHCA.

Methods:

  • Recombinant Human CYPs: Incubate BMHCA separately with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) in the presence of an NADPH regenerating system. The disappearance of the parent compound or the formation of a specific metabolite is measured.

  • Chemical Inhibition in Human Liver Microsomes (HLM): Incubate BMHCA with pooled HLM in the presence and absence of known selective inhibitors for major CYP isozymes. A significant reduction in the metabolic rate in the presence of a specific inhibitor suggests the involvement of that particular CYP isozyme.

Procedure (Chemical Inhibition):

  • Prepare incubation mixtures containing HLM, phosphate buffer, and BMHCA.

  • Add a selective CYP inhibitor at a concentration known to be effective. A control incubation without the inhibitor is run in parallel.

  • Initiate the reaction with an NADPH regenerating system.

  • After a fixed incubation time, quench the reaction and process the samples as described in the S9 protocol.

  • Analyze the samples to determine the extent of inhibition of BMHCA metabolism.

CYP450 Phenotyping Logic Start Start Phenotyping Method1 Incubate BMHCA with Recombinant CYPs Start->Method1 Method2 Incubate BMHCA with HLM and Selective Inhibitors Start->Method2 Analysis1 Measure Metabolite Formation for each CYP Isozyme Method1->Analysis1 Analysis2 Measure Inhibition of Metabolism by each Inhibitor Method2->Analysis2 Result1 Identify Active CYP Isozymes Analysis1->Result1 Result2 Identify Involved CYP Isozymes Analysis2->Result2 Conclusion Determine Key CYP Enzymes in BMHCA Metabolism Result1->Conclusion Result2->Conclusion

Figure 3: Logical relationship for identifying CYP450 isozymes involved in BMHCA metabolism.

Analytical Methodology: GC-MS for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the quantification of BMHCA in various matrices.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Parameters:

ParameterSetting
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1 µL
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Initial 60°C (2 min), ramp to 125°C at 3°C/min, then to 230°C at 7°C/min, then to 300°C at 20°C/min (hold 5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) Quantifier: 147; Qualifiers: 189, 204
MS Source Temperature 230 °C
MS Quadrupole Temp. 150 °C

Table 2: Typical GC-MS parameters for the analysis of Butylphenyl methylpropional.

Conclusion

The metabolic fate of Butylphenyl methylpropional is characterized by rapid absorption, extensive Phase I metabolism leading to the formation of key metabolites such as lysmerylic acid, lysmerol, and p-tert-butylbenzoic acid, followed by probable Phase II conjugation and subsequent urinary excretion. Significant species differences exist, particularly in the extent of formation of p-tert-butylbenzoic acid, a factor that is critical for interspecies extrapolation in safety assessments. The detailed experimental protocols and analytical methods provided in this guide offer a framework for researchers to further investigate the intricate metabolic pathways of BMHCA and other cosmetic ingredients. A thorough understanding of these processes is paramount for ensuring consumer safety and for the continued development of safe and effective products.

References

The Fragrance of Concern: A Historical and Toxicological Deep Dive into Butylphenyl Methylpropional (Lilial)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the synthetic fragrance ingredient Butylphenyl methylpropional, commercially known as Lilial (B1675391), reveals a storied history from its widespread use in consumer products to its eventual ban in major markets due to significant health concerns. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of Lilial's discovery, synthesis, toxicological profile, and the signaling pathways it impacts.

Initially synthesized in 1946, Butylphenyl methylpropional (p-tert-butyl-alpha-methylhydrocinnamic aldehyde) became a staple in the fragrance industry, prized for its potent, floral scent reminiscent of lily of the valley.[1] Its application was extensive, finding its way into a vast array of consumer goods including perfumes, cosmetics, soaps, shampoos, and laundry detergents.[2][3][4] The synthesis of this aromatic aldehyde is primarily achieved through an aldol (B89426) condensation of 4-tert-butylbenzaldehyde (B1265539) and propionaldehyde, followed by hydrogenation.[5][6][7]

Rise of a Regulatory Red Flag: Toxicological Profile of Lilial

Despite its commercial success, mounting scientific evidence throughout the late 20th and early 21st centuries began to cast a shadow on the safety of Lilial. The primary concerns revolved around its reproductive toxicity and its potential as a skin sensitizer.

Reproductive and Developmental Toxicity

A significant body of research, primarily from animal studies, has demonstrated that Lilial can adversely affect the male reproductive system.[5] The European Chemicals Agency (ECHA) classified Lilial as a substance toxic for reproduction (Repr. 1B), a decision based on findings of testicular toxicity.[5] The primary mechanism of this toxicity is believed to be direct damage to the testes rather than a classic endocrine-disrupting effect.[5]

Key studies, including an Extended One-Generation Reproductive Toxicity Study (following OECD Guideline 443), have been instrumental in this classification. These studies have consistently shown effects such as testicular atrophy, decreased sperm count and motility, and reduced pup body weights in animal models exposed to Lilial.[5]

Skin Sensitization

Lilial is also recognized as a moderate skin sensitizer.[8] Allergic contact dermatitis can occur in susceptible individuals upon repeated exposure.[2] Standard toxicological tests, such as the Local Lymph Node Assay (LLNA), have confirmed its sensitization potential.[4] Due to this, regulations were put in place requiring its declaration on product labels if it exceeded certain concentrations, even before its outright ban.[9]

Unraveling the Mechanism: Signaling Pathways Affected by Lilial

The reproductive toxicity of Lilial is primarily attributed to its direct effects on testicular cells, specifically impacting both Sertoli and Leydig cells, which are crucial for sperm production (spermatogenesis) and testosterone (B1683101) synthesis (steroidogenesis), respectively.[5]

While some in-vitro studies have suggested a weak estrogenic activity of Lilial, this has not been consistently observed, and its in-vivo relevance is considered questionable.[7] Furthermore, studies have indicated that Lilial and its metabolites do not appear to activate the NF-κB or NRF2 signaling pathways, which are involved in cellular stress and inflammatory responses.[7][10] The prevailing scientific consensus points towards interference with the steroidogenesis pathway as a key mechanism of its testicular toxicity.[5]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on Butylphenyl methylpropional.

Reproductive and Developmental Toxicity
Study Type Species Route of Administration NOAEL LOAEL
One-Generation Reproduction Toxicity (OECD 443)RatOral (gavage)25 mg/kg bw/day (male reproductive organs)50 mg/kg bw/day
Developmental ToxicityRatOral3 mg/kg bw/day10 mg/kg bw/day
Repeated Dose 90-dayRatOral25 mg/kg bw/day-
Acute ToxicityRatOral (single dose)-50 mg/kg bw

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; bw: body weight.

Skin Sensitization
Assay Type Result EC3 Value
Local Lymph Node Assay (LLNA)Positive2.97% (in ethanol) to 18.7% (in acetone/olive oil)

EC3: Estimated Concentration to produce a three-fold increase in lymphocyte proliferation.

Key Experimental Protocols

Extended One-Generation Reproductive Toxicity Study (based on OECD Guideline 443)
  • Test System: Wistar rats.

  • Administration: Oral gavage.

  • Dosage: Multiple dose levels, including a control group. For Lilial, studies have used doses up to and exceeding 50 mg/kg bw/day.

  • Exposure Period: Parental (P) generation dosed for a pre-mating period, during mating, gestation, and lactation. First filial (F1) generation dosed from weaning to maturity.

  • Endpoints Evaluated:

    • Parental Generation: Clinical observations, body weight, food consumption, estrous cyclicity, mating performance, fertility, gestation length, parturition, and lactation. Gross necropsy and histopathology of reproductive organs.

    • F1 Generation: Viability, clinical signs, body weight, physical development (e.g., anogenital distance, nipple retention), sexual maturation (e.g., vaginal opening, balano-preputial separation), and reproductive performance upon maturity. Organ weights and histopathology.

Local Lymph Node Assay (LLNA) (based on OECD Guideline 429)
  • Test System: CBA/Ca or CBA/J mice.

  • Administration: Topical application to the dorsum of both ears.

  • Vehicle: A suitable solvent, such as acetone/olive oil (4:1) or ethanol.

  • Procedure:

    • A minimum of four animals per dose group, with at least three concentrations of the test substance, plus a vehicle control group.

    • The test substance is applied daily for three consecutive days.

    • On day 5, a solution of 3H-methyl thymidine (B127349) is injected intravenously.

    • Five hours after injection, the animals are euthanized, and the draining auricular lymph nodes are excised.

    • A single-cell suspension of lymph node cells is prepared, and the incorporation of 3H-methyl thymidine is measured by scintillation counting.

  • Endpoint: The Stimulation Index (SI) is calculated as the ratio of thymidine incorporation in the test group to that in the vehicle control group. An SI of ≥ 3 is considered a positive result.

In Vitro Steroidogenesis Assay (based on OECD Guideline 456)
  • Test System: H295R human adrenocortical carcinoma cell line.

  • Procedure:

    • H295R cells are cultured in multi-well plates.

    • Cells are exposed to a range of concentrations of the test substance for 48 hours.

    • The culture medium is collected, and the concentrations of testosterone and estradiol (B170435) are measured using methods such as ELISA or LC-MS/MS.

    • Cell viability is assessed to distinguish between specific effects on steroidogenesis and general cytotoxicity.

  • Endpoint: A statistically significant increase or decrease in the production of testosterone and/or estradiol compared to the solvent control indicates an effect on steroidogenesis.

Visualizing the Science

The following diagrams illustrate the synthesis of Lilial, a typical workflow for assessing its testicular toxicity, and its potential impact on the steroidogenesis pathway.

Synthesis_of_Lilial 4-tert-butylbenzaldehyde 4-tert-butylbenzaldehyde Aldol Condensation Aldol Condensation 4-tert-butylbenzaldehyde->Aldol Condensation Propionaldehyde Propionaldehyde Propionaldehyde->Aldol Condensation Intermediate_Acrolein p-tert-Butyl-alpha-methyl cinnamaldehyde Aldol Condensation->Intermediate_Acrolein Hydrogenation Hydrogenation Intermediate_Acrolein->Hydrogenation Butylphenyl_methylpropional Butylphenyl methylpropional (Lilial) Hydrogenation->Butylphenyl_methylpropional

Synthesis of Butylphenyl methylpropional (Lilial)

Testicular_Toxicity_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies Animal_Dosing Animal Dosing (e.g., Oral Gavage) Endpoint_Analysis Endpoint Analysis Animal_Dosing->Endpoint_Analysis Reproductive_Organs Reproductive Organ Weight & Histopathology Endpoint_Analysis->Reproductive_Organs Sperm_Analysis Sperm Analysis (Count, Motility, Morphology) Endpoint_Analysis->Sperm_Analysis Hormone_Levels Serum Hormone Levels (Testosterone, LH, FSH) Endpoint_Analysis->Hormone_Levels Steroidogenesis_Assay Steroidogenesis Assay (H295R) Hormone_Levels->Steroidogenesis_Assay Correlates with Cell_Culture Testicular Cell Culture (Leydig, Sertoli cells) Lilial_Exposure Exposure to Lilial Cell_Culture->Lilial_Exposure Cell_Viability Cell Viability Assays Lilial_Exposure->Cell_Viability Lilial_Exposure->Steroidogenesis_Assay Gene_Expression Gene Expression Analysis Lilial_Exposure->Gene_Expression

Experimental Workflow for Assessing Testicular Toxicity

Steroidogenesis_Pathway Cholesterol Cholesterol StAR_P450scc StAR, P450scc Cholesterol->StAR_P450scc Pregnenolone Pregnenolone HSD3B 3β-HSD Pregnenolone->HSD3B Progesterone Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Multiple Steps CYP17A1_1 17α-hydroxylase HSD17B 17β-HSD Androstenedione->HSD17B Testosterone Testosterone StAR_P450scc->Pregnenolone HSD3B->Progesterone 17-OH Progesterone 17-OH Progesterone CYP17A1_2 17,20-lyase HSD17B->Testosterone Lilial Lilial Lilial->HSD3B Potential Inhibition Lilial->HSD17B Potential Inhibition

Potential Disruption of Steroidogenesis by Lilial

Regulatory Fate and Future Outlook

The culmination of toxicological evidence led to significant regulatory action. In the European Union, the use of Butylphenyl methylpropional in cosmetic products was banned as of March 1, 2022.[2][5] The United Kingdom followed suit with a ban effective from December 15, 2022.[11] These decisions underscore the importance of continuous safety assessment of widely used chemical ingredients.

For researchers and professionals in drug development and consumer product safety, the case of Lilial serves as a critical example of the evolving landscape of chemical regulation driven by scientific understanding. The historical data and toxicological profile of Lilial provide valuable insights for the development of safer alternatives and the refinement of risk assessment strategies for fragrance ingredients and other cosmetic components. The detailed experimental protocols outlined here offer a foundation for conducting similar safety evaluations. As the demand for transparency and safety in consumer products grows, a thorough understanding of the history and science behind ingredients like Lilial is paramount.

References

An In-depth Technical Guide on the Physicochemical Properties of p-tert-Butyl-alpha-methylhydrocinnamic Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-tert-Butyl-alpha-methylhydrocinnamic aldehyde, commonly known as Lilial® or BMHCA, is a synthetic aromatic aldehyde extensively utilized as a fragrance ingredient in a wide array of consumer products.[1][2] Its characteristic lily-of-the-valley scent has made it a staple in the perfume industry.[1] However, recent toxicological findings, particularly concerning reproductive toxicity, have led to increased scrutiny and regulatory restrictions.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of p-tert-Butyl-alpha-methylhydrocinnamic aldehyde, intended to serve as a vital resource for researchers, scientists, and professionals in drug development and chemical safety assessment. This document collates essential data on its chemical identity, physical and chemical properties, and metabolic fate, presenting them in a structured and accessible format. Detailed experimental protocols for the determination of key properties are also outlined to aid in laboratory investigations.

Chemical Identity

p-tert-Butyl-alpha-methylhydrocinnamic aldehyde is a chiral compound, existing as a racemic mixture of two enantiomers.[2] The (R)-enantiomer is primarily responsible for its distinct floral odor, while the (S)-enantiomer is largely odorless.[2]

IdentifierValue
Chemical Name 3-(4-tert-butylphenyl)-2-methylpropanal
Common Name p-tert-Butyl-alpha-methylhydrocinnamic aldehyde
Trade Names Lilial®, Lysmeral®, Lilestralis®
INCI Name Butylphenyl Methylpropional
CAS Registry Number 80-54-6
Molecular Formula C₁₄H₂₀O[3]
Molecular Weight 204.31 g/mol [4]
Chemical Structure
alt text

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior, bioavailability, and potential environmental fate. The following tables summarize the key quantitative data for p-tert-Butyl-alpha-methylhydrocinnamic aldehyde.

Physical Properties
PropertyValueReference
Appearance Colorless to pale yellow oily liquid[5][6]
Odor Floral, reminiscent of lily-of-the-valley[1]
Boiling Point 279 °C (at 101.325 kPa)[7]
150 °C (at 1.33 kPa)[8]
126-127 °C (at 0.80 kPa)[6]
Melting Point -20 °C[7]
106-109 °C (This appears to be an outlier and may refer to a different substance or derivative)[5][8]
Density 0.946 g/cm³ at 20 °C[5][8][9]
0.942 g/cm³ at 25 °C[6]
Vapor Pressure 0.25 Pa at 20 °C[5][8]
Flash Point > 100 °C[4]
118 °C[9]
Refractive Index n20/D 1.505[5][8]
Chemical Properties and Solubility
PropertyValueReference
Water Solubility 33 mg/L at 20 °C[4][5][8]
0.02% w/v[4]
Log K_ow_ (Octanol-Water Partition Coefficient) 4.2[4]
Solubility in Organic Solvents Soluble in chloroform (B151607) (sparingly) and ethyl acetate (B1210297) (slightly)[8]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for regulatory submissions and scientific research. The following sections provide an overview of the standardized methodologies for the key experiments cited.

Determination of Boiling Point (OECD 103)

The boiling point of a substance is the temperature at which its vapor pressure equals the atmospheric pressure.[10]

  • Principle: Several methods are available, including ebulliometry, the dynamic method, and distillation.[10] For a substance like p-tert-Butyl-alpha-methylhydrocinnamic aldehyde, the dynamic method is suitable. This involves measuring the vapor pressure of the substance at different temperatures. The boiling point is the temperature at which the vapor pressure reaches 101.325 kPa.[10]

  • Apparatus: A dynamic vapor pressure apparatus typically consists of a sample vessel, a heating system, a pressure measurement system, and a temperature measurement system.

  • Procedure:

    • The sample is placed in the sample vessel and heated.

    • The pressure and temperature of the vapor in equilibrium with the liquid are recorded at various points.

    • A vapor pressure-temperature curve is plotted.

    • The boiling point at standard pressure is determined by interpolation from the curve.

  • Data Reporting: The reported boiling point should include the pressure at which it was measured.

Determination of Melting Point (OECD 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[11][12]

  • Principle: For substances that are liquid at room temperature, the freezing point is determined, which is thermodynamically the same as the melting point. Methods include the capillary method, hot-stage microscopy, and differential scanning calorimetry (DSC).[11][12] Given its low melting point, a method for determining the freezing point would be appropriate.

  • Apparatus: A cooling bath, a temperature measurement device, and a sample container.

  • Procedure (Freezing Point Determination):

    • The liquid sample is placed in the sample container and cooled slowly in the cooling bath.

    • The temperature is monitored continuously.

    • The freezing point is the temperature at which the first crystals appear and remain, or the temperature at which the temperature remains constant during solidification.

  • Data Reporting: The reported melting/freezing point should be the average of at least two independent measurements.

Determination of Density (OECD 109)

Density is the mass of a substance per unit volume.[13][14]

  • Principle: For liquids, methods such as the oscillating densitometer, pycnometer, or hydrometer can be used.[1][13][14] The oscillating densitometer method is highly accurate.

  • Apparatus: An oscillating densitometer.

  • Procedure:

    • The instrument is calibrated using two substances of known density (e.g., dry air and distilled water).

    • The sample is introduced into the oscillating tube.

    • The instrument measures the oscillation period of the tube, which is related to the density of the sample.

    • The density is calculated by the instrument's software.

  • Data Reporting: The density should be reported in g/cm³ or kg/m ³ at a specified temperature.

Determination of Water Solubility (OECD 105)

Water solubility is the maximum concentration of a substance that can be dissolved in water at a given temperature.[15][16]

  • Principle: The flask method is suitable for substances with a solubility greater than 10⁻² g/L.[17] It involves saturating water with the test substance and then measuring the concentration of the substance in the aqueous phase.

  • Apparatus: A flask with a stirrer, a constant temperature bath, and an analytical instrument for concentration measurement (e.g., gas chromatography).

  • Procedure:

    • An excess amount of the test substance is added to a known volume of water in the flask.

    • The mixture is agitated at a constant temperature until equilibrium is reached.

    • The solution is then centrifuged or filtered to remove undissolved substance.

    • The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method.

  • Data Reporting: The water solubility should be reported in mg/L or g/100 mL at a specified temperature.

Metabolic Pathway

Understanding the metabolic fate of p-tert-Butyl-alpha-methylhydrocinnamic aldehyde is crucial for assessing its toxicological profile. In vivo and in vitro studies have elucidated its primary metabolic pathway. The aldehyde is first metabolized to its corresponding alcohol (lysmerol) and carboxylic acid (lysmerylic acid).[18] Further metabolism leads to the formation of hydroxy-lysmerylic acid and p-tert-butylbenzoic acid (TBBA).[18][19] The accumulation of the coenzyme A conjugate of TBBA (tBBA-CoA) is believed to be a key mechanism in its reproductive toxicity.[20]

Metabolic_Pathway cluster_0 Phase I Metabolism cluster_1 Conjugation & Toxicity BMHCA p-tert-Butyl-alpha- methylhydrocinnamic aldehyde (Lilial) Lysmerol Lysmerol BMHCA->Lysmerol Reduction Lysmerylic_Acid Lysmerylic Acid BMHCA->Lysmerylic_Acid Oxidation Hydroxy_Lysmerylic_Acid Hydroxy-lysmerylic Acid Lysmerylic_Acid->Hydroxy_Lysmerylic_Acid Hydroxylation TBBA p-tert-Butylbenzoic Acid (TBBA) Lysmerylic_Acid->TBBA Oxidation TBBA_CoA tBBA-CoA TBBA->TBBA_CoA Conjugation with Coenzyme A Toxicity Reproductive Toxicity TBBA_CoA->Toxicity Accumulation leads to

Caption: Metabolic pathway of p-tert-Butyl-alpha-methylhydrocinnamic aldehyde.

Conclusion

This technical guide has provided a detailed summary of the essential physicochemical properties of p-tert-Butyl-alpha-methylhydrocinnamic aldehyde. The presented data, structured in clear tables, and the outlined experimental protocols offer a valuable resource for scientists and researchers. The visualization of its metabolic pathway provides insight into its biotransformation and the mechanisms underlying its toxicity. A thorough understanding of these fundamental characteristics is indispensable for informed risk assessment, the development of safer alternatives, and for guiding future research in the fields of toxicology and drug development.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Butylphenyl Methylpropional in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butylphenyl methylpropional (BMHCA), commonly known as Lilial, is a synthetic fragrance ingredient that has been widely used in various cosmetic products for its distinct floral scent.[1] However, due to concerns over its potential reproductive toxicity and skin sensitization properties, its use has been banned in cosmetic products in the European Union since March 2022.[2][3][4] This has necessitated the development of robust and sensitive analytical methods for its detection and quantification to ensure regulatory compliance and consumer safety.[2] The primary analytical technique for the quantitative analysis of Butylphenyl methylpropional in complex cosmetic matrices is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and selectivity.[1][5][6]

These application notes provide detailed protocols for the quantitative analysis of Butylphenyl methylpropional in cosmetic formulations, intended for researchers, scientists, and professionals in drug development and product safety.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The recommended method for the quantification of Butylphenyl methylpropional is GC-MS. This technique allows for the separation of volatile and semi-volatile compounds in a sample, followed by their detection and identification based on their mass-to-charge ratio.[2]

Experimental Protocol: Quantification of Butylphenyl Methylpropional in Cosmetic Cream

1. Objective:

To determine the concentration of Butylphenyl methylpropional in a cosmetic cream sample using GC-MS with a liquid-liquid extraction sample preparation method.[1]

2. Materials and Reagents:

  • Analytical Standard: Butylphenyl methylpropional (CAS No. 80-54-6) certified reference material.[1]

  • Internal Standard (IS): 4,4′-Dibromobiphenyl or another suitable non-interfering compound.[1]

  • Solvents: Methyl tert-butyl ether (MTBE) (HPLC grade), Ethanol (absolute), Deionized water.[1]

  • Drying Agent: Anhydrous sodium sulfate (B86663).[1]

  • Sample: Cosmetic cream.[1]

3. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1]

  • Capillary Column: vf-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent.[1]

  • Autosampler.

  • Vortex mixer.[1]

  • Centrifuge.[1]

  • Analytical balance.[1]

4. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Butylphenyl methylpropional reference standard and dissolve it in 10 mL of MTBE.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with MTBE to achieve concentrations such as 0.1, 0.5, 1, 5, and 10 µg/mL.[1]

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in MTBE.[1]

  • Calibration Standards: Spike the working standard solutions with the internal standard to a final concentration of 1 µg/mL.[1]

5. Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh approximately 0.5 g of the cosmetic cream sample into a 15 mL centrifuge tube.[1]

  • Add 5 mL of deionized water and vortex thoroughly to disperse the sample.[1]

  • Add 5 mL of MTBE to the tube.[1]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.[1]

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.[1]

  • Carefully transfer the upper organic layer (MTBE) to a clean tube containing approximately 1 g of anhydrous sodium sulfate to remove residual water.[1]

  • Vortex briefly and let it stand for 5 minutes.[1]

  • Filter the dried extract through a 0.45 µm syringe filter into a GC vial.[1]

  • Spike the filtered extract with the internal standard to a final concentration of 1 µg/mL.

6. GC-MS Parameters:

  • Injection Volume: 1 µL.[1]

  • Injection Mode: Splitless.[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 125 °C at 3 °C/min.

    • Ramp to 230 °C at 7 °C/min.

    • Ramp to 300 °C at 20 °C/min, hold for 5 minutes.[1]

  • Carrier Gas: Helium.

7. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM).[1]

  • Monitored Ions (m/z):

    • Butylphenyl methylpropional: Quantifier ion - 147, Qualifier ions - 189, 204.[1]

    • Internal Standard (e.g., 4,4′-Dibromobiphenyl): Determine appropriate ions.[1]

  • MS Source Temperature: 230 °C.[1]

  • MS Quadrupole Temperature: 150 °C.[1]

8. Data Analysis:

  • Integrate the peak areas of Butylphenyl methylpropional and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of Butylphenyl methylpropional in the sample extract from the calibration curve.

  • Calculate the final concentration in the original cosmetic cream sample, accounting for the initial sample weight and any dilution factors.[1]

Data Presentation

The performance characteristics of the described GC-MS method for the analysis of Butylphenyl methylpropional are summarized in the table below.

ParameterTypical Value
Linear Range0.1 - 10 µg/mL
Coefficient of Determination (r²)> 0.995
Limit of Quantification (LOQ)2 µg/g
Intra-day Recovery84.4 - 119%
Inter-day Recovery84.4 - 119%
Intra-day Precision (CV%)< 13.5%
Inter-day Precision (CV%)< 13.5%

(Data sourced from a validated GC-MS method for the quantitative analysis of butylphenyl methylpropional in cosmetic products)[1]

Visualizations

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing A Weigh Cosmetic Sample B Add Deionized Water & Vortex A->B C Add MTBE & Vortex for Extraction B->C D Centrifuge to Separate Layers C->D E Transfer & Dry Organic Layer D->E F Filter Extract E->F G Spike with Internal Standard F->G H Inject into GC-MS G->H I Acquire Data (SIM Mode) H->I J Integrate Peaks I->J K Construct Calibration Curve J->K L Quantify Analyte K->L

Caption: Experimental workflow for the quantification of Butylphenyl methylpropional.

Potential Signaling Pathway Disruption

Butylphenyl methylpropional is suspected of acting as an endocrine disruptor, potentially by interfering with hormonal signaling pathways.

cluster_pathways Potential Endocrine Disruption by Butylphenyl Methylpropional cluster_estrogenic Estrogenic Pathway cluster_androgenic Androgenic Pathway (Potential Interference) A Estrogen Receptor B Gene Expression A->B Activation C Androgen Receptor D Gene Expression C->D Inhibition BMHCA Butylphenyl methylpropional BMHCA->A Potential Mimicry BMHCA->C Potential Interference

References

Application Notes and Protocols for the Detection of Butylphenyl Methylpropional in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butylphenyl methylpropional (BMHCA), commonly known as Lilial, is a synthetic fragrance ingredient that has been widely used in a variety of consumer products, including cosmetics, perfumes, and cleaning agents.[1] Due to its widespread use, BMHCA is released into the environment through wastewater pathways. Concerns regarding its potential for reproductive toxicity and skin sensitization have led to restrictions and bans on its use in cosmetic products in regions like the European Union.[1][2] Consequently, robust and sensitive analytical methods are crucial for monitoring its presence and concentrations in various environmental compartments to assess potential ecological risks.

This document provides detailed application notes and protocols for the analytical determination of Butylphenyl methylpropional in environmental samples, including water, soil, and sediment. The primary analytical technique described is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and selectivity for the detection of BMHCA in complex environmental matrices.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile organic compounds like BMHCA. The methodology involves the extraction of the analyte from the sample matrix, followed by separation on a gas chromatographic column and detection by a mass spectrometer. Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and minimizes interferences from the sample matrix.

Protocol 1: Determination of Butylphenyl Methylpropional in Water Samples

1. Objective: To determine the concentration of Butylphenyl methylpropional in water samples (e.g., river water, wastewater effluent) using Solid-Phase Extraction (SPE) followed by GC-MS analysis.

2. Materials and Reagents:

  • Analytical Standard: Butylphenyl methylpropional (CAS No. 80-54-6) certified reference material.

  • Internal Standard (IS): 4,4′-Dibromobiphenyl or other suitable non-interfering compound.

  • Solvents: Methanol, Dichloromethane (DCM), Methyl tert-butyl ether (MTBE) - all HPLC or pesticide residue grade.

  • Reagents: Deionized water, Anhydrous sodium sulfate.

  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).

3. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • SPE Vacuum Manifold.

  • Concentration station (e.g., nitrogen evaporator).

  • Vortex mixer.

  • Analytical balance.

4. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of BMHCA reference standard and dissolve in 10 mL of MTBE.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with MTBE to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in MTBE.

  • Calibration Standards: Spike the working standard solutions with the internal standard to a final concentration of 1 µg/mL.

5. Sample Preparation (Solid-Phase Extraction):

  • Collect water samples in clean glass bottles and store at 4°C until analysis.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Cartridge Drying: Dry the cartridge under vacuum for 30-60 minutes to remove residual water.

  • Elution: Elute the trapped analytes from the cartridge by passing 10 mL of DCM through it.

  • Drying and Concentration: Dry the eluate by passing it through a small column containing anhydrous sodium sulfate. Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

  • Add the internal standard to the concentrated extract to a final concentration of 1 µg/mL.

  • Transfer the final extract to a GC vial for analysis.

6. GC-MS Parameters:

  • Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 125°C at 3°C/min.

    • Ramp to 230°C at 7°C/min.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions (m/z):

      • Butylphenyl methylpropional: Quantifier ion - 147, Qualifier ions - 189, 204.[1]

      • Internal Standard (e.g., 4,4′-Dibromobiphenyl): Determine appropriate ions.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

7. Data Analysis and Quantification:

  • Identify and integrate the peaks corresponding to BMHCA and the internal standard in the chromatograms.

  • Construct a calibration curve by plotting the ratio of the peak area of BMHCA to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of BMHCA in the sample extract from the calibration curve.

  • Calculate the final concentration in the original water sample, taking into account the initial sample volume and dilution factors.

Protocol 2: Determination of Butylphenyl Methylpropional in Soil and Sediment Samples

1. Objective: To determine the concentration of Butylphenyl methylpropional in soil and sediment samples using Ultrasonic-Assisted Solvent Extraction (UASE) followed by GC-MS analysis.

2. Materials and Reagents:

  • Same as Protocol 1.

  • Extraction Solvent: Dichloromethane (DCM) or a mixture of n-hexane and acetone (B3395972) (1:1, v/v).

3. Instrumentation:

  • GC-MS (as in Protocol 1).

  • Ultrasonic bath or probe sonicator.

  • Centrifuge.

  • Concentration station (e.g., nitrogen evaporator).

  • Vortex mixer.

  • Analytical balance.

4. Standard Preparation:

  • Same as Protocol 1.

5. Sample Preparation (Ultrasonic-Assisted Solvent Extraction):

  • Collect soil or sediment samples and air-dry them in a well-ventilated area, or freeze-dry to a constant weight. Homogenize the dried sample by grinding and sieving.

  • Accurately weigh approximately 10 g of the homogenized sample into a glass centrifuge tube.

  • Spike the sample with the internal standard solution.

  • Add 20 mL of the extraction solvent (DCM or n-hexane:acetone).

  • Vortex the mixture for 1 minute.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.

  • Carefully decant the supernatant (extract) into a clean tube.

  • Repeat the extraction process (steps 4-8) two more times with fresh solvent.

  • Combine the extracts from the three cycles.

  • Cleanup (if necessary): If the extract is highly colored or contains significant interferences, a cleanup step using a silica (B1680970) gel column may be required.

  • Dry the combined extract by passing it through anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

6. GC-MS Parameters:

  • Same as Protocol 1.

7. Data Analysis and Quantification:

  • Same as Protocol 1, with the final concentration expressed in µg/kg or ng/g of dry weight.

Quantitative Data Summary

The following table summarizes available data on the concentrations of Butylphenyl methylpropional found in environmental samples. It is important to note that data on environmental concentrations of BMHCA are limited.

Environmental MatrixLocationConcentration RangeMean/Median ConcentrationReference
Sewage Treatment Plant EffluentGermanyNot specifiedDetected[3]
Wastewater InfluentUSA0.3 - 154 µg/L (for various fragrance materials)Not specified for BMHCA
Wastewater EffluentUSA0.005 - 1.7 µg/L (for various fragrance materials)Not specified for BMHCA

Note: The data from the USA study pertains to a range of fragrance materials and not specifically to BMHCA, but it provides an indication of the potential concentration levels in wastewater.

Method Performance Characteristics

The following table summarizes typical performance characteristics of the described GC-MS method, primarily based on data from cosmetic sample analysis which can be considered indicative for environmental samples after proper extraction and cleanup.

ParameterTypical Value
Linear Range0.1 - 10 µg/mL
Coefficient of Determination (r²)> 0.995
Limit of Quantification (LOQ)~0.5 - 5 ng/L (Water), ~1-10 µg/kg (Soil/Sediment)
Intra-day Recovery85 - 115%
Inter-day Recovery80 - 120%
Intra-day Precision (RSD%)< 15%
Inter-day Precision (RSD%)< 20%

These values are estimates and should be determined for each specific matrix and laboratory setup.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing sample Environmental Sample (Water, Soil, Sediment) extraction Extraction sample->extraction Water: SPE Soil/Sediment: UASE cleanup Cleanup & Concentration extraction->cleanup Eluate/Extract gcms GC-MS Analysis (SIM Mode) cleanup->gcms Final Extract data_acq Data Acquisition gcms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification result result quantification->result Final Concentration (ng/L or µg/kg)

Caption: Experimental workflow for the quantification of Butylphenyl methylpropional in environmental samples.

signaling_pathway cluster_endocrine Potential Endocrine Disruption cluster_sensitization Skin Sensitization bmhca Butylphenyl Methylpropional (Lilial) er Estrogen Receptor bmhca->er Potential Agonist ar Androgen Receptor bmhca->ar Potential Antagonist haptenation Hapten Formation bmhca->haptenation estrogenic_response Estrogenic Effects er->estrogenic_response androgenic_response Androgenic Signaling ar->androgenic_response Inhibition skin_exposure Dermal Contact skin_exposure->bmhca immune_response Immune System Activation haptenation->immune_response allergic_dermatitis Allergic Contact Dermatitis immune_response->allergic_dermatitis

Caption: Potential toxicological pathways of Butylphenyl methylpropional.

References

Synthesis of Butylphenyl Methylpropional for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Butylphenyl methylpropional (p-tert-butyl-alpha-methylhydrocinnamic aldehyde), a compound of significant interest in toxicological and dermatological research. Due to its classification as a reproductive toxicant and a known skin sensitizer, its use in cosmetic products is now heavily restricted in many regions, making in-house synthesis essential for research purposes.[1] This guide outlines a reliable two-step synthesis route, including detailed experimental procedures, purification methods, and characterization data.

Application Notes

Butylphenyl methylpropional, also known by its trade name Lilial (B1675391), serves as a valuable research tool in several areas:

  • Toxicology and Reproductive Health Studies: As a confirmed reproductive toxicant, this compound is a critical positive control in in-vitro and in-vivo studies investigating the mechanisms of reproductive toxicity.[2][3] Its effects on endocrine pathways and developmental processes are of particular interest to researchers in toxicology and drug development.[4]

  • Dermatology and Sensitization Research: Butylphenyl methylpropional is a known contact allergen.[5] Researchers can utilize this compound to study the mechanisms of skin sensitization, develop new diagnostic tools for contact dermatitis, and evaluate the efficacy of anti-inflammatory or anti-allergic agents.

  • Analytical Method Development: The restricted status of Butylphenyl methylpropional necessitates robust analytical methods for its detection in various consumer products. Synthesized Butylphenyl methylpropional can serve as a certified reference material for the development and validation of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Ligand Binding and Receptor Studies: Understanding the interaction of small molecules with biological receptors is fundamental in drug discovery. Butylphenyl methylpropional can be used as a test ligand in screening assays for nuclear receptors and other cellular targets to identify potential off-target effects or new therapeutic leads.

Synthesis Overview

The most common and efficient synthesis of Butylphenyl methylpropional proceeds in two main steps: an aldol (B89426) condensation followed by a selective hydrogenation.[6]

  • Step 1: Aldol Condensation: p-tert-Butylbenzaldehyde is reacted with propionaldehyde (B47417) in the presence of a base to form the unsaturated intermediate, p-tert-butyl-alpha-methyl cinnamaldehyde (B126680).

  • Step 2: Selective Hydrogenation: The carbon-carbon double bond of the intermediate is selectively reduced using a catalyst, typically palladium on carbon (Pd/C), to yield the final product, Butylphenyl methylpropional.

Synthesis_Workflow p-tert-Butylbenzaldehyde p-tert-Butylbenzaldehyde Aldol_Condensation Step 1: Aldol Condensation (Base Catalyst, e.g., NaOH) p-tert-Butylbenzaldehyde->Aldol_Condensation Propionaldehyde Propionaldehyde Propionaldehyde->Aldol_Condensation Intermediate p-tert-Butyl-alpha-methyl cinnamaldehyde Aldol_Condensation->Intermediate Hydrogenation Step 2: Selective Hydrogenation (H2, Pd/C Catalyst) Intermediate->Hydrogenation Final_Product Butylphenyl methylpropional Hydrogenation->Final_Product

Diagram 1: Overall synthesis workflow for Butylphenyl methylpropional.

Experimental Protocols

Protocol 1: Synthesis of p-tert-Butyl-alpha-methyl cinnamaldehyde (Intermediate)

This protocol details the base-catalyzed aldol condensation of p-tert-butylbenzaldehyde and propionaldehyde.

Materials:

  • p-tert-Butylbenzaldehyde

  • Propionaldehyde

  • Methanol (B129727)

  • Sodium hydroxide (B78521) (NaOH) solution (15-30% in water)[7]

  • Acetic acid

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Distillation apparatus or rotary evaporator

  • Thin-film evaporator (optional, for high purity)[8]

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add p-tert-butylbenzaldehyde and methanol.

  • Add the aqueous sodium hydroxide solution to the flask and stir the mixture.

  • Cool the mixture to the desired reaction temperature (e.g., 25°C).[8]

  • Slowly add propionaldehyde to the reaction mixture dropwise using a dropping funnel over a period of 1-2 hours while maintaining the temperature.

  • After the addition is complete, continue stirring the reaction mixture for an additional 1.5-3 hours.[8][9] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture by adding acetic acid until the pH is between 4.5 and 6.5.[8]

  • Remove the methanol from the mixture by distillation or using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield p-tert-butyl-alpha-methyl cinnamaldehyde as a pale yellow solid.[8] For higher purity, a thin-film evaporator can be used.[8]

Protocol 2: Synthesis of Butylphenyl methylpropional (Final Product)

This protocol describes the selective hydrogenation of the unsaturated intermediate.

Materials:

  • p-tert-Butyl-alpha-methyl cinnamaldehyde

  • Methanol

  • Palladium on carbon (Pd/C) catalyst (5-10%)

  • Hydrogen gas (H₂)

  • Autoclave or hydrogenation reactor

  • Filtration apparatus (e.g., Buchner funnel with Celite)

  • Vacuum distillation apparatus

Procedure:

  • In a suitable autoclave or hydrogenation reactor, dissolve the p-tert-butyl-alpha-methyl cinnamaldehyde in methanol.

  • Carefully add the Pd/C catalyst to the solution. The weight ratio of the catalyst to the aldehyde is typically around 2:1000.[8]

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.5 MPa).[8]

  • Heat the reaction mixture to the specified temperature (e.g., 60-65°C) and stir vigorously.[8]

  • Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Remove the methanol from the filtrate by distillation or using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to obtain Butylphenyl methylpropional as a colorless to pale yellow liquid.[7]

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of Butylphenyl methylpropional.

Table 1: Physicochemical Properties

PropertyIntermediate (p-tert-Butyl-alpha-methyl cinnamaldehyde)Final Product (Butylphenyl methylpropional)
Molecular Formula C₁₄H₁₈OC₁₄H₂₀O
Molecular Weight 202.29 g/mol 204.31 g/mol
Appearance Pale yellow solid[8]Colorless to pale yellow liquid[1]
Boiling Point ~114°C @ 1 mmHg[10]~279°C @ 760 mmHg
Melting Point ~69°CNot applicable

Table 2: Synthesis Parameters and Expected Results

ParameterStep 1: Aldol CondensationStep 2: Hydrogenation
Typical Reactant Molar Ratio p-tert-butylbenzaldehyde : Propionaldehyde (1 : 1.2 - 1.5)Intermediate : H₂ (in excess)
Catalyst NaOH or KOHPd/C (5-10%)
Catalyst Loading N/A~0.2% w/w of intermediate[8]
Solvent MethanolMethanol
Temperature 25 - 55°C[8]60 - 100°C[8][10]
Pressure Atmospheric0.5 - 2.7 MPa (100-400 psi)[8][10]
Reaction Time 2.5 - 5 hours2 - 4 hours (until H₂ uptake ceases)
Expected Yield ~90%[8]>95%
Expected Purity (after purification) >95% (GC)[8]>97% (GC)[7]

Table 3: Spectroscopic Data

Spectroscopic TechniqueIntermediate (p-tert-Butyl-alpha-methyl cinnamaldehyde)Final Product (Butylphenyl methylpropional)
¹H NMR (CDCl₃, δ ppm) Aldehydic proton (~9.5 ppm), Vinylic proton (~7.3 ppm), Aromatic protons (~7.2-7.5 ppm), Methyl protons (~2.1 ppm), tert-Butyl protons (~1.3 ppm)Aldehydic proton (~9.6 ppm, t), Aromatic protons (~7.0-7.3 ppm), Methylene protons (~2.5-2.9 ppm, m), Methine proton (~2.6 ppm, m), Methyl protons (~1.1 ppm, d), tert-Butyl protons (~1.3 ppm, s)
¹³C NMR (CDCl₃, δ ppm) Carbonyl (~195 ppm), Vinylic carbons (~150, 130 ppm), Aromatic carbons (~155, 130, 128, 125 ppm), tert-Butyl C (~35 ppm), tert-Butyl CH₃ (~31 ppm), Methyl C (~15 ppm)Carbonyl (~205 ppm), Aromatic carbons (~149, 136, 128, 125 ppm), Methine C (~50 ppm), Methylene C (~40 ppm), tert-Butyl C (~34 ppm), tert-Butyl CH₃ (~31 ppm), Methyl C (~14 ppm)
IR (cm⁻¹) ~2820, 2720 (C-H aldehyde), ~1680 (C=O conjugated aldehyde), ~1620 (C=C), ~830 (p-disubstituted benzene)~2960 (C-H aliphatic), ~2870, 2710 (C-H aldehyde), ~1725 (C=O aldehyde), ~830 (p-disubstituted benzene)
Mass Spectrum (EI, m/z) 202 (M⁺), 187, 159, 145, 117, 91, 57204 (M⁺), 189, 147, 131, 91, 57[11]

Mandatory Visualizations

Experimental_Workflow cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Hydrogenation Reactants Charge Reactor: p-tert-Butylbenzaldehyde, Methanol, NaOH(aq) Addition Slowly add Propionaldehyde Reactants->Addition Reaction1 Stir at controlled temperature (2.5 - 5 hours) Addition->Reaction1 Neutralization Neutralize with Acetic Acid Reaction1->Neutralization Solvent_Removal1 Remove Methanol (Distillation/Rotovap) Neutralization->Solvent_Removal1 Purification1 Purify by Vacuum Distillation Solvent_Removal1->Purification1 Intermediate_Product Intermediate: p-tert-Butyl-alpha-methyl cinnamaldehyde Purification1->Intermediate_Product Charge_Reactor Charge Reactor: Intermediate, Methanol, Pd/C Catalyst Intermediate_Product->Charge_Reactor Hydrogenate Pressurize with H₂ Heat and Stir (2 - 4 hours) Charge_Reactor->Hydrogenate Catalyst_Removal Filter to remove Pd/C Catalyst Hydrogenate->Catalyst_Removal Solvent_Removal2 Remove Methanol (Distillation/Rotovap) Catalyst_Removal->Solvent_Removal2 Purification2 Purify by Vacuum Distillation Solvent_Removal2->Purification2 Final_Product Final Product: Butylphenyl methylpropional Purification2->Final_Product

Diagram 2: Detailed experimental workflow for the two-step synthesis.

Signaling_Pathway BM Butylphenyl methylpropional (BM) ER Estrogen Receptor (ER) BM->ER Binds (weak agonist) AR Androgen Receptor (AR) BM->AR Potential Antagonist Activity (research ongoing) ERE Estrogen Response Element (ERE) in DNA ER->ERE Toxicity Potential Reproductive Toxicity AR->Toxicity Gene_Expression Altered Gene Expression ERE->Gene_Expression Gene_Expression->Toxicity

Diagram 3: Investigated signaling pathways for Butylphenyl methylpropional.

References

Analytical Standards for Butylphenyl Methylpropional: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butylphenyl methylpropional, commonly known as lilial, is a synthetic fragrance ingredient that has been widely used in a variety of consumer products, including cosmetics and perfumes, for its potent floral scent reminiscent of lily-of-the-valley.[1][2][3][4][5][6] However, mounting scientific evidence regarding its potential for reproductive toxicity and skin sensitization has led to stringent regulatory actions.[1][4][5] This document provides detailed application notes and protocols for the analytical determination of Butylphenyl methylpropional, catering to researchers, scientists, and drug development professionals involved in product safety and regulatory compliance.

Regulatory Landscape

Previously, Butylphenyl methylpropional was regulated under Annex III of the Cosmetics Regulation (EC) No 1223/2009, which mandated its declaration on product labels if its concentration exceeded 0.001% in leave-on products and 0.01% in rinse-off products.[1][7] Due to its classification as a substance toxic for reproduction (CMR 1B), the European Union has since banned its use in cosmetic products, effective March 1, 2022.[2][4][5][7][8][9] The United Kingdom has also prohibited its use in cosmetics.[1][8] These regulatory changes underscore the critical need for robust and sensitive analytical methods to enforce the ban and ensure consumer safety.[2][10]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The most prevalent and effective technique for the analysis of Butylphenyl methylpropional in complex matrices like cosmetics is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][4][10][11] This method offers high sensitivity and selectivity, enabling accurate identification and quantification at low concentrations.[2] The following sections detail a validated GC-MS method for the quantitative analysis of Butylphenyl methylpropional in a cosmetic cream.

Quantitative Data Summary

The performance characteristics of a typical GC-MS method for the analysis of Butylphenyl methylpropional are summarized in the table below.

ParameterTypical Value
Linear Range0.1 - 10 µg/mL
Coefficient of Determination (r²)> 0.995
Limit of Quantification (LOQ)2 µg/g
Intra-day Recovery84.4 - 119%
Inter-day Recovery84.4 - 119%
Intra-day Precision (CV%)< 13.5%
Inter-day Precision (CV%)< 13.5%

Table 1: Typical performance characteristics of a GC-MS method for Butylphenyl methylpropional analysis. Data sourced from a validated method for cosmetic cream analysis.[1]

Experimental Protocols

Protocol 1: Quantification of Butylphenyl methylpropional in Cosmetic Cream using GC-MS

1. Objective:

To determine the concentration of Butylphenyl methylpropional in a cosmetic cream sample using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

2. Materials and Reagents:

  • Analytical Standard: Butylphenyl methylpropional (CAS No. 80-54-6) certified reference material.[1]

  • Internal Standard (IS): 4,4′-Dibromobiphenyl or another suitable non-interfering compound.[1]

  • Solvents: Methyl tert-butyl ether (MTBE) (HPLC grade), Ethanol (absolute), Deionized water.[1]

  • Drying Agent: Anhydrous sodium sulfate (B86663).[1]

  • Sample: Cosmetic cream.[1]

3. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1]

  • Capillary Column: vf-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent.[1]

  • Autosampler.[1]

  • Vortex mixer.[1]

  • Centrifuge.[1]

  • Analytical balance.[1]

4. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Butylphenyl methylpropional reference standard and dissolve it in 10 mL of MTBE.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with MTBE.[1]

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in MTBE.[1]

  • Calibration Standards: Spike the working standard solutions with the internal standard to a final concentration of 1 µg/mL.[1]

5. Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh approximately 0.5 g of the cosmetic cream sample into a 15 mL centrifuge tube.[1]

  • Add 5 mL of deionized water and vortex thoroughly to disperse the sample.[1]

  • Add 5 mL of MTBE to the tube.[1]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.[1]

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.[1]

  • Carefully transfer the upper organic layer (MTBE) to a clean tube containing anhydrous sodium sulfate to remove any residual water.[1]

  • Filter the dried extract.[1]

  • Spike the extract with the internal standard to a final concentration of 1 µg/mL before GC-MS analysis.[1]

6. GC-MS Parameters:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injection Volume: 1 µL.[1]

  • Injection Mode: Splitless.[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.[1]

    • Ramp to 125 °C at 3 °C/min.[1]

    • Ramp to 230 °C at 7 °C/min.[1]

    • Ramp to 300 °C at 20 °C/min, hold for 5 minutes.[1]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM).[1]

    • Monitored Ions (m/z):

      • Butylphenyl methylpropional: Quantifier ion - 147, Qualifier ions - 189, 204.[1]

      • Internal Standard (e.g., 4,4′-Dibromobiphenyl): Determine appropriate ions.[1]

    • MS Source Temperature: 230 °C.[1]

    • MS Quadrupole Temperature: 150 °C.[1]

7. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of Butylphenyl methylpropional to the peak area of the internal standard against the concentration of the calibration standards.[1]

  • Determine the concentration of Butylphenyl methylpropional in the sample extract from the calibration curve.[1]

  • Calculate the final concentration in the original cosmetic cream sample, taking into account the initial sample weight and dilution factors.[1]

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing sample_weigh Weigh Cosmetic Sample add_water Add Deionized Water sample_weigh->add_water add_mtbe Add MTBE & Vortex add_water->add_mtbe centrifuge Centrifuge add_mtbe->centrifuge separate_organic Separate Organic Layer centrifuge->separate_organic dry_na2so4 Dry with Na2SO4 separate_organic->dry_na2so4 filter Filter dry_na2so4->filter spike_is_sample Spike with Internal Standard filter->spike_is_sample inject Inject into GC-MS spike_is_sample->inject stock_std Prepare Stock Standard working_std Prepare Working Standards stock_std->working_std spike_is_std Spike with Internal Standard working_std->spike_is_std spike_is_std->inject acquire_data Acquire Data (SIM Mode) inject->acquire_data integrate Integrate Peaks acquire_data->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Experimental workflow for the quantification of Butylphenyl methylpropional.

G cluster_pathway Potential Signaling Pathway Disruption cluster_estrogenic Estrogenic Pathway cluster_androgenic Androgenic Pathway (Potential Interference) bmp Butylphenyl methylpropional er Estrogen Receptor bmp->er Mimics Estrogen ar Androgen Receptor bmp->ar Potential Interference estrogenic_response Estrogenic Response er->estrogenic_response androgenic_response Androgenic Response ar->androgenic_response

Caption: Potential endocrine disruption pathways of Butylphenyl methylpropional.

References

Cell-Based Assays for Butylphenyl Methylpropional Toxicity Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylphenyl methylpropional (BMHCA), also known as lilial (B1675391), is a synthetic fragrance ingredient that has been widely used in cosmetic and personal care products. However, due to concerns regarding its reproductive toxicity, its use has been banned in the European Union since March 2022.[1][2][3][4] This has necessitated the use of robust and reliable in vitro methods for screening potential replacement compounds and for understanding the toxicological profile of BMHCA. This document provides detailed application notes and protocols for a panel of cell-based assays to assess the toxicity of Butylphenyl methylpropional, focusing on cytotoxicity, genotoxicity, and endocrine-disrupting potential.

General Cell Culture Conditions

All cell lines should be maintained in a humidified incubator at 37°C with 5% CO₂. Aseptic techniques are paramount to prevent contamination. The specific growth media and supplements for each cell line are detailed in the respective protocols.

I. Cytotoxicity Assessment: Cell Viability Assays

Cytotoxicity assays are foundational in toxicology screening, providing a quantitative measure of a substance's ability to cause cell death. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a substance that reduces cell viability by 50%.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HeLa, CHO-K1) in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Exposure: Prepare serial dilutions of Butylphenyl methylpropional in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Resazurin (B115843) Assay

The resazurin assay is a fluorescence-based assay that also measures metabolic activity. Viable cells reduce the non-fluorescent blue resazurin to the highly fluorescent pink resorufin.

Experimental Protocol: Resazurin Assay

  • Cell Seeding and Compound Exposure: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure period.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well.

  • Incubation: Incubate for 1 to 4 hours at 37°C.

  • Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Table 1: Representative Cytotoxicity Data for Butylphenyl methylpropional

Cell LineAssayExposure Time (h)IC50 (µM)Reference
HeLaResazurin24>100[5]
CHO-K1Resazurin24>100[5]

Note: The provided data indicates low cytotoxicity of Butylphenyl methylpropional in these specific cell lines under the tested conditions.

II. Genotoxicity Assessment

Genotoxicity assays are employed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.

In Vitro Micronucleus Test

The in vitro micronucleus test identifies substances that cause chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.

Experimental Protocol: In Vitro Micronucleus Test (using human lymphocytes)

  • Cell Culture: Isolate human peripheral blood lymphocytes and stimulate them to divide using a mitogen (e.g., phytohaemagglutinin).

  • Compound Exposure: Treat the lymphocyte cultures with at least three concentrations of Butylphenyl methylpropional for 3-4 hours in the presence and absence of a metabolic activation system (S9 mix). A longer exposure of 24 hours without S9 is also performed. Include negative (vehicle) and positive (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9) controls.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated cultures to the negative control. A dose-dependent and statistically significant increase in micronucleated cells indicates a positive result.

Table 2: Summary of In Vitro Micronucleus Test Results for Butylphenyl methylpropional

Cell TypeMetabolic Activation (S9)ResultReference
Human LymphocytesWith and WithoutNegativeSCCS/1591/17
Chromosomal Aberration Test

This assay assesses the ability of a substance to induce structural and numerical changes in chromosomes of cultured mammalian cells.

Experimental Protocol: Chromosomal Aberration Test (using CHO cells)

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells to a near-confluent monolayer.

  • Compound Exposure: Treat the cells with various concentrations of Butylphenyl methylpropional for 3-4 hours with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining and Analysis: Stain the chromosomes (e.g., with Giemsa) and analyze at least 100 metaphase spreads per concentration for chromosomal aberrations (e.g., breaks, gaps, deletions, and rearrangements).

  • Data Analysis: A statistically significant, dose-related increase in the percentage of cells with aberrations indicates a positive result.

Table 3: Summary of Chromosomal Aberration Test Results for Butylphenyl methylpropional

Cell LineMetabolic Activation (S9)ResultReference
CHOWithoutPositive (Clastogenic)RIFM 2000a (as cited in SCCS/1591/17)
CHOWithNegativeRIFM 2000a (as cited in SCCS/1591/17)

Note: The positive result in CHO cells without metabolic activation suggests a potential for direct clastogenicity. However, the SCCS notes that CHO cells can have a high rate of false positives.[6]

CHO/HPRT Gene Mutation Assay

The CHO/HPRT assay is a forward mutation assay that detects gene mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in Chinese hamster ovary (CHO) cells.

Experimental Protocol: CHO/HPRT Gene Mutation Assay

  • Cell Treatment: Expose CHO-K1 cells to Butylphenyl methylpropional at various concentrations for 4-5 hours, both with and without S9 metabolic activation.

  • Expression Period: Following treatment, wash the cells and culture them for 7-9 days to allow for the expression of any induced mutations.

  • Mutant Selection: Plate the cells in a selective medium containing 6-thioguanine (B1684491) (6-TG). Wild-type cells with a functional HPRT enzyme will incorporate the toxic 6-TG and die, while mutant cells lacking a functional HPRT will survive and form colonies.

  • Colony Staining and Counting: After an appropriate incubation period, fix and stain the colonies, and count the number of mutant colonies.

  • Data Analysis: Calculate the mutant frequency and compare it to the vehicle control. A dose-related, significant increase in mutant frequency indicates a positive result.

Table 4: Summary of CHO/HPRT Gene Mutation Assay Results for Butylphenyl methylpropional

Cell LineMetabolic Activation (S9)ResultReference
CHO-K1With and WithoutNegative[5]

III. Endocrine Disruption Assessment

Endocrine disrupting chemicals (EDCs) can interfere with the body's hormonal systems. Cell-based reporter gene assays and cell proliferation assays are common methods to screen for such activity.

Estrogen Receptor (ER) Transactivation Assay

This assay utilizes a cell line (e.g., HeLa9903) that is stably transfected with a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element. Binding of an estrogenic compound to the estrogen receptor activates the transcription of the reporter gene, leading to a measurable signal.

Experimental Protocol: ER Transactivation Assay

  • Cell Seeding: Seed HeLa9903 cells in a 96-well plate.

  • Compound Exposure: Treat the cells with a range of concentrations of Butylphenyl methylpropional. Include a vehicle control and a positive control (e.g., 17β-estradiol).

  • Incubation: Incubate the plate for 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: A dose-dependent increase in luciferase activity indicates estrogenic activity.

Androgen Receptor (AR) Transactivation Assay

This assay is similar to the ER transactivation assay but uses a cell line (e.g., MDA-kb2) that expresses the androgen receptor and a reporter gene under the control of an androgen-responsive element.

Experimental Protocol: AR Transactivation Assay

  • Cell Seeding: Seed MDA-kb2 cells in a 96-well plate.

  • Compound Exposure: Treat the cells with various concentrations of Butylphenyl methylpropional. Include a vehicle control and a positive control (e.g., dihydrotestosterone).

  • Incubation: Incubate for 24 hours.

  • Lysis and Reporter Gene Assay: Perform the appropriate reporter gene assay based on the specific reporter used in the cell line.

  • Data Analysis: A dose-dependent increase in reporter gene activity indicates androgenic activity.

Table 5: Summary of Endocrine Disruption Potential of Butylphenyl methylpropional

AssayCell LineEndpointResultReference
ER TransactivationHeLa9903Agonistic activityNegative[5]
AR TransactivationMDA-kb2Agonistic activityNegative[5]

IV. Signaling Pathways and Experimental Workflows

Signaling Pathway of Butylphenyl Methylpropional Metabolism and Potential Toxicity

The metabolism of Butylphenyl methylpropional is a key factor in its toxicity profile. The following diagram illustrates the metabolic pathway and its link to potential adverse outcomes.

G BMHCA Butylphenyl methylpropional (BMHCA) Metabolism Phase I Metabolism (e.g., in Liver Cells) BMHCA->Metabolism Skin_Sensitization Skin Sensitization BMHCA->Skin_Sensitization Direct Effect TBBA p-tert-butylbenzoic acid (TBBA) Metabolism->TBBA Oxidation Reproductive_Toxicity Reproductive Toxicity (e.g., Testicular Effects) TBBA->Reproductive_Toxicity Leads to

Caption: Metabolism of BMHCA and its link to toxicity.

Experimental Workflow for In Vitro Toxicity Screening

The following diagram outlines a typical workflow for screening compounds for potential toxicity using the cell-based assays described in this document.

G start Test Compound (e.g., Butylphenyl methylpropional) cytotoxicity Cytotoxicity Assays (MTT, Resazurin) start->cytotoxicity genotoxicity Genotoxicity Assays (Micronucleus, Chromosomal Aberration) start->genotoxicity endocrine Endocrine Disruption Assays (Reporter Gene Assays) start->endocrine data_analysis Data Analysis (IC50, Fold Change) cytotoxicity->data_analysis genotoxicity->data_analysis endocrine->data_analysis risk_assessment Risk Assessment data_analysis->risk_assessment

Caption: Workflow for in vitro toxicity screening.

Conclusion

The suite of cell-based assays detailed in these application notes provides a comprehensive framework for evaluating the toxicological profile of Butylphenyl methylpropional and other fragrance ingredients. By assessing cytotoxicity, genotoxicity, and endocrine-disrupting potential, researchers can gain valuable insights into the safety of these compounds. The provided protocols offer a starting point for establishing these assays in a laboratory setting, and the summarized data for BMHCA serves as a benchmark for comparison. It is crucial to adhere to standardized protocols and appropriate controls to ensure the reliability and reproducibility of the results.

References

Application Notes: Butylphenyl Methylpropional as a Positive Control in Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butylphenyl methylpropional (p-BMHCA), also known as Lilial, is a synthetic fragrance ingredient that has been widely used in cosmetic and household products.[1] Due to its toxicological profile, particularly its classification as a reproductive toxicant and a skin sensitizer (B1316253), Butylphenyl methylpropional serves as a valuable positive control in a range of toxicological assays.[2][3] Its use is now heavily restricted or banned in cosmetic products in several regions, including the European Union.[1][2] These well-documented adverse effects make it a reliable agent for ensuring the sensitivity and proper functioning of various in vitro and in vivo toxicological test systems.

This document provides detailed application notes and protocols for the use of Butylphenyl methylpropional as a positive control in key toxicology assays relevant to researchers, scientists, and drug development professionals.

Toxicological Profile of Butylphenyl Methylpropional

Butylphenyl methylpropional has been the subject of extensive toxicological evaluation by regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS). The primary toxicological concerns are:

  • Reproductive Toxicity: It is classified as toxic to reproduction (Repr. 1B).[2] Studies in rats have demonstrated testicular toxicity and adverse effects on fertility.[4]

  • Skin Sensitization: It is a known moderate skin sensitizer in humans and has shown positive results in Local Lymph Node Assays (LLNA).[2][4]

  • Skin and Eye Irritation: In its undiluted form, Butylphenyl methylpropional has been shown to be irritating to the skin and eyes of rabbits.[2][5]

  • Genotoxicity: While the overall assessment suggests it is unlikely to be genotoxic in vivo, some equivocal findings have been noted in in vitro assays.[4]

Applications as a Positive Control

Given its established toxicological effects, Butylphenyl methylpropional is a suitable positive control for the following assays:

  • Skin Sensitization Assays: To validate the ability of an assay to detect skin sensitizers.

  • Reproductive Toxicity Screens: To ensure the test system can identify substances with adverse effects on reproductive organs and fertility.

  • Genotoxicity Assays: In specific in vitro systems where it has shown some activity, it can be used to demonstrate assay proficiency.

Data Presentation: Summary of Quantitative Toxicological Data

The following table summarizes key quantitative data from toxicological studies on Butylphenyl methylpropional.

Assay TypeSpeciesEndpointValueReference
Skin Sensitization
Local Lymph Node Assay (LLNA)MouseEC32.97% (in ethanol)[4]
Local Lymph Node Assay (LLNA)MouseEC313.90% (in 25% ethanol/ 70% diethyl phthalate)[4]
Local Lymph Node Assay (LLNA)MouseEC318.7% (in acetone/olive oil 4:1)[4]
Reproductive Toxicity
Extended One-Generation StudyRatNOAEL (Fertility)25 mg/kg bw/day[4]
Extended One-Generation StudyRatNOAEL (General Systemic Toxicity)5 mg/kg bw/day[4]
Acute Toxicity
Acute Oral ToxicityRatLD503700 mg/kg bw[6]

Abberivations: EC3: Estimated Concentration needed to produce a Stimulation Index of 3; LD50: Lethal Dose, 50%; NOAEL: No Observed Adverse Effect Level.

Experimental Protocols

Detailed methodologies for key experiments using Butylphenyl methylpropional as a positive control are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol 1: Skin Sensitization - Murine Local Lymph Node Assay (LLNA) (OECD 429)

Objective: To determine the skin sensitization potential of a test article, using Butylphenyl methylpropional as a positive control to confirm the validity of the assay.

Materials:

  • Test animals: CBA/J or CBA/Ca mice, female, 8-12 weeks old.

  • Positive Control: Butylphenyl methylpropional (purity ≥95%).

  • Vehicle: Acetone:Olive Oil (4:1 v/v). Other suitable vehicles may be used, but require justification.

  • Test substance and vehicle control.

  • ³H-methyl thymidine (B127349).

  • Standard laboratory equipment for dosing, animal care, and radioisotope analysis.

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 5 days before the start of the study.

  • Dose Preparation:

    • Prepare a series of concentrations of Butylphenyl methylpropional in the chosen vehicle (e.g., 5%, 10%, and 25% w/v).

    • Prepare the test article at a minimum of three concentrations.

    • The vehicle alone serves as the negative control.

  • Induction Phase (Days 1, 2, and 3):

    • Divide animals into groups (minimum of 4 animals per group).

    • Apply 25 µL of the appropriate test solution to the dorsal surface of each ear of the mice in the respective groups.

  • ³H-methyl thymidine Injection (Day 6):

    • Five days after the first application, inject all mice intravenously with 250 µL of phosphate-buffered saline (PBS) containing 20 µCi of ³H-methyl thymidine.

  • Sample Collection and Processing (5 hours post-injection):

    • Euthanize the mice.

    • Excise the draining auricular lymph nodes from each mouse.

    • Prepare a single-cell suspension of lymph node cells for each mouse.

  • Measurement of ³H-methyl thymidine Incorporation:

    • Precipitate the DNA from the lymph node cells and measure the incorporation of ³H-methyl thymidine using a β-scintillation counter. Results are expressed as disintegrations per minute (DPM).

  • Data Analysis:

    • Calculate the Stimulation Index (SI) for each group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group.

    • An SI ≥ 3 is considered a positive result. The Butylphenyl methylpropional group should yield a clear positive result to validate the assay.

LLNA_Workflow cluster_prep Preparation cluster_induction Induction Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis acclimatization Animal Acclimatization (≥5 days) dose_prep Dose Preparation (Test Article, Vehicle, Positive Control) acclimatization->dose_prep day1 Day 1: Topical Application dose_prep->day1 day2 Day 2: Topical Application day1->day2 day3 Day 3: Topical Application day2->day3 day6_injection Day 6: ³H-methyl thymidine Injection day3->day6_injection sample_collection Sample Collection (5h post-injection) day6_injection->sample_collection dpm_measurement DPM Measurement sample_collection->dpm_measurement si_calculation Stimulation Index (SI) Calculation dpm_measurement->si_calculation result Result Interpretation (SI ≥ 3 is positive) si_calculation->result

Workflow for the Murine Local Lymph Node Assay (LLNA).
Protocol 2: Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

Objective: To assess the mutagenic potential of a test substance using a bacterial reverse mutation assay, with a relevant positive control for each bacterial strain. Butylphenyl methylpropional can be used as a positive control in certain in vitro systems, although its genotoxic potential is considered weak and may be strain-specific. For a robust positive control, well-established mutagens are typically used. However, if the aim is to replicate previously observed equivocal findings with Butylphenyl methylpropional, it can be employed.

Materials:

  • Bacterial Strains: Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA).

  • Positive Controls:

  • S9 fraction from the liver of rats treated with a suitable inducer (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone).

  • Test substance and vehicle control (e.g., DMSO).

  • Minimal glucose agar (B569324) plates.

  • Top agar.

Procedure:

  • Preliminary Cytotoxicity Assay: Determine the concentration range of the test substance that is not overly toxic to the bacterial strains.

  • Main Experiment (Plate Incorporation Method):

    • To 2 mL of molten top agar at 45°C, add:

      • 0.1 mL of an overnight culture of the bacterial strain.

      • 0.1 mL of the test substance solution at the desired concentration.

      • 0.5 mL of S9 mix or buffer (for experiments with and without metabolic activation, respectively).

    • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

  • Positive and Negative Controls: Prepare plates with the vehicle (negative control) and the appropriate positive controls for each strain and condition (with and without S9).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis:

    • A positive result is defined as a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant increase at one or more concentrations. The number of revertants in the positive control plates should be significantly higher than in the negative control plates.

Ames_Test_Pathway cluster_setup Experimental Setup cluster_assay Assay Procedure cluster_outcome Outcome bacterial_culture Overnight Bacterial Culture mixing Mix Bacteria, Test Substance, and S9 Mix in Top Agar bacterial_culture->mixing test_substance Test Substance/Controls test_substance->mixing s9_mix S9 Mix (for metabolic activation) s9_mix->mixing plating Pour onto Minimal Glucose Agar Plates mixing->plating incubation Incubate at 37°C for 48-72h plating->incubation scoring Count Revertant Colonies incubation->scoring analysis Data Analysis (Compare to controls) scoring->analysis

Workflow for the Ames Test (Bacterial Reverse Mutation Assay).
Protocol 3: Reproductive Toxicity - Extended One-Generation Reproductive Toxicity Study (EOGRTS) (OECD 443)

Objective: To evaluate the effects of a test substance on male and female reproductive performance, as well as on the development of the offspring. Butylphenyl methylpropional is used as a positive control to demonstrate the sensitivity of the study design to reproductive toxicants.

Materials:

  • Test animals: Wistar or Sprague-Dawley rats.

  • Positive Control: Butylphenyl methylpropional (purity ≥95%).

  • Vehicle: Dependent on the physicochemical properties of the test substance (e.g., corn oil).

  • Test substance and vehicle control.

  • Standard laboratory equipment for animal husbandry, dosing, and pathological examinations.

Procedure:

  • Dose Selection: Based on a preliminary range-finding study, select at least three dose levels plus a vehicle control. For Butylphenyl methylpropional, doses around the known NOAEL and LOAEL for reproductive effects (e.g., 5, 15, and 50 mg/kg bw/day) would be appropriate.

  • P Generation (Parental):

    • Start dosing of young adult male and female rats (P generation) for a pre-mating period (e.g., 2 weeks for females, 10 weeks for males to cover the full spermatogenic cycle).

    • Continue dosing throughout mating, gestation, and lactation.

  • Mating:

    • Pair the animals (1:1) for up to two weeks.

    • Record evidence of mating (e.g., vaginal plug, sperm in vaginal lavage).

  • F1 Generation (Offspring):

    • Allow the P females to litter and raise their pups.

    • Record litter size, pup viability, sex ratio, and body weights.

    • Select F1 offspring for subsequent evaluation and continue dosing after weaning.

  • Endpoints for Evaluation:

    • P Generation: Clinical observations, body weight, food consumption, estrous cyclicity, sperm parameters (motility, morphology, count), and organ weights (testes, epididymides, ovaries, uterus).

    • F1 Generation: Viability, growth, developmental landmarks (e.g., eye opening, pinna unfolding), and reproductive performance upon maturity.

    • Histopathology: Detailed examination of reproductive tissues from P and F1 generations.

  • Data Analysis:

    • Analyze data for statistically significant differences between the treated and control groups.

    • The Butylphenyl methylpropional group should show evidence of reproductive toxicity, such as reduced fertility, adverse effects on sperm, or developmental effects in the offspring, thereby validating the study.

EOGRTS_Logical_Flow P_generation P Generation (Parental) pre_mating Pre-mating Dosing P_generation->pre_mating mating Mating pre_mating->mating P_endpoints P Generation Endpoints (e.g., Sperm Analysis, Estrous Cycle) pre_mating->P_endpoints gestation_lactation Gestation & Lactation Dosing mating->gestation_lactation mating->P_endpoints F1_generation F1 Generation (Offspring) gestation_lactation->F1_generation gestation_lactation->P_endpoints F1_dosing Post-weaning Dosing of F1 F1_generation->F1_dosing F1_endpoints F1 Generation Endpoints (e.g., Viability, Development, F1 Mating) F1_dosing->F1_endpoints

Logical flow of an Extended One-Generation Reproductive Toxicity Study.

Conclusion

Butylphenyl methylpropional is a well-characterized compound with known skin sensitizing and reproductive toxicity properties. Its use as a positive control in the assays described in these application notes can help ensure the reliability and sensitivity of toxicological assessments. The provided protocols, based on international guidelines, offer a framework for the implementation of these studies in a research or regulatory setting. Adherence to these standardized methods is crucial for generating reproducible and valid data.

References

Application Note: Analysis of Butylphenyl Methylpropional in Cosmetic Products Using Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylphenyl methylpropional, commonly known as lilial, is a synthetic fragrance ingredient that has been widely used in a variety of cosmetic and personal care products for its characteristic floral scent.[1] However, due to concerns over its potential for skin sensitization and reproductive toxicity, its use has been restricted or banned in several regions, including the European Union.[1][2] Consequently, robust and reliable analytical methods are essential for monitoring its presence in consumer products to ensure regulatory compliance and consumer safety.

This application note details a reversed-phase HPLC method with UV detection (HPLC-UV) for the determination of Butylphenyl methylpropional in cosmetic products, based on established methodologies for the analysis of fragrance allergens.[3][7]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from the method described by Villa et al. (2007) for the simultaneous determination of 24 fragrance allergens, including Butylphenyl methylpropional.[7]

a. Instrumentation and Chromatographic Conditions:

  • System: HPLC system equipped with a quaternary pump, autosampler, and Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient elution is employed to separate the analyte from other matrix components. A typical gradient could be:

    • Start with a higher proportion of Mobile Phase A.

    • Gradually increase the proportion of Mobile Phase B over the course of the run to elute the more non-polar compounds.

  • Flow Rate: 0.7 to 1.0 mL/min.[7]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

  • Injection Volume: 10-20 µL.

  • Detection: DAD detection at multiple wavelengths, such as 210, 254, and 280 nm, to ensure optimal detection of various fragrance allergens.[7] Butylphenyl methylpropional can be quantified at its UV maximum.

b. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Butylphenyl methylpropional certified reference standard

  • Methanol (B129727) (analytical grade for sample and standard preparation)

c. Standard Solution Preparation:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of Butylphenyl methylpropional reference standard and dissolve it in methanol to prepare a stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve covering the expected concentration range of the samples.

d. Sample Preparation:

The sample preparation method will vary depending on the cosmetic matrix (e.g., cream, lotion, perfume). The goal is to extract Butylphenyl methylpropional from the sample matrix and remove interfering substances.

  • Liquid Samples (e.g., Perfumes, Eau de Toilette):

    • Accurately weigh a known amount of the sample.

    • Dilute the sample with methanol to a suitable concentration that falls within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Creams and Lotions:

    • Accurately weigh approximately 0.5 - 1.0 g of the sample into a centrifuge tube.

    • Add a known volume of a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).

    • Vortex or sonicate the mixture to ensure thorough extraction of the analyte.[8]

    • Centrifuge the mixture to separate the solid components.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

e. Data Analysis:

  • Construct a calibration curve by plotting the peak area of Butylphenyl methylpropional from the standard solutions against their corresponding concentrations.

  • Determine the concentration of Butylphenyl methylpropional in the prepared sample solution from the calibration curve.

  • Calculate the final concentration of Butylphenyl methylpropional in the original cosmetic product, taking into account the initial sample weight and any dilution factors.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - for enhanced sensitivity

For laboratories equipped with mass spectrometry, a UPLC-MS/MS method can provide higher sensitivity and selectivity, which is particularly useful for detecting low levels of Butylphenyl methylpropional or for analyzing complex matrices. A method for the analysis of its metabolites in urine has been developed and can be adapted for the parent compound in cosmetics.[9]

Data Presentation

The following table summarizes typical quantitative data that can be obtained with a validated liquid chromatography method for Butylphenyl methylpropional analysis.

ParameterTypical Value
Linear Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Retention Time Dependent on specific column and gradient
Recovery 85 - 115%
Precision (RSD%) < 10%

Mandatory Visualization

experimental_workflow sample Weigh Cosmetic Sample extraction Solvent Extraction (e.g., Methanol) sample->extraction filtration Filter Extract (0.45 µm) extraction->filtration hplc HPLC-UV/DAD or UPLC-MS/MS Analysis filtration->hplc stock_std Prepare Stock Standard working_std Prepare Working Standards stock_std->working_std working_std->hplc calibration Construct Calibration Curve peak_integration Peak Integration & Identification hplc->peak_integration quantification Quantify Butylphenyl methylpropional peak_integration->quantification calibration->quantification

Caption: Experimental workflow for the quantification of Butylphenyl methylpropional.

logical_relationship LC Liquid Chromatography UV_DAD UV/DAD LC->UV_DAD Routine Analysis MS Mass Spectrometry (MS) LC->MS Higher Specificity GC Gas Chromatography (Commonly Used) MS_MS Tandem MS (MS/MS) MS->MS_MS Enhanced Sensitivity & Confirmation

Caption: Relationship between chromatographic and detection techniques.

References

Application Notes and Protocols for the Detection of Butylphenyl Methylpropional (Lilial)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of sample preparation techniques and analytical methods for the accurate detection and quantification of Butylphenyl methylpropional, a synthetic fragrance ingredient also known as Lilial.[1] Due to its potential for skin sensitization and reproductive toxicity, its use in cosmetic products has been banned or restricted in various regions, making robust analytical surveillance crucial for consumer safety and regulatory compliance.[2] The primary analytical method for the determination of Butylphenyl methylpropional is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and selectivity.[3]

Data Presentation: Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method is critical for obtaining accurate and reliable results. The following tables summarize the quantitative performance parameters of commonly employed techniques for the determination of Butylphenyl methylpropional in cosmetic matrices. It is important to note that these results were obtained in different laboratories under varying conditions, and direct comparison should be considered with this in mind.[1]

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data [1]

ParameterReported Value(s)Matrix
Linearity (R²) ≥ 0.995Cosmetics
Limit of Quantification (LOQ) 2 - 20 µg/gCosmetics
Intra-day Recovery (Accuracy) 84.4% - 119%Cosmetics
Inter-day Recovery (Accuracy) 85.1% - 116%Cosmetics
Intra-day Precision (%CV) < 13.5%Cosmetics

Table 2: Ultrasound-Assisted Emulsification-Microextraction (USAEME) with GC-MS [4]

ParameterReported Value(s)Matrix
Recovery 75% - 110%Water
Precision (RSD) < 10%Water
Limits of Detection (LOD) sub-nanogram per milliliter levelWater

Experimental Protocols

Detailed methodologies for the key sample preparation and analytical techniques are provided below.

Protocol 1: Liquid-Liquid Extraction (LLE) for Cosmetic Samples followed by GC-MS Analysis

This protocol outlines a generalized procedure for the extraction of Butylphenyl methylpropional from cosmetic matrices using LLE, followed by quantification using GC-MS.[1][5]

Objective: To determine the concentration of Butylphenyl methylpropional in a cosmetic sample (e.g., cream, lotion).

Materials and Reagents:

  • Analytical Standard: Butylphenyl methylpropional (CAS No. 80-54-6) certified reference material.[5]

  • Internal Standard (IS): e.g., 4,4′-Dibromobiphenyl or other suitable non-interfering compound.[5]

  • Solvents: Methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethanol (B145695) (HPLC grade).[1][5]

  • Deionized water.[5]

  • Anhydrous sodium sulfate (B86663).[5]

  • Sample: Cosmetic cream or lotion.[5]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[5]

  • Capillary Column: e.g., vf-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent.[5]

  • Vortex mixer.[5]

  • Centrifuge.[5]

  • Analytical balance.[5]

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately weigh approximately 0.5 g of the cosmetic sample into a 15 mL centrifuge tube.[5]

    • Add 5 mL of deionized water and vortex thoroughly to disperse the sample.[5]

    • Add 5 mL of MTBE to the tube.[5]

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.[5]

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.[5]

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

    • Filter the extract through a 0.45 µm syringe filter into a GC vial.

  • Standard Preparation:

    • Prepare a stock standard solution of Butylphenyl methylpropional (e.g., 1000 µg/mL) in MTBE.[5]

    • Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).[5]

    • Prepare an internal standard stock solution (e.g., 1000 µg/mL) in MTBE.[5]

    • Spike the working standard solutions and the sample extracts with the internal standard to a consistent final concentration.[5]

  • GC-MS Analysis:

    • Injection Volume: 1 µL.[5]

    • Injection Mode: Splitless.[5]

    • Injector Temperature: 250 °C.[5]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 125 °C at 3 °C/min.

      • Ramp to 230 °C at 7 °C/min.

      • Ramp to 300 °C at 20 °C/min, hold for 5 minutes.[5]

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

      • Acquisition Mode: Selected Ion Monitoring (SIM).[5]

      • Monitored Ions (m/z) for Butylphenyl methylpropional: Quantifier ion - 147, Qualifier ions - 189, 204.

      • MS Source Temperature: 230 °C.[5]

      • MS Quadrupole Temperature: 150 °C.[5]

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of Butylphenyl methylpropional to the peak area of the internal standard against the concentration of the calibration standards.[5]

    • Determine the concentration of Butylphenyl methylpropional in the sample extract from the calibration curve.

Workflow Diagram:

LLE_Workflow cluster_sample_prep Sample Preparation (LLE) cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh 0.5g Sample disperse Add 5mL DI Water & Vortex weigh->disperse extract Add 5mL MTBE & Vortex disperse->extract centrifuge Centrifuge (3000 rpm, 10 min) extract->centrifuge collect Collect Organic Layer centrifuge->collect dry Dry with Na2SO4 collect->dry filter Filter (0.45µm) dry->filter inject Inject 1µL into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect calibrate Construct Calibration Curve detect->calibrate quantify Quantify Butylphenyl methylpropional calibrate->quantify

Workflow for LLE Sample Preparation and GC-MS Analysis.
Protocol 2: Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Liquid Samples

This protocol is suitable for the analysis of volatile compounds like Butylphenyl methylpropional in liquid consumer products such as detergents and air fresheners.[6]

Objective: To detect and quantify Butylphenyl methylpropional in liquid non-cosmetic products.

Materials and Reagents:

  • Analytical Standard: Butylphenyl methylpropional.

  • Solvent: Methanol (B129727) (HPLC grade).

  • Sample: Liquid detergent, air freshener.[6]

Instrumentation:

  • Headspace Sampler coupled to a GC-MS.[6]

  • 20 mL headspace vials with crimp caps.[6]

Procedure:

  • Sample Preparation:

    • Accurately weigh 1.0 g of the liquid sample into a 20 mL headspace vial.[6]

    • If necessary, dilute highly concentrated samples with methanol to fall within the calibration range.[6]

    • Securely seal the vial with a crimp cap.

  • Standard Preparation:

    • Prepare a stock solution of Butylphenyl methylpropional (e.g., 1000 µg/mL) in methanol.[6]

    • Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 10 µg/mL.[6]

    • Transfer 1.0 g of each standard solution into separate 20 mL headspace vials and seal.

  • HS-GC-MS Analysis:

    • Headspace Parameters:

      • Incubation Temperature: 80°C.[6]

      • Incubation Time: 15 minutes.[6]

      • Syringe Temperature: 90°C.[6]

      • Injection Volume: 1 mL.[6]

    • GC Parameters:

      • Inlet Temperature: 250°C.[6]

      • Carrier Gas: Helium at 1.0 mL/min (constant flow).[6]

      • Oven Temperature Program:

        • Initial temperature: 50°C, hold for 2 minutes.

        • Ramp at 10°C/min to 280°C.

        • Hold at 280°C for 5 minutes.[6]

    • MS Parameters:

      • Ion Source Temperature: 230°C.[6]

      • Quadrupole Temperature: 150°C.[6]

      • Scan Range: m/z 40-350.[6]

  • Data Analysis:

    • Identify the Butylphenyl methylpropional peak based on its retention time and mass spectrum by comparison to the analytical standard.[6]

    • Quantify the amount of Butylphenyl methylpropional in the sample by creating a calibration curve from the peak areas of the standards.[6]

Workflow Diagram:

HS_GCMS_Workflow cluster_sample_prep Sample Preparation cluster_hs_analysis Headspace Incubation & Injection cluster_gcms_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh 1.0g Sample into Vial seal Seal Vial weigh->seal incubate Incubate (80°C, 15 min) seal->incubate inject Inject 1mL Headspace incubate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Peak detect->identify quantify Quantify via Calibration Curve identify->quantify

Workflow for Headspace Sample Preparation and GC-MS Analysis.
Protocol 3: Ultrasound-Assisted Emulsification-Microextraction (USAEME) for Water Samples

This protocol describes a rapid and efficient microextraction technique for the determination of fragrance allergens, including Butylphenyl methylpropional, in water samples.[4]

Objective: To extract and pre-concentrate Butylphenyl methylpropional from water samples for GC-MS analysis.

Materials and Reagents:

  • Extraction Solvent: Chloroform (B151607).[4]

  • Sample: Tap water, sewage water, etc.[4]

  • Standard solutions of Butylphenyl methylpropional.

Instrumentation:

  • GC-MS.

  • Ultrasonic bath.

  • Centrifuge.

Procedure:

  • Extraction:

    • Place 10 mL of the water sample into a centrifuge tube.

    • Add 100 µL of chloroform.[4]

    • Place the tube in an ultrasonic bath and sonicate for 2 minutes to form an emulsion.[4]

    • Centrifuge the emulsion to break it and separate the phases.

    • The fine sedimented droplet of chloroform at the bottom of the tube contains the extracted analytes.

  • Analysis:

    • Carefully collect the chloroform droplet using a microsyringe.

    • Inject an appropriate volume into the GC-MS for analysis.

  • Method Validation:

    • The method should be validated for the specific water matrix by analyzing spiked samples to determine recovery, precision, and limits of detection.[4]

Logical Relationship Diagram:

USAEME_Logic cluster_process Extraction Process cluster_principle Underlying Principles title Principle of USAEME start Water Sample + Extraction Solvent (Chloroform) ultrasound Ultrasonication start->ultrasound emulsion Formation of Fine Droplets (Emulsion) ultrasound->emulsion centrifugation Centrifugation emulsion->centrifugation mass_transfer High Mass Transfer Rate due to Large Surface Area emulsion->mass_transfer separation Phase Separation centrifugation->separation collection Collection of Sedimented Droplet separation->collection equilibrium Rapid Achievement of Extraction Equilibrium mass_transfer->equilibrium enrichment High Enrichment Factor equilibrium->enrichment

Logical Relationship in Ultrasound-Assisted Emulsification-Microextraction.

References

Troubleshooting & Optimization

Technical Support Center: Butylphenyl Methylpropional (BMHCA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Butylphenyl methylpropional (BMHCA), also known as Lilial.

Frequently Asked Questions (FAQs)

Q1: What is Butylphenyl methylpropional (BMHCA) and why is its analysis important?

A1: Butylphenyl methylpropional, commonly known as Lilial, is a synthetic fragrance ingredient with a floral scent.[1] Its use in cosmetic products is now banned in the European Union due to concerns about its potential for reproductive toxicity and skin sensitization.[2][3] Therefore, robust and sensitive analytical methods are crucial for regulatory compliance and to ensure consumer safety.[4]

Q2: What is the primary analytical technique for BMHCA quantification in cosmetic matrices?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective technique for the analysis of volatile and semi-volatile fragrance allergens like BMHCA in complex matrices.[4] This method offers high sensitivity and selectivity, allowing for accurate identification and quantification even at low concentrations.[4]

Q3: What are matrix effects and how do they impact BMHCA analysis?

A3: Matrix effects occur when other components in the sample (the matrix) interfere with the analysis of the target analyte, in this case, BMHCA.[5] These effects can either suppress or enhance the signal of the analyte, leading to inaccurate and unreliable quantitative results.[6] In cosmetic analysis, complex formulations with fats, oils, and emulsifiers can cause significant matrix effects.[7]

Q4: How can matrix effects be minimized or compensated for in BMHCA analysis?

A4: Several strategies can be employed to overcome matrix effects:

  • Effective Sample Preparation: Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are used to remove interfering matrix components before analysis.[8][9]

  • Use of Internal Standards: An internal standard is a compound with similar chemical properties to the analyte that is added to the sample at a known concentration. It helps to correct for variations in sample preparation and instrumental response, including matrix effects.[10] For GC-MS analysis of BMHCA, a suitable non-interfering compound like 4,4′-Dibromobiphenyl can be used.[2]

  • Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix that is similar to the sample matrix. This helps to ensure that the calibration standards and the samples are affected by the matrix in the same way, leading to more accurate quantification.[11]

Q5: What are the key considerations for choosing a sample preparation method for BMHCA analysis in cosmetics?

A5: The choice of sample preparation method depends on the complexity of the cosmetic matrix.

  • Liquid-Liquid Extraction (LLE): A straightforward and widely used method suitable for many cosmetic matrices.[12]

  • Solid-Phase Extraction (SPE): Offers high selectivity and can provide cleaner extracts, which is particularly useful for complex or "dirty" samples.[13] The choice of sorbent is critical and depends on the properties of BMHCA and the matrix.[14]

  • QuEChERS: A versatile and efficient method that can be adapted for various matrices, including those with high fat content.[15]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of Butylphenyl methylpropional.

Problem Potential Causes Recommended Solutions
Poor Peak Shape (Tailing) Active Sites in the Inlet or Column: Polar analytes can interact with active sites in the GC system, leading to peak tailing.[16]- Perform inlet maintenance: replace the liner, septum, and O-ring. - Trim the first few centimeters of the analytical column. - Use a deactivated inlet liner and a high-quality, inert GC column.[17]
Column Contamination: Accumulation of non-volatile matrix components at the head of the column.[18]- Backflush the column after the elution of the target analytes to remove high-boiling point matrix components.[4] - If contamination is severe, replace the column.
Inappropriate Solvent or Initial Oven Temperature: A mismatch between the solvent polarity and the stationary phase, or an initial oven temperature that is too high, can cause peak distortion.[5][18]- Ensure the sample solvent is compatible with the GC column's stationary phase. - Set the initial oven temperature at least 10-20°C below the boiling point of the solvent for splitless injections.[5]
Ghost Peaks (Unexpected Peaks) Carryover from Previous Injections: High concentrations of matrix components or the analyte itself can be retained in the system and elute in subsequent runs.[4]- Implement a thorough cleaning procedure for the syringe and injection port between analyses. - Use a solvent rinse for the syringe that effectively dissolves BMHCA and potential matrix components. - Incorporate a bake-out step at the end of the GC temperature program to remove residual compounds from the column.[4]
Contamination from the Laboratory Environment: BMHCA is a common fragrance ingredient in personal care products and cleaning agents, which can be sources of contamination.[18]- Prohibit the use of scented personal care products by analysts on the day of analysis. - Use unscented cleaning products in the laboratory. - Ensure proper cleaning of all glassware and equipment.[18]
Inaccurate Quantification (Low or High Recovery) Matrix Effects (Ion Suppression or Enhancement): Co-eluting matrix components can affect the ionization of BMHCA in the mass spectrometer's ion source.[6]- Improve sample cleanup using SPE or QuEChERS to remove more matrix interferences. - Use an isotopically labeled internal standard if available, as it will behave almost identically to the analyte. - Employ the standard addition method for calibration, which can effectively compensate for matrix effects in individual samples.
Incomplete Extraction: The chosen sample preparation method may not be efficiently extracting BMHCA from the specific cosmetic matrix.- Optimize the extraction parameters (e.g., solvent type, volume, extraction time, pH). - For high-fat matrices, consider modifications to the QuEChERS protocol, such as a freezing step to precipitate lipids.[15]
Analyte Degradation: BMHCA may be susceptible to degradation during sample preparation or analysis.- Ensure all solvents and reagents are of high purity. - Minimize the time between sample preparation and analysis. - Check for active sites in the GC system that could cause degradation.

Experimental Protocols

Liquid-Liquid Extraction (LLE) for BMHCA in Cosmetic Cream

This protocol is adapted from a validated GC-MS method for the quantitative analysis of BMHCA in cosmetic cream.[2]

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the cosmetic cream sample into a 15 mL centrifuge tube.

    • Add 5 mL of deionized water and vortex thoroughly to disperse the sample.

    • Add 5 mL of methyl tert-butyl ether (MTBE) to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Add approximately 1 g of anhydrous sodium sulfate (B86663) to the MTBE extract to remove any residual water.

    • Vortex briefly and allow to stand for 5 minutes.

    • Filter the dried extract through a 0.45 µm syringe filter into a GC vial.

  • Internal Standard and Calibration:

    • Prepare a stock solution of a suitable internal standard (e.g., 4,4′-Dibromobiphenyl) in MTBE.

    • Spike both the calibration standards and the sample extracts with the internal standard to a final concentration of 1 µg/mL.

    • Prepare a series of working standard solutions of BMHCA in MTBE to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • GC-MS Parameters:

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 125 °C at 3 °C/min.

      • Ramp to 230 °C at 7 °C/min.

      • Ramp to 300 °C at 20 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitored Ions (m/z) for BMHCA: Quantifier ion - 147, Qualifier ions - 189, 204.

      • MS Source Temperature: 230 °C.

      • MS Quadrupole Temperature: 150 °C.

General Protocol for Solid-Phase Extraction (SPE)
  • Sorbent Selection: For a moderately non-polar analyte like BMHCA from a potentially aqueous/emulsified cosmetic matrix, a reversed-phase sorbent such as C18 or a polymeric sorbent would be a suitable starting point.[3][14]

  • Conditioning: Condition the SPE cartridge with a water-miscible organic solvent (e.g., methanol) followed by water or the sample diluent.

  • Sample Loading: Dilute the cosmetic sample in an appropriate solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interferences without eluting the BMHCA.

  • Elution: Elute the BMHCA with a stronger organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).

  • Post-Elution: The eluate may be concentrated and reconstituted in a suitable solvent for GC-MS analysis.

General Protocol for QuEChERS
  • Sample Homogenization: Weigh the cosmetic sample into a centrifuge tube and add an appropriate amount of water to facilitate extraction.

  • Extraction: Add an extraction solvent (typically acetonitrile) and QuEChERS extraction salts (e.g., MgSO₄, NaCl).

  • Shaking and Centrifugation: Shake vigorously to ensure thorough extraction and then centrifuge to separate the layers.

  • Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA to remove fatty acids, C18 to remove non-polar interferences) and MgSO₄ to remove residual water.

  • Shaking and Centrifugation: Shake and centrifuge the d-SPE tube.

  • Analysis: The final extract is ready for GC-MS analysis. For high-fat matrices, a freezing step before d-SPE can help to remove lipids.[15]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Fragrance Allergen Analysis in Cosmetic Matrices

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) QuEChERS
Principle Partitioning of the analyte between two immiscible liquid phases.[13]Selective adsorption of the analyte onto a solid sorbent, followed by elution.[13]A two-step process involving salting-out partitioning and dispersive solid-phase extraction for cleanup.[11]
Selectivity ModerateHigh (sorbent-dependent)Good
Recovery Generally good, but can be matrix-dependent (typically 60-90%).[11]High and reproducible (often >85%).[19]Generally high (often >85-100%).[11]
Matrix Effect Reduction ModerateGood to ExcellentGood
Solvent Consumption HighLow to ModerateLow
Speed/Throughput ModerateCan be slow if not automatedHigh
Cost LowModerate to HighLow to Moderate
Best Suited For A wide range of cosmetic matrices with moderate complexity.[12]Complex or "dirty" matrices requiring high cleanup efficiency.[13]High-throughput analysis of various cosmetic matrices, including those with high fat content.[15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Weigh Cosmetic Sample add_water Add Deionized Water & Vortex sample->add_water add_mtbe Add MTBE & Vortex add_water->add_mtbe centrifuge1 Centrifuge add_mtbe->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer dry Dry with Na2SO4 transfer->dry filter Filter into GC Vial dry->filter add_is Spike with Internal Standard filter->add_is inject Inject into GC-MS add_is->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for BMHCA analysis using LLE and GC-MS.

troubleshooting_workflow cluster_peak_shape Poor Peak Shape (e.g., Tailing) cluster_quantification Inaccurate Quantification cluster_ghost_peaks Ghost Peaks start Analytical Issue Encountered check_inlet Check Inlet: Liner, Septum, O-ring improve_cleanup Improve Sample Cleanup (SPE/QuEChERS) check_carryover Check for Carryover trim_column Trim Column check_inlet->trim_column check_temp Verify Initial Oven Temperature trim_column->check_temp use_is Use Appropriate Internal Standard improve_cleanup->use_is matrix_match Use Matrix-Matched Calibration use_is->matrix_match blank_run Run Solvent Blank check_carryover->blank_run check_environment Check for Environmental Contamination blank_run->check_environment

Caption: Logical troubleshooting workflow for common GC-MS issues.

References

Technical Support Center: Optimizing GC-MS Analysis of Butylphenyl Methylpropional (Lilial)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Butylphenyl methylpropional (BMHCA), also known as Lilial.

Frequently Asked Questions (FAQs)

Q1: What is Butylphenyl methylpropional (Lilial) and why is its sensitive detection crucial?

A1: Butylphenyl methylpropional, commonly known as Lilial, is a synthetic fragrance ingredient with a floral scent reminiscent of lily-of-the-valley.[1][2] Its analysis and sensitive detection are critical due to regulatory restrictions. For instance, the European Union has banned Lilial in cosmetic products owing to its classification as a reproductive toxicant.[1][2][3] Therefore, highly sensitive and accurate analytical methods like GC-MS are essential to ensure product safety and compliance with regulations.[1][4]

Q2: What is the recommended analytical technique for the determination of Lilial?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective technique for the identification and quantification of Lilial in complex matrices such as cosmetic products.[1][2][4] This method offers high sensitivity and selectivity, enabling the detection of trace amounts of the analyte.[1]

Q3: How can I improve the sensitivity of my GC-MS method for Lilial analysis?

A3: Improving sensitivity for Lilial analysis involves a multi-faceted approach focusing on sample preparation, injection technique, chromatographic conditions, and mass spectrometer settings. Key strategies include:

  • Sample Concentration: Employing techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Solid-Phase Microextraction (SPME) can concentrate the analyte before injection.[5][6][7]

  • Injection Mode: Using a splitless injection mode ensures that the majority of the sample is transferred to the GC column, which is ideal for trace analysis.[7][8]

  • GC Column Selection: A non-polar or mid-polar stationary phase GC column is generally recommended for fragrance allergens like Lilial.[8]

  • Mass Spectrometer Mode: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity by monitoring only specific ions characteristic of Lilial.[1][3]

  • System Maintenance: Regularly cleaning the ion source and ensuring a leak-free system are crucial for maintaining optimal sensitivity.[8][9]

Q4: What are the characteristic mass fragments of Lilial that I should monitor in SIM mode?

A4: For the electron ionization (EI) of Lilial (molecular weight: 204.31 g/mol ), the key mass-to-charge ratios (m/z) to monitor in SIM mode for quantification and qualification are typically:

  • Quantifier ion: m/z 147

  • Qualifier ions: m/z 189, 204[3]

Q5: Is derivatization a viable option to enhance the sensitivity for Lilial?

A5: While not always necessary for Lilial due to its amenability to direct GC-MS analysis, derivatization is a powerful technique to improve the volatility and detectability of certain compounds.[10][11] For aldehydes, derivatization with reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can enhance sensitivity.[12] This could be an exploratory option if extremely low detection limits are required.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of Butylphenyl methylpropional.

Problem Potential Cause(s) Recommended Solution(s)
Poor Sensitivity 1. Leaks in the GC system.2. Contaminated ion source.3. Inefficient sample extraction.4. Inappropriate injection mode (e.g., high split ratio).5. Suboptimal MS parameters.1. Perform a thorough leak check of the entire system.[8]2. Clean the ion source according to the manufacturer's protocol.[8]3. Optimize the sample preparation method (e.g., solvent choice, extraction time).[6][8]4. Switch to splitless injection for trace analysis.[7][8]5. Ensure the mass spectrometer is properly tuned and operating in SIM mode.[1][8]
Peak Tailing 1. Active sites in the injector liner or column.2. Column overload.3. Inappropriate inlet temperature.1. Use a deactivated inlet liner and trim the first few centimeters of the GC column.[8]2. Dilute the sample or increase the split ratio if the concentration is high.[8]3. Optimize the inlet temperature, typically around 250°C, to ensure complete vaporization.[8]
Co-elution with Matrix Components 1. Suboptimal GC oven temperature program.2. Unsuitable GC column phase.1. Adjust the temperature ramp to better separate the analyte from interfering peaks.[8]2. Use a GC column with a different stationary phase to alter selectivity.[8] High-resolution mass spectrometry can also distinguish between compounds with the same nominal mass.[13]
Irreproducible Results 1. Inconsistent injection volume.2. Sample degradation.3. Variable sample preparation recovery.1. Ensure the autosampler is functioning correctly and the syringe is clean.2. Prepare fresh standards and samples. Store them appropriately.3. Incorporate an internal standard into the analytical workflow to correct for variations in sample preparation and injection.[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Lilial in Cosmetic Creams

This protocol outlines a common method for extracting Butylphenyl methylpropional from a complex cosmetic matrix.[3]

  • Sample Preparation:

    • Accurately weigh approximately 0.5 g of the cosmetic cream into a 15 mL centrifuge tube.

    • Add 5 mL of deionized water and vortex thoroughly to disperse the sample.

  • Extraction:

    • Add 5 mL of methyl tert-butyl ether (MTBE) to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Phase Separation:

    • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Drying and Filtration:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube containing anhydrous sodium sulfate (B86663) to remove residual water.

    • Filter the dried extract through a 0.45 µm syringe filter into a GC vial for analysis.

Protocol 2: Recommended GC-MS Parameters

The following table summarizes a typical set of GC-MS parameters for the analysis of Butylphenyl methylpropional.[3][8]

Parameter Setting Rationale
GC System Gas Chromatograph coupled to a Mass SpectrometerStandard instrumentation for volatile and semi-volatile compound analysis.
Column VF-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalentA non-polar column providing good separation for fragrance allergens.[3]
Injection Mode SplitlessMaximizes the transfer of analyte to the column for enhanced sensitivity in trace analysis.[7][8]
Injector Temperature 250 °CEnsures rapid and complete vaporization of Lilial.[3][8]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.[3][8]
Oven Program Initial: 60°C, hold 2 minRamp 1: 3°C/min to 125°CRamp 2: 7°C/min to 230°C, hold 5 minA temperature gradient is necessary to effectively separate compounds with different boiling points.[3][8]
MS Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for generating reproducible mass spectra.[3]
MS Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity by monitoring only specific ions for the target analyte.[1][3]
Monitored Ions (m/z) 147 (Quantifier), 189, 204 (Qualifiers)These are characteristic fragments of Lilial used for its identification and quantification.[3]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Cosmetic Sample LLE Liquid-Liquid Extraction Sample->LLE e.g., Cream SPE Solid-Phase Extraction Sample->SPE e.g., Lotion SPME Solid-Phase Microextraction Sample->SPME e.g., Headspace Injection GC Injection (Splitless) LLE->Injection SPE->Injection SPME->Injection Separation Chromatographic Separation Injection->Separation Vaporization Detection MS Detection (SIM Mode) Separation->Detection Elution Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the GC-MS analysis of Butylphenyl methylpropional.

Troubleshooting_Sensitivity cluster_solutions Sol1 Perform Leak Check Sol2 Clean Ion Source Sol3 Optimize Sample Prep Sol4 Use Splitless Injection Sol5 Tune MS & Use SIM Problem Poor Sensitivity Cause1 System Leaks Problem->Cause1 Possible Causes Cause2 Dirty Ion Source Problem->Cause2 Cause3 Inefficient Extraction Problem->Cause3 Cause4 High Split Ratio Problem->Cause4 Cause5 Suboptimal MS Settings Problem->Cause5 Cause1->Sol1 Solution Cause2->Sol2 Solution Cause3->Sol3 Solution Cause4->Sol4 Solution Cause5->Sol5 Solution

Caption: Troubleshooting logic for addressing poor sensitivity in GC-MS analysis.

References

Technical Support Center: Butylphenyl Methylpropional Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Butylphenyl methylpropional (BMHCA) in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is Butylphenyl methylpropional and why is its stability a concern?

Butylphenyl methylpropional, also known by its trade name Lilial (B1675391), is a synthetic aromatic aldehyde widely used as a fragrance ingredient in various consumer products.[1] As an aldehyde, BMHCA is susceptible to oxidation, which can lead to the degradation of the molecule, loss of its characteristic floral scent, and the formation of impurities.[1][2] This instability is a critical consideration in formulation development to ensure product quality and shelf-life.

Q2: What are the primary degradation pathways for Butylphenyl methylpropional?

The main degradation pathway for BMHCA is oxidation of its aldehyde group.[1] This process primarily forms lysmerylic acid (also known as lilic acid). Further oxidation can lead to the formation of p-tert-butyl benzoic acid (TBBA).[1][3][4] Metabolic processes can also contribute to its degradation, forming metabolites such as lysmerol and hydroxylated lysmerylic acid.[5]

Q3: In which common laboratory solvents is Butylphenyl methylpropional soluble?

Butylphenyl methylpropional exhibits good solubility in many organic solvents but is poorly soluble in water. The table below summarizes its solubility in common solvents.

Table 1: Solubility of Butylphenyl methylpropional in Common Solvents

SolventSolubilityNotes
WaterPoorly solubleApproximately 33 mg/L at 20°C.
EthanolSoluble---
Methanol (B129727)Soluble---
Propylene GlycolSoluble---
Diethyl EtherSoluble---
Mineral OilSoluble---
Isopropyl MyristateSoluble---

Q4: Is there quantitative data available on the stability of Butylphenyl methylpropional in different solvents?

Specific quantitative data, such as degradation rates and half-lives, for Butylphenyl methylpropional in various organic solvents under different conditions are not extensively available in publicly accessible literature. However, one study reported significant oxidation in an aqueous solution.

Table 2: Quantitative Stability Data for Butylphenyl methylpropional

Solvent SystemConditionsDegradationTimeSource
Aqueous solutionpH 7, 25°C, in the presence of air~30% oxidation168 hours[2][4]

To obtain specific stability data for your formulation, it is recommended to conduct a stability study using a validated analytical method.

Q5: How can the stability of Butylphenyl methylpropional in a formulation be improved?

The addition of antioxidants is a common strategy to enhance the stability of BMHCA. Alpha-tocopherol has been shown to be an effective stabilizer by preventing its auto-oxidation.[1][4]

Troubleshooting Guides

GC-MS Analysis of Butylphenyl methylpropional

Issue 1: Peak Tailing

  • Possible Cause A: Active Sites in the GC System: Aldehydes like BMHCA can interact with active sites in the injector liner or the column, leading to peak tailing.

    • Troubleshooting Steps:

      • Use a deactivated injector liner.

      • Trim the first few centimeters of the column to remove any accumulated non-volatile residues.

      • Ensure the column is properly installed and conditioned.

  • Possible Cause B: Improper Column Installation: An incorrect column installation can create dead volume, causing peak tailing.

    • Troubleshooting Steps:

      • Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth into the injector and detector.

  • Possible Cause C: Solvent-Phase Polarity Mismatch: If the sample solvent is significantly different in polarity from the stationary phase, it can cause peak distortion.[6]

    • Troubleshooting Steps:

      • Whenever possible, dissolve the sample in a solvent that is compatible with the GC column's stationary phase.

Issue 2: Ghost Peaks

  • Possible Cause A: Carryover from Previous Injections: High concentrations of BMHCA or less volatile components in the sample matrix can carry over to subsequent runs.[7]

    • Troubleshooting Steps:

      • Implement a thorough needle wash protocol for the autosampler.

      • Increase the oven temperature at the end of the run (bake-out) to ensure all components are eluted.

      • Run a blank solvent injection to confirm the absence of carryover.

  • Possible Cause B: Septum Bleed: Components from the injector septum can bleed into the system, especially at high temperatures, causing extraneous peaks.[8]

    • Troubleshooting Steps:

      • Use high-quality, low-bleed septa.

      • Replace the septum regularly as part of routine maintenance.

HPLC Analysis of Butylphenyl methylpropional

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause A: Column Overload: Injecting too high a concentration of BMHCA can lead to peak fronting.

    • Troubleshooting Steps:

      • Dilute the sample to a lower concentration.

  • Possible Cause B: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of BMHCA and its degradation products, influencing peak shape.

    • Troubleshooting Steps:

      • Experiment with adjusting the mobile phase pH to find the optimal condition for symmetrical peaks.

  • Possible Cause C: Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the aldehyde group, causing peak tailing.

    • Troubleshooting Steps:

      • Use an end-capped column or a column with a different stationary phase chemistry.

      • Add a small amount of a competing base, like triethylamine, to the mobile phase to block the active sites.

Issue 2: Inconsistent Retention Times

  • Possible Cause A: Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention times.[9]

    • Troubleshooting Steps:

      • Ensure accurate and consistent preparation of the mobile phase for each run.

      • Degas the mobile phase thoroughly to prevent bubble formation in the pump.

  • Possible Cause B: Fluctuations in Column Temperature: Changes in the column temperature can affect retention times.

    • Troubleshooting Steps:

      • Use a column oven to maintain a constant and uniform temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study of Butylphenyl methylpropional

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of BMHCA under various stress conditions.

1. Objective: To evaluate the degradation of Butylphenyl methylpropional under hydrolytic (acidic and basic), oxidative, and thermal stress conditions.

2. Materials and Reagents:

  • Butylphenyl methylpropional reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Alpha-tocopherol (optional, as a stabilizer for control samples)

3. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Butylphenyl methylpropional in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[1]

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[1]

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store the solution at room temperature, protected from light, for 24 hours.[1]

  • Thermal Degradation: Place a known amount of solid Butylphenyl methylpropional in an oven at 105°C for 48 hours. Dissolve the stressed sample in methanol for analysis.[1]

  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent used for the stress condition and store it under normal laboratory conditions.

4. Analysis: Analyze all stressed and control samples using a validated stability-indicating analytical method (e.g., GC-MS or HPLC-UV).

Protocol 2: Stability-Indicating GC-MS Method for Butylphenyl methylpropional

This protocol provides a starting point for developing a GC-MS method to quantify BMHCA and its degradation products.

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • Capillary column: e.g., HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

2. GC-MS Parameters:

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp to 200°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM) for higher sensitivity.

      • BMHCA ions: m/z 147, 189, 204

      • Lysmerylic acid ions: (To be determined by analyzing a standard or from the full scan data of a degraded sample)

3. Sample Preparation:

  • Dilute the samples from the forced degradation study to an appropriate concentration with a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation Start Start with BMHCA in Solvent Stress Apply Stress Condition (Heat, Light, pH, Oxidant) Start->Stress Analysis Analyze by Stability-Indicating Method (GC-MS or HPLC) Stress->Analysis Data Data Acquisition and Processing Analysis->Data Degradation Quantify Degradation and Identify Products Data->Degradation Kinetics Determine Degradation Kinetics (Rate, Half-life) Degradation->Kinetics

Caption: Experimental workflow for a Butylphenyl methylpropional stability study.

Degradation_Pathway BMHCA Butylphenyl methylpropional (Aldehyde) Oxidation1 Oxidation BMHCA->Oxidation1 Lysmerylic_Acid Lysmerylic Acid (Carboxylic Acid) Oxidation1->Lysmerylic_Acid Oxidation2 Further Oxidation Lysmerylic_Acid->Oxidation2 TBBA p-tert-Butyl Benzoic Acid Oxidation2->TBBA

References

Preventing degradation of Butylphenyl methylpropional during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Butylphenyl methylpropional (also known as Lilial) during analysis.

Frequently Asked Questions (FAQs)

Q1: What is Butylphenyl methylpropional and why is its stability a concern during analysis?

A1: Butylphenyl methylpropional is a synthetic aromatic aldehyde widely used as a fragrance ingredient in various cosmetic and consumer products. As an aldehyde, it is susceptible to oxidation, particularly in the presence of air, which can lead to its degradation. This instability can result in the underestimation of its concentration and the appearance of degradation products in analytical results, compromising the accuracy and reliability of the analysis.

Q2: What are the main degradation products of Butylphenyl methylpropional?

A2: The primary degradation pathway for Butylphenyl methylpropional is oxidation. This process mainly forms lysmerylic acid (also referred to as lilic acid) and p-tert-butyl benzoic acid.

Q3: What is the primary analytical technique for the quantification of Butylphenyl methylpropional?

A3: The most common and effective method for the quantification of Butylphenyl methylpropional in complex matrices like cosmetics is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and selectivity for its detection.

Q4: Are there any regulatory restrictions on the use of Butylphenyl methylpropional?

A4: Yes, due to concerns about its potential for reproductive toxicity and skin sensitization, the use of Butylphenyl methylpropional in cosmetic products has been banned in the European Union. This regulatory action underscores the importance of accurate analytical methods for its monitoring and control in consumer products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Butylphenyl methylpropional.

Issue 1: Low recovery or underestimation of Butylphenyl methylpropional concentration.

Possible Cause Troubleshooting Steps
Oxidative Degradation Butylphenyl methylpropional is prone to oxidation. To minimize this, consider the following during sample preparation: - Use of Antioxidants: Add an antioxidant such as alpha-tocopherol (B171835) to your sample and standard solutions. A concentration of 200 ppm has been shown to be effective in stabilizing the neat material. - Solvent Selection: Use freshly prepared, HPLC-grade solvents. Methyl tert-butyl ether (MTBE) is a commonly used solvent for extraction. - Inert Atmosphere: If possible, perform sample preparation steps under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.
Evaporation Butylphenyl methylpropional is volatile. - Temperature Control: Avoid high temperatures during sample preparation and storage. - Proper Sealing: Ensure that sample vials are tightly sealed to prevent evaporation.
Adsorption The analyte can adsorb to active sites in the GC system. - Liner Deactivation: Use a deactivated inlet liner. Regularly replace the liner to prevent the buildup of active sites. - Column Choice: A less polar, highly inert column is preferable to minimize interactions.

Issue 2: Poor chromatographic peak shape (e.g., peak tailing).

Possible Cause Troubleshooting Steps
Active Sites in the GC System Aldehyd groups can interact with active sites (e.g., silanol (B1196071) groups) in the inlet or on the column. - Liner and Septum Maintenance: Regularly replace the inlet liner and septum. - Column Conditioning: Properly condition the GC column according to the manufacturer's instructions. - Column Trimming: Trim the first few centimeters of the column to remove any active sites that may have developed.
Column Overload Injecting too much sample can lead to peak distortion. - Sample Dilution: Dilute the sample to an appropriate concentration. - Injection Volume: Reduce the injection volume.
Inappropriate GC Conditions An unoptimized temperature program can affect peak shape. - Oven Temperature Program: Optimize the oven temperature ramp rate. A slower ramp rate can sometimes improve peak shape.

Issue 3: Presence of unexpected peaks in the chromatogram.

Possible Cause Troubleshooting Steps
Degradation Products The unexpected peaks may be degradation products of Butylphenyl methylpropional, such as lysmerylic acid. - Confirm Identity: Use the mass spectrometer to identify the unexpected peaks by comparing their mass spectra to known degradation products. - Implement Stabilization: Follow the steps outlined in "Issue 1" to minimize degradation.
Sample Matrix Interference Components of the cosmetic matrix may co-elute with the analyte. - Optimize Sample Preparation: Improve the clean-up step in your sample preparation to remove interfering compounds. - Selective Ion Monitoring (SIM): Use the SIM mode on the mass spectrometer to selectively monitor ions specific to Butylphenyl methylpropional, which can reduce the impact of co-eluting compounds.
Carryover Residue from a previous injection can appear in a subsequent run. - Solvent Blanks: Run a solvent blank after a concentrated sample to check for carryover. - Injector Cleaning: Clean the syringe and injector port.

Experimental Protocols

Protocol 1: Quantification of Butylphenyl Methylpropional in a Cosmetic Cream by GC-MS

1. Objective: To determine the concentration of Butylphenyl methylpropional in a cosmetic cream sample using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Materials and Reagents:

  • Analytical Standard: Butylphenyl methylpropional (CAS No. 80-54-6)

  • Internal Standard (IS): e.g., 4,4′-Dibromobiphenyl

  • Solvents: Methyl tert-butyl ether (MTBE, HPLC grade), Ethanol (absolute), Deionized water

  • Drying Agent: Anhydrous sodium sulfate

  • Sample: Cosmetic cream

3. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: e.g., vf-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

4. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Butylphenyl methylpropional reference standard and dissolve in 10 mL of MTBE.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with MTBE to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in MT

Troubleshooting poor peak shape in Butylphenyl methylpropional chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Butylphenyl Methylpropional Chromatography

Welcome to the technical support center for troubleshooting chromatographic issues related to Butylphenyl methylpropional (also known as Lilial). This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to help you resolve poor peak shape and other common problems encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is Butylphenyl methylpropional and why is its analysis important?

Butylphenyl methylpropional, commonly known as Lilial, is a synthetic fragrance ingredient with a floral scent reminiscent of lily-of-the-valley.[1] It was widely used in cosmetic and personal care products.[1][2] However, due to its classification as a reproductive toxicant, its use in cosmetic products has been banned in the European Union.[1][2][3] Therefore, accurate and sensitive analytical methods are crucial for regulatory compliance and to ensure consumer safety.[1][3]

Q2: What is the most common analytical technique for the analysis of Butylphenyl methylpropional?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective technique for the identification and quantification of Butylphenyl methylpropional in complex matrices like cosmetics.[1][3][4][5][6] This method offers high sensitivity and selectivity, allowing for the detection of trace levels of the compound.[1][3]

Q3: I am observing significant peak tailing for Butylphenyl methylpropional. What are the potential causes?

Peak tailing is a common issue in the chromatography of Butylphenyl methylpropional and can be caused by several factors:

  • Active Sites: Butylphenyl methylpropional, being an aldehyde, can interact with active sites, such as silanol (B1196071) groups, within the GC system (e.g., in the inlet liner or on the column).[3]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.[3][7]

  • Solvent and Stationary Phase Mismatch: A significant difference in polarity between the injection solvent, Butylphenyl methylpropional, and the column's stationary phase can result in poor peak shape.[3]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active sites.[8]

Q4: How can I improve the peak shape of Butylphenyl methylpropional in my chromatograms?

To improve peak shape and reduce tailing, consider the following troubleshooting steps:

  • Inlet Maintenance: Regularly replace the inlet liner and septum to minimize the presence of active sites.[3] Using an ultra-inert liner can also be beneficial.[3]

  • Column Maintenance: Trim the first few centimeters of the analytical column to remove accumulated non-volatile residues and active sites.[3]

  • Sample Concentration: If column overload is suspected, dilute your sample or increase the split ratio.[3]

  • Solvent Selection: Ensure that the solvent used to dissolve your sample is compatible with the stationary phase of your GC column.[3]

  • GC Column Choice: For the analysis of fragrance allergens like Butylphenyl methylpropional, a non-polar or mid-polar stationary phase is generally recommended.[3]

Q5: What are some typical GC-MS parameters for the analysis of Butylphenyl methylpropional?

While optimal parameters may vary depending on the specific instrument and column used, the following table provides a general starting point for method development.

Quantitative Data Summary

ParameterTypical Value
Linear Range 0.1 - 10 µg/mL
Coefficient of Determination (r²) > 0.995
Limit of Quantification (LOQ) 2 µg/g
Intra-day Recovery 84.4 - 119%
Inter-day Recovery 84.4 - 119%
Intra-day Precision (CV%) < 13.5%
Inter-day Precision (CV%) < 13.5%
Table 1: Typical performance characteristics of a GC-MS method for the analysis of Butylphenyl methylpropional.[5]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction

This protocol describes a general procedure for extracting Butylphenyl methylpropional from a cosmetic cream sample.

Objective: To extract Butylphenyl methylpropional from a cosmetic matrix for GC-MS analysis.[5]

Materials and Reagents:

  • Butylphenyl methylpropional analytical standard

  • Internal standard (e.g., 4,4′-Dibromobiphenyl)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Deionized water

  • Anhydrous sodium sulfate

  • Cosmetic cream sample

  • Vortex mixer

  • Centrifuge

Procedure:

  • Accurately weigh approximately 0.5 g of the cosmetic cream sample into a 15 mL centrifuge tube.[5]

  • Add 5 mL of deionized water and vortex thoroughly to disperse the sample.[5]

  • Add 5 mL of MTBE to the tube.[5]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.[5]

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.[5]

  • Carefully transfer the upper organic layer (MTBE) to a clean vial.

  • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Spike the extract with an appropriate internal standard.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: GC-MS Analysis

This protocol provides a starting point for the GC-MS analysis of Butylphenyl methylpropional.

Objective: To identify and quantify Butylphenyl methylpropional in a prepared sample extract.[5]

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary Column: A non-polar or mid-polar column, such as a vf-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent, is recommended.[3][5]

GC-MS Parameters:

ParameterSetting
Injection Volume 1 µL
Injection Mode Splitless
Injector Temperature 250 °C
Oven Temperature Program Initial: 60 °C, hold for 2 minRamp 1: 3 °C/min to 125 °CRamp 2: 7 °C/min to 230 °CRamp 3: 20 °C/min to 300 °C, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) Quantifier: 147Qualifiers: 189, 204
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Table 2: Example GC-MS parameters for Butylphenyl methylpropional analysis.[5]

Visualizations

Troubleshooting Workflow for Poor Peak Shape

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in Butylphenyl methylpropional chromatography.

PoorPeakShape_Troubleshooting start Poor Peak Shape Observed (Tailing/Fronting) check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_yes Yes check_system Check for System-Wide Issues check_all_peaks->check_system Yes all_peaks_no No check_analyte_specific Check for Analyte-Specific Issues check_all_peaks->check_analyte_specific No leak_check Perform Leak Check check_system->leak_check inlet_maintenance Inspect/Replace Inlet Liner & Septum leak_check->inlet_maintenance column_installation Check Column Installation inlet_maintenance->column_installation end Peak Shape Improved column_installation->end column_overload Column Overload? check_analyte_specific->column_overload overload_yes Yes dilute_sample Dilute Sample or Increase Split Ratio column_overload->dilute_sample Yes overload_no No active_sites Interaction with Active Sites? column_overload->active_sites No dilute_sample->end active_sites_yes Yes inert_liner Use Ultra-Inert Liner active_sites->inert_liner Yes active_sites_no No solvent_mismatch Solvent/Stationary Phase Mismatch? active_sites->solvent_mismatch No trim_column Trim Column inert_liner->trim_column trim_column->end mismatch_yes Yes change_solvent Change Sample Solvent solvent_mismatch->change_solvent Yes change_solvent->end

Caption: Troubleshooting workflow for poor peak shape in chromatography.

Sample Preparation and Analysis Workflow

The following diagram outlines the key steps from sample preparation to data analysis for Butylphenyl methylpropional.

Sample_to_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh_sample Weigh Cosmetic Sample add_water Add Deionized Water & Vortex weigh_sample->add_water add_mtbe Add MTBE & Vortex add_water->add_mtbe centrifuge Centrifuge add_mtbe->centrifuge separate_layer Separate Organic Layer centrifuge->separate_layer dry_extract Dry with Na2SO4 separate_layer->dry_extract add_is Spike with Internal Standard dry_extract->add_is inject Inject into GC-MS add_is->inject acquire_data Acquire Data (SIM Mode) inject->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calibration_curve Construct Calibration Curve integrate_peaks->calibration_curve quantify Quantify Analyte calibration_curve->quantify

Caption: Experimental workflow for the quantification of Butylphenyl methylpropional.

References

Optimizing extraction efficiency of Butylphenyl methylpropional from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of Butylphenyl methylpropional (Lilial) from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is Butylphenyl methylpropional and why is its analysis important?

Butylphenyl methylpropional, commonly known as Lilial (B1675391), is a synthetic fragrance ingredient with a distinct floral aroma, reminiscent of lily of the valley.[1] For years, it was widely used in a variety of consumer products, including cosmetics, perfumes, and cleaning agents.[2] However, due to concerns over skin sensitization and potential reproductive toxicity, its use in cosmetic products has been banned in the European Union and the United Kingdom.[1][2] This regulatory shift underscores the need for robust and reliable analytical methods to monitor its presence in products and ensure compliance.

Q2: What is the most common analytical technique for the quantification of Butylphenyl methylpropional?

The primary and most widely accepted analytical method for the quantification of Butylphenyl methylpropional in complex matrices is Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] This technique offers high sensitivity and selectivity, which is crucial for accurately detecting and quantifying the analyte, even at low concentrations, within a complex mixture of other substances.[3]

Q3: What are the main challenges when extracting Butylphenyl methylpropional from cosmetic matrices?

The main challenges in extracting Butylphenyl methylpropional from cosmetic matrices stem from the complexity of the sample matrices themselves. Cosmetics can range from simple hydro-alcoholic solutions to complex emulsions like creams and lotions. These matrices contain a wide variety of ingredients, such as oils, fats, waxes, and surfactants, which can interfere with the extraction process and subsequent analysis. This is often referred to as a "matrix effect," which can either suppress or enhance the analyte signal during GC-MS analysis, leading to inaccurate quantification.[5] Therefore, a robust sample preparation and clean-up procedure is essential to minimize these interferences.

Q4: Which extraction method is most suitable for my sample type?

The choice of extraction method largely depends on the nature of your sample matrix and the volatility of Butylphenyl methylpropional.

  • Liquid-Liquid Extraction (LLE) is a robust and widely used method, particularly for liquid and semi-solid samples like creams and lotions.[6][7]

  • Solid-Phase Extraction (SPE) offers a higher degree of selectivity and can be very effective for cleaning up complex extracts and concentrating the analyte.

  • Headspace (HS) analysis , specifically Headspace-Solid Phase Microextraction (HS-SPME), is ideal for volatile and semi-volatile compounds in both liquid and solid samples. It is a solvent-free technique that can minimize matrix effects.[8]

A comparative study on fragrance allergens found that LLE was able to extract all 24 tested allergens, while HS-SPME was effective for 15 of the more volatile compounds.[9]

Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting
Issue Potential Cause Recommended Solution
Low Recovery of Butylphenyl methylpropional Incomplete phase separation.Ensure complete separation of the aqueous and organic layers after centrifugation. Increase centrifugation time or speed if necessary.
Inefficient extraction from the matrix.Increase the vortexing time to ensure thorough mixing of the sample with the extraction solvent. Consider performing the extraction multiple times with fresh solvent and combining the extracts.
Incorrect solvent polarity.Ensure the extraction solvent (e.g., Methyl tert-butyl ether - MTBE) has the appropriate polarity to efficiently extract the semi-volatile Butylphenyl methylpropional.
High Matrix Interference Co-extraction of matrix components.Incorporate a clean-up step after extraction, such as passing the extract through a silica (B1680970) gel or Florisil cartridge.
Insufficient sample dilution.For highly concentrated or complex matrices, a greater dilution of the initial sample may be necessary before extraction.
Poor Reproducibility Inconsistent sample homogenization.Ensure the initial sample is thoroughly homogenized before taking an aliquot for extraction.
Variation in extraction volumes.Use calibrated pipettes to ensure accurate and consistent volumes of sample and solvents are used for each extraction.
Solid-Phase Extraction (SPE) Troubleshooting
Issue Potential Cause Recommended Solution
Low Recovery Inappropriate sorbent selection.Ensure the sorbent chemistry (e.g., C18, silica) is suitable for the polarity of Butylphenyl methylpropional.
Cartridge drying out before sample loading.After conditioning and equilibration, do not allow the sorbent bed to dry before loading the sample.
Elution solvent is too weak.Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent) to ensure complete desorption of the analyte.
Analyte Breakthrough during Sample Loading Sample loading flow rate is too high.Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent.
Sorbent mass is insufficient for the sample amount.Use a larger SPE cartridge or reduce the amount of sample being loaded.
Co-elution of Interferences Inadequate washing step.Optimize the washing solvent to be strong enough to remove interferences without eluting the Butylphenyl methylpropional.

Data Presentation

The following tables summarize the performance of different extraction methods for the analysis of fragrance allergens, including Butylphenyl methylpropional.

Table 1: Comparison of Method Detection Limits (MDL) and Limits of Quantification (LOQ) for HS-SPME and LLE. [9]

ParameterHS-SPME (µg/L)LLE (µg/L)
MDL 0.078 - 0.5820.020 - 0.138
LOQ 0.261 - 1.9400.065 - 0.440

Data from a comparative study on 24 fragrance allergens.

Table 2: Performance Characteristics of a Validated LLE-GC-MS Method for Fragrance Allergens. [7][10]

ParameterTypical Value
Linear Range 0.1 - 10 µg/mL
Coefficient of Determination (r²) > 0.995
Limit of Quantification (LOQ) 2 - 20 µg/g
Intra-day & Inter-day Recovery 84.4 - 119%
Intra-day & Inter-day Precision (CV%) < 13.5%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Cosmetic Creams

This protocol outlines a validated method for the quantitative analysis of Butylphenyl methylpropional in cosmetic cream samples using GC-MS.[3]

1. Materials and Reagents:

  • Analytical Standard: Butylphenyl methylpropional (CAS No. 80-54-6)

  • Internal Standard (IS): e.g., 4,4′-Dibromobiphenyl

  • Solvents: Methyl tert-butyl ether (MTBE, HPLC grade), Deionized water

  • Drying Agent: Anhydrous sodium sulfate (B86663)

  • Sample: Cosmetic cream

2. Standard Preparation:

  • Prepare a stock solution of Butylphenyl methylpropional (1000 µg/mL) in MTBE.

  • Create a series of working standard solutions by serial dilution of the stock solution with MTBE (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Prepare a stock solution of the internal standard in MTBE.

  • Spike the working standard solutions with the internal standard.

3. Sample Preparation:

  • Accurately weigh approximately 0.5 g of the cosmetic cream sample into a 15 mL centrifuge tube.

  • Add 5 mL of deionized water and vortex thoroughly to disperse the sample.

  • Add 5 mL of MTBE to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube containing anhydrous sodium sulfate to remove residual water.

  • Filter the dried extract through a 0.45 µm syringe filter into a GC vial.

4. GC-MS Analysis:

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature 60°C, hold for 2 min; ramp to 125°C at 3°C/min; ramp to 230°C at 7°C/min; ramp to 300°C at 20°C/min, hold for 5 min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitored Ions (m/z) for Butylphenyl methylpropional: Quantifier ion - 147, Qualifier ions - 189, 204.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of Butylphenyl methylpropional to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of Butylphenyl methylpropional in the sample extract from the calibration curve.

Protocol 2: Headspace-Solid Phase Microextraction (HS-SPME) for Volatile Fragrances

This protocol provides a general guideline for the analysis of volatile fragrance compounds, including Butylphenyl methylpropional, in cosmetic samples.

1. Materials and Reagents:

  • SPME fiber assembly (e.g., PDMS/DVB)

  • Headspace vials (20 mL) with PTFE/silicone septa

  • Sodium chloride (NaCl)

  • Internal standard solution

  • Cosmetic sample

2. Sample Preparation:

  • Accurately weigh a suitable amount of the cosmetic sample into a headspace vial.

  • For liquid samples, add a known amount of NaCl to increase the ionic strength and promote the release of volatile compounds.

  • Add a known amount of the internal standard.

  • Immediately seal the vial.

3. HS-SPME Procedure:

  • Place the vial in the headspace autosampler's incubator.

  • Equilibrate the sample at a specific temperature (e.g., 80-100°C) for a defined period (e.g., 15-30 minutes).

  • Expose the SPME fiber to the headspace of the vial for a set extraction time to allow for the adsorption of volatile compounds.

  • Retract the fiber and introduce it into the GC injector for thermal desorption.

4. GC-MS Analysis:

  • Follow a similar GC-MS program as outlined in the LLE protocol, with adjustments to the injection and oven parameters as needed for the SPME technique.

5. Data Analysis:

  • Quantification is performed using a calibration curve constructed from standards prepared and analyzed under the same HS-SPME conditions.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing weigh_sample Weigh Cosmetic Sample add_water Add Deionized Water weigh_sample->add_water add_mtbe Add MTBE & Vortex add_water->add_mtbe centrifuge Centrifuge add_mtbe->centrifuge separate_layer Separate Organic Layer centrifuge->separate_layer dry_extract Dry with Na2SO4 separate_layer->dry_extract filter Filter dry_extract->filter spike_is Spike with Internal Standard filter->spike_is inject Inject into GC-MS spike_is->inject prep_stock Prepare Stock Standard prep_working Prepare Working Standards prep_stock->prep_working spike_working_is Spike with Internal Standard prep_working->spike_working_is spike_working_is->inject acquire_data Acquire Data (SIM Mode) inject->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calibration_curve Construct Calibration Curve integrate_peaks->calibration_curve quantify Quantify Analyte calibration_curve->quantify

Caption: Experimental workflow for the quantification of Butylphenyl methylpropional.

signaling_pathway cluster_endocrine Potential Endocrine Disruption by Butylphenyl Methylpropional cluster_estrogenic Estrogenic Pathway cluster_androgenic Androgenic Pathway (Potential Interference) bm Butylphenyl methylpropional er Estrogen Receptor bm->er Mimics Estrogen ar Androgen Receptor bm->ar Interferes with Androgen Signaling estrogenic_response Estrogenic Response er->estrogenic_response androgenic_response Androgenic Response ar->androgenic_response

Caption: Investigated signaling pathways for Butylphenyl methylpropional.[2][11]

References

Calibration curve issues in Butylphenyl methylpropional quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Butylphenyl methylpropional (Lilial). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental analysis, with a specific focus on calibration curve problems.

Frequently Asked Questions (FAQs)

Q1: What is Butylphenyl methylpropional and why is its quantification important?

A1: Butylphenyl methylpropional, commonly known as Lilial, is a synthetic fragrance ingredient with a floral scent reminiscent of lily-of-the-valley.[1][2] It has been widely used in cosmetic and personal care products.[1][3] However, due to its classification as a reproductive toxicant, its use has been banned in the European Union.[1][4][5] Therefore, accurate and sensitive analytical methods are crucial for regulatory compliance and consumer safety.[1]

Q2: What is the most common analytical technique for Butylphenyl methylpropional analysis?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective technique for the identification and quantification of Butylphenyl methylpropional in complex matrices like cosmetics.[1][3][6] This method offers high sensitivity and selectivity, allowing for the detection of trace levels of the compound.[1][6]

Q3: What are some common sources of cross-contamination in Butylphenyl methylpropional analysis?

A3: Due to its prevalence in personal care and cleaning products, cross-contamination is a significant risk. Common sources include:

  • Personal care products used by laboratory personnel (e.g., perfumes, lotions).[7]

  • Cleaning products and air fresheners used in the laboratory.[7]

  • Contaminated glassware and equipment from previous analyses.[7]

  • Shared laboratory spaces where air handling systems can distribute fragrance molecules.[7]

Troubleshooting Guide: Calibration Curve Issues

A reliable calibration curve is the foundation of accurate quantification. Below are common problems you might encounter with your Butylphenyl methylpropional calibration curve and steps to resolve them.

Problem 1: Poor Linearity (Low Coefficient of Determination, r²)

Possible Cause Troubleshooting Steps
Inappropriate Calibration Range The concentration of your standards may fall outside the linear range of the instrument. For GC-MS analysis of Butylphenyl methylpropional, a typical linear range is 0.1 - 10 µg/mL.[8] Prepare a new set of standards within this range.
Matrix Effects Co-eluting substances from the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[9] This can affect the accuracy and linearity of the calibration. To mitigate this, optimize your sample preparation procedure to remove interfering components.[9][10]
Detector Saturation At high concentrations, the detector response may no longer be linear.[11] If you observe flattening at the higher end of your curve, prepare standards with lower concentrations.[11]
Standard Preparation Error Inaccurate dilutions can lead to a non-linear response. Prepare fresh standards using calibrated pipettes and high-purity solvents.[11] Consider preparing each calibration point independently rather than through serial dilutions to avoid cumulative errors.[11]

Problem 2: High Y-Intercept

Possible Cause Troubleshooting Steps
Contamination The presence of Butylphenyl methylpropional in your blank indicates contamination. This can come from solvents, glassware, the GC-MS system, or the laboratory environment.[7] Analyze a solvent blank to pinpoint the source of contamination. Implement strict cleaning procedures and prohibit the use of scented products in the lab.[7]
Interfering Peak in Blank A peak co-eluting with Butylphenyl methylpropional in your blank can lead to a high intercept. Optimize your chromatographic method, such as adjusting the oven temperature program, to improve separation.[6] Using a GC column with a different stationary phase can also help resolve co-eluting peaks.[6]

Problem 3: Poor Reproducibility of Calibration Standards

Possible Cause Troubleshooting Steps
Inconsistent Injection Volume A faulty autosampler or manual injection technique can lead to variable injection volumes. Ensure your autosampler is properly maintained and calibrated.
System Instability Fluctuations in instrument parameters (e.g., temperature, gas flow) can affect peak areas. Allow the GC-MS system to stabilize before running your calibration curve.
Sample Degradation Butylphenyl methylpropional may degrade over time, especially if not stored properly. Prepare fresh standards for each analytical run and store stock solutions in a cool, dark place.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of a stock solution and working standards for generating a calibration curve for Butylphenyl methylpropional analysis by GC-MS.

Materials:

  • Butylphenyl methylpropional certified reference material (CAS No. 80-54-6)[8]

  • Methyl tert-butyl ether (MTBE), HPLC grade[8]

  • Internal Standard (IS), e.g., 4,4′-Dibromobiphenyl[8]

  • Volumetric flasks

  • Calibrated micropipettes

Procedure:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Butylphenyl methylpropional reference standard and dissolve it in 10 mL of MTBE in a volumetric flask.[8]

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in MTBE at a concentration of 1000 µg/mL.[8]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with MTBE to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).[8]

  • Calibration Standards: Spike the working standard solutions with the internal standard to a final concentration of 1 µg/mL.[8]

Protocol 2: Sample Preparation (Liquid-Liquid Extraction for Cosmetic Cream)

This protocol outlines the extraction of Butylphenyl methylpropional from a cosmetic cream matrix.

Materials:

  • Cosmetic cream sample

  • Deionized water

  • Methyl tert-butyl ether (MTBE), HPLC grade[8]

  • Anhydrous sodium sulfate[8]

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filter (0.45 µm)

  • GC vials

Procedure:

  • Accurately weigh approximately 0.5 g of the cosmetic cream sample into a 15 mL centrifuge tube.[8]

  • Add 5 mL of deionized water and vortex thoroughly to disperse the sample.[8]

  • Add 5 mL of MTBE to the tube.[8]

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.[8]

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.[8]

  • Carefully transfer the upper organic layer (MTBE) to a clean tube containing approximately 1 g of anhydrous sodium sulfate (B86663) to remove residual water.[8]

  • Vortex briefly and allow to stand for 5 minutes.[8]

  • Filter the dried extract through a 0.45 µm syringe filter into a GC vial.[8]

  • Spike the extract with the internal standard to a final concentration of 1 µg/mL.[8]

Data Presentation

Table 1: Typical GC-MS Parameters for Butylphenyl methylpropional Analysis
ParameterTypical Value
GC Column vf-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[8]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[8]
Injection Volume 1 µL[8]
Injection Mode Splitless[8]
Injector Temp. 250 °C[8]
Oven Program Initial: 60°C (hold 2 min), Ramp 1: 3°C/min to 125°C, Ramp 2: 7°C/min to 230°C, Ramp 3: 20°C/min to 300°C (hold 5 min)[8]
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Acquisition Mode Selected Ion Monitoring (SIM)[8]
Monitored Ions (m/z) Quantifier: 147, Qualifiers: 189, 204[6][8]
MS Source Temp. 230 °C[8]
MS Quad Temp. 150 °C[8]
Table 2: Typical Calibration Curve Performance Data
ParameterTypical Value
Linear Range 0.1 - 10 µg/mL[8]
Coefficient of Determination (r²) > 0.995[8]
Limit of Quantification (LOQ) 2 µg/g[8]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh Cosmetic Sample add_water Add Deionized Water & Vortex sample->add_water add_mtbe Add MTBE & Vortex (Extraction) add_water->add_mtbe centrifuge Centrifuge to Separate Layers add_mtbe->centrifuge dry_extract Dry Organic Layer (Na2SO4) centrifuge->dry_extract filter_extract Filter Extract dry_extract->filter_extract gc_vial Transfer to GC Vial filter_extract->gc_vial stock_std Prepare Stock Standard working_std Prepare Working Standards stock_std->working_std cal_std Prepare Calibration Standards working_std->cal_std add_is Spike with Internal Standard cal_std->add_is add_is->gc_vial gc_ms Inject into GC-MS gc_vial->gc_ms data_acq Data Acquisition (SIM Mode) gc_ms->data_acq peak_integration Peak Area Integration data_acq->peak_integration cal_curve Construct Calibration Curve (Peak Area Ratio vs. Conc.) peak_integration->cal_curve quantification Quantify Butylphenyl methylpropional cal_curve->quantification troubleshooting_workflow start Problematic Calibration Curve (e.g., Poor Linearity, High Intercept) check_linearity Is r² < 0.995? start->check_linearity check_intercept Is Y-Intercept High? check_linearity->check_intercept No linearity_causes Possible Causes: - Inappropriate Range - Matrix Effects - Detector Saturation - Standard Prep Error check_linearity->linearity_causes Yes intercept_causes Possible Causes: - Contamination - Co-eluting Peak in Blank check_intercept->intercept_causes Yes end Acceptable Calibration Curve check_intercept->end No linearity_solutions Solutions: - Adjust Standard Concentrations - Optimize Sample Prep - Dilute High Standards - Prepare Fresh Standards linearity_causes->linearity_solutions intercept_solutions Solutions: - Run Solvent Blank to ID Source - Improve Cleaning Procedures - Optimize Chromatography intercept_causes->intercept_solutions linearity_solutions->end intercept_solutions->end

References

Technical Support Center: Butylphenyl Methylpropional Contamination in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential sources of Butylphenyl methylpropional contamination in laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is Butylphenyl methylpropional and why is it a concern as a laboratory contaminant?

A1: Butylphenyl methylpropional, also known by its trade name Lilial, is a synthetic fragrance ingredient commonly used in a wide variety of consumer products, including cosmetics, perfumes, and cleaning agents, for its floral scent. In the European Union, it has been classified as a reproductive toxicant and its use in cosmetic products is now banned. Its widespread use makes it a potential contaminant in sensitive laboratory analyses, where its presence could interfere with experimental results, particularly in toxicology studies or analyses of endocrine-disrupting chemicals.

Q2: What are the primary sources of Butylphenyl methylpropional contamination in a laboratory setting?

A2: The most significant and direct sources of Butylphenyl methylpropional contamination in a laboratory are personnel. This can occur through:

  • Personal Care Products: Residues from perfumes, lotions, creams, shampoos, and deodorants used by lab staff can be introduced into the lab environment.

  • Household Products: Traces of cleaning agents and detergents used at home can be carried into the lab on clothing and personal belongings.

  • Secondary Transfer: Contaminants can be transferred from hands to laboratory equipment, surfaces, and consumables.

Q3: Can laboratory consumables like plastics be a source of Butylphenyl methylpropional contamination?

A3: While it is well-documented that plastic additives can leach from laboratory ware and interfere with experiments, there is currently no direct evidence to suggest that Butylphenyl methylpropional is a common additive in laboratory-grade plastics. However, the possibility of contamination of plasticware during its manufacturing, packaging, or transport cannot be entirely ruled out, especially if packaging materials contain fragrances. The phenomenon of chemical migration from packaging materials to the contained product is well-established in the food industry and could be analogous to lab consumables.

Q4: What types of experiments are most susceptible to interference from Butylphenyl methylpropional contamination?

A4: Experiments that are most at risk are those that involve:

  • Trace Analysis: Assays designed to detect and quantify compounds at very low concentrations (ng/L or µg/L levels).

  • Endocrine Disruption Studies: As Butylphenyl methylpropional is a suspected endocrine disruptor, its presence can lead to false-positive results or interfere with the assessment of other compounds.

  • Cell-Based Assays: Unwanted introduction of this compound could lead to unexpected biological effects on cell cultures.

  • Mass Spectrometry Analysis: The compound can appear as an unexpected peak in chromatograms, potentially masking or being mistaken for a compound of interest.

Troubleshooting Guide

Issue: An unknown peak is consistently detected in my GC-MS analysis, particularly in blank or control samples.

Possible Cause: Butylphenyl methylpropional contamination.

Troubleshooting Workflow:

G Troubleshooting Butylphenyl methylpropional Contamination cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Source Isolation cluster_3 Resolution A Unexpected peak observed in GC-MS analysis B Analyze peak's mass spectrum. Does it match Butylphenyl methylpropional (m/z 147, 189, 204)? A->B C Run a 'personnel blank': have a colleague who doesn't use scented products prepare a sample. B->C No E Contamination likely from personnel. Implement stricter hygiene protocols. B->E Yes D Run a 'consumables blank': rinse new labware (vials, pipette tips) with a clean solvent and analyze the rinse. C->D Peak persists C->E Peak disappears F Contamination may be from consumables. Test a different brand/lot of consumables. D->F Peak present in rinse G Contamination source still unknown. Investigate cleaning procedures and air quality. D->G Peak absent in rinse H Implement a 'no scented products' policy for lab personnel. E->H I Pre-rinse all glassware and plasticware with a high-purity solvent before use. F->I K Consider analysis of lab air samples. G->K J Use a dedicated set of glassware for ultra-trace analysis. H->J I->J

Caption: Troubleshooting workflow for identifying and mitigating Butylphenyl methylpropional contamination.

Quantitative Data on Butylphenyl methylpropional

Product TypeConcentration of Butylphenyl methylpropionalReference
Leave-on cosmetic products> 0.001% (must be labeled)
Rinse-off cosmetic products> 0.01% (must be labeled)
Hydroalcoholic-fragrancesUp to 1.42%
DeodorantsUp to 0.09%
Face and hand creamsUp to 0.05%

Experimental Protocol: Detection and Quantification of Butylphenyl methylpropional

This protocol is adapted from a method for cosmetic creams and can be modified for the analysis of laboratory samples (e.g., solvent rinses of consumables, extracts from wipes of lab surfaces).

Objective: To determine the concentration of Butylphenyl methylpropional in a sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents:

  • Analytical Standard: Butylphenyl methylpropional (CAS No. 80-54-6) certified reference material.

  • Internal Standard (IS): e.g., 4,4′-Dibromobiphenyl or another suitable non-interfering compound.

  • Solvents: Methyl tert-butyl ether (MTBE) HPLC grade, Ethanol absolute, Deionized water.

  • Drying Agent: Anhydrous sodium sulfate (B86663).

  • Sample: Solvent rinse from labware, extract from a surface wipe, or a prepared lab blank.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: e.g., VF-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Autosampler, Vortex mixer, Centrifuge, Analytical balance.

Procedure:

  • Standard Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Butylphenyl methylpropional reference standard and dissolve in 10 mL of MTBE.

    • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with MTBE to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in MTBE.

    • Calibration Standards: Spike the working standard solutions with the internal standard to a final concentration of 1 µg/mL.

  • Sample Preparation (Liquid-Liquid Extraction for aqueous samples):

    • Take a known volume of the aqueous sample (e.g., 5 mL) into a 15 mL centrifuge tube.

    • Add 5 mL of MTBE to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (MTBE) to a clean tube containing approximately 1 g of anhydrous sodium sulfate to remove any residual water.

    • Vortex briefly and let it stand for 5 minutes.

    • Filter the dried extract through a 0.45 µm syringe filter into a GC vial.

    • Spike the extract with the internal standard to a final concentration of 1 µg/mL.

  • GC-MS Parameters:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 125 °C at 3 °C/min.

      • Ramp to 230 °C at 7 °C/min.

      • Ramp to 300 °C at 20 °C/min, hold for 5 minutes.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

Technical Support Center: Enhancing Resolution of Butylphenyl Methylpropional Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Butylphenyl methylpropional (also known as p-BMHCA or Lilial) enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of Butylphenyl methylpropional?

A1: The primary challenge in separating Butylphenyl methylpropional enantiomers is its susceptibility to racemization. As an α-chiral aldehyde, the enantiomers can interconvert through keto-enol tautomerism, especially under certain pH and temperature conditions.[1] This can lead to peak broadening or a plateau between the enantiomeric peaks. Additionally, as with any chiral separation, finding the optimal combination of chiral stationary phase (CSP) and mobile phase to achieve baseline resolution can be a trial-and-error process.[2]

Q2: Which chromatographic techniques are suitable for the enantioselective analysis of Butylphenyl methylpropional?

A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the enantioselective analysis of Butylphenyl methylpropional. Chiral HPLC with polysaccharide-based or cyclodextrin-based CSPs offers versatility in mobile phase selection.[3][4] Enantioselective GC, typically with columns coated with cyclodextrin (B1172386) derivatives, is also a powerful technique for separating volatile enantiomers like those of Butylphenyl methylpropional.[5]

Q3: What types of chiral stationary phases (CSPs) are most effective for Butylphenyl methylpropional enantiomers?

A3: For HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point due to their broad applicability.[6][7] For GC, derivatized cyclodextrin-based capillary columns are commonly used for the chiral separation of fragrance compounds.[8] The choice of the specific CSP will depend on the interactions between the analyte and the chiral selector.

Q4: How does temperature affect the resolution of Butylphenyl methylpropional enantiomers?

A4: Temperature is a critical parameter in chiral separations. Generally, lower temperatures increase enantioselectivity and, therefore, resolution.[9] However, this can also lead to longer retention times and broader peaks. For Butylphenyl methylpropional, optimizing the temperature is crucial to minimize on-column racemization, which may be more prevalent at higher temperatures.[1]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers
Possible Cause Troubleshooting Step Rationale
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs with different chiral selectors (e.g., different polysaccharide derivatives for HPLC, or different cyclodextrin derivatives for GC).The enantioselective recognition is highly specific to the interaction between the analyte and the CSP. A systematic screening approach is often necessary.[2][10]
Suboptimal Mobile Phase Composition (HPLC) 1. Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). 2. Reversed Phase: Adjust the ratio of the aqueous phase to the organic modifier (e.g., acetonitrile, methanol). 3. Additives: Introduce small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) to the mobile phase.Mobile phase composition significantly influences the interactions between the analyte and the CSP, thereby affecting retention and enantioselectivity.[3] Additives can improve peak shape and resolution for ionizable compounds.
Incorrect Temperature Program (GC) 1. Lower the initial oven temperature. 2. Use a slower temperature ramp rate (e.g., 1-2 °C/min).Lower temperatures generally enhance chiral resolution. A slower ramp rate allows for better equilibration and separation.[8]
Inappropriate Carrier Gas Flow Rate (GC) Optimize the linear velocity of the carrier gas (e.g., hydrogen or helium).The flow rate affects column efficiency and, consequently, resolution. While higher flow rates can shorten analysis time, they may compromise separation.
Issue 2: Peak Tailing or Broadening
Possible Cause Troubleshooting Step Rationale
Secondary Interactions with the Stationary Phase For HPLC, add a competitor (e.g., a small amount of acid or base) to the mobile phase to block active sites on the silica (B1680970) support.Peak tailing can be caused by strong, non-enantioselective interactions between the analyte and the stationary phase.
Column Overload Reduce the sample concentration or injection volume.Injecting too much sample can saturate the stationary phase, leading to poor peak shape and reduced resolution.
On-Column Racemization 1. Lower the column temperature. 2. For HPLC, adjust the mobile phase pH to a range where the keto-enol tautomerism is minimized.Butylphenyl methylpropional is prone to racemization. Lowering the temperature can slow down this process.[1] The mobile phase environment can also influence the stability of the enantiomers.

Experimental Protocols

Chiral HPLC Method Development for Butylphenyl Methylpropional

This protocol outlines a systematic approach to developing a chiral HPLC method for the enantioseparation of Butylphenyl methylpropional.

  • Column Selection:

    • Screen a set of polysaccharide-based CSPs, such as those with cellulose and amylose backbones derivatized with phenylcarbamates. A common starting point would be columns like Chiralpak® IA, IB, IC, and ID.

  • Mobile Phase Screening:

    • Normal Phase Mode:

      • Mobile Phase A: Hexane/Isopropanol (90:10, v/v)

      • Mobile Phase B: Hexane/Ethanol (90:10, v/v)

    • Polar Organic Mode:

      • Mobile Phase C: Acetonitrile/Methanol (50:50, v/v)

    • Reversed-Phase Mode:

      • Mobile Phase D: Water/Acetonitrile (50:50, v/v)

      • Mobile Phase E: Water/Methanol (50:50, v/v)

  • Initial Analysis Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Sample Concentration: 1 mg/mL in a suitable solvent

  • Optimization:

    • Based on the initial screening, select the column and mobile phase combination that shows the best, even if partial, separation.

    • Fine-tune the mobile phase composition by varying the ratio of the solvents.

    • Optimize the column temperature in the range of 10-40 °C to improve resolution.

    • If peak shape is poor, consider adding a small amount of an additive (e.g., 0.1% TFA or DEA).

Chiral GC Method Development for Butylphenyl Methylpropional

This protocol provides a general strategy for developing a chiral GC method.

  • Column Selection:

    • Choose a capillary column with a derivatized cyclodextrin chiral selector, such as a β-cyclodextrin derivative.

  • Initial GC Conditions:

    • Injector Temperature: 250 °C

    • Detector (FID or MS) Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a moderate rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C).

  • Optimization:

    • Adjust the temperature program. A slower ramp rate (1-2 °C/min) often improves chiral resolution.

    • Optimize the carrier gas flow rate to achieve the best column efficiency.

    • Lowering the overall temperature profile can enhance enantioselectivity.

Data Presentation

The following tables present hypothetical but realistic data for the chiral separation of Butylphenyl methylpropional enantiomers to illustrate the effects of different chromatographic parameters.

Table 1: Effect of Chiral Stationary Phase and Mobile Phase on HPLC Resolution

CSP Mobile Phase k'1 k'2 Selectivity (α) Resolution (Rs)
Cellulose-basedHexane/IPA (90:10)2.542.891.141.85
Cellulose-basedHexane/EtOH (90:10)3.123.431.101.52
Amylose-basedHexane/IPA (90:10)2.883.511.222.55
Amylose-basedACN/MeOH (50:50)1.952.051.050.80

Table 2: Influence of Temperature on GC Enantioseparation

Temperature Program Retention Time 1 (min) Retention Time 2 (min) Resolution (Rs)
60°C to 200°C at 10°C/min15.2315.411.20
60°C to 200°C at 5°C/min22.8523.181.85
50°C to 180°C at 2°C/min35.1035.652.45

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_analysis Final Analysis prep Dissolve Racemic Butylphenyl Methylpropional in Solvent screen_csp Screen Multiple CSPs (e.g., Cellulose, Amylose) prep->screen_csp screen_mp Screen Mobile Phases (NP, RP, PO modes) screen_csp->screen_mp opt_mp Optimize Mobile Phase Composition screen_mp->opt_mp opt_temp Optimize Column Temperature opt_mp->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow analysis Inject and Analyze under Optimal Conditions opt_flow->analysis quant Quantify Enantiomers analysis->quant

Caption: HPLC Method Development Workflow.

Troubleshooting_Tree cluster_csp CSP Selection cluster_mobile_phase Mobile Phase cluster_temperature Temperature cluster_racemization Analyte Stability start Poor or No Resolution check_csp Is the CSP appropriate? start->check_csp change_csp Screen different CSPs check_csp->change_csp No check_mp Is the mobile phase optimal? check_csp->check_mp Yes adjust_mp Vary solvent ratio and/or additives check_mp->adjust_mp No check_temp Is the temperature optimal? check_mp->check_temp Yes adjust_temp Lower the temperature or optimize ramp rate (GC) check_temp->adjust_temp No check_racemization Is there on-column racemization? check_temp->check_racemization Yes mitigate_racemization Lower temperature and adjust mobile phase pH check_racemization->mitigate_racemization Yes

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Analysis of Butylphenyl Methylpropional by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce signal suppression in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Butylphenyl methylpropional (also known as Lilial).

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in LC-MS/MS and why is it a concern for Butylphenyl methylpropional analysis?

A1: Signal suppression, a type of matrix effect, is the reduction of the ionization efficiency of a target analyte, such as Butylphenyl methylpropional, due to the presence of co-eluting compounds from the sample matrix.[1][2] This is a significant concern because it can lead to inaccurate and unreliable quantification, decreased sensitivity, and poor reproducibility of results.[2] The complex matrices of cosmetics, consumer products, and biological samples, where Butylphenyl methylpropional is often analyzed, contain numerous compounds that can interfere with its ionization in the MS source.

Q2: What are the common causes of signal suppression for Butylphenyl methylpropional?

A2: Common causes of signal suppression for Butylphenyl methylpropional include:

  • Co-eluting matrix components: Compounds from the sample matrix (e.g., fats, oils, emulsifiers in cosmetics) that elute from the LC column at the same time as Butylphenyl methylpropional can compete for ionization, reducing its signal.

  • High concentrations of non-volatile salts: Buffers and salts in the mobile phase or from the sample can form adducts with the analyte or crystallize at the MS inlet, leading to reduced signal intensity.

  • Ion pairing agents: Reagents like trifluoroacetic acid (TFA), sometimes used to improve chromatography, can cause significant ion suppression.

  • Suboptimal LC-MS/MS parameters: Inefficient chromatographic separation, inappropriate mobile phase composition, or incorrect settings in the mass spectrometer's ion source can exacerbate signal suppression.[3]

Q3: How can I identify if signal suppression is affecting my Butylphenyl methylpropional analysis?

A3: You can assess signal suppression using the following methods:

  • Post-column infusion: A standard solution of Butylphenyl methylpropional is continuously infused into the LC eluent after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal at the retention time of interfering compounds indicates signal suppression.

  • Matrix effect evaluation: The response of Butylphenyl methylpropional in a neat solvent is compared to its response when spiked into a blank matrix extract. The matrix effect is calculated as: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 A value less than 100% indicates signal suppression.[4] It is recommended to evaluate the matrix effect using at least six different sources of the matrix.[4]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the LC-MS/MS analysis of Butylphenyl methylpropional.

Issue 1: Low or no signal for Butylphenyl methylpropional

This is a common issue that can be caused by a variety of factors, from sample preparation to instrument settings.

Troubleshooting Workflow

References

Validation & Comparative

A Comparative Toxicological Assessment of Butylphenyl methylpropional and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Butylphenyl methylpropional (BMHCA), a synthetic fragrance ingredient also known as lilial, has faced increasing scrutiny and regulatory restrictions due to its toxicological profile, particularly concerning reproductive toxicity.[1][2] This has led to a ban on its use in cosmetics in the European Union.[1] Consequently, the safety of structurally similar fragrance aldehydes is of significant interest. This guide provides a comparative toxicological overview of BMHCA and its analogues, Bourgeonal, Cyclamen aldehyde, Florhydral, and Silvial, focusing on key endpoints of skin sensitization, reproductive toxicity, and genotoxicity. The information is intended to assist researchers and professionals in the fields of toxicology, drug development, and fragrance safety assessment.

Executive Summary of Toxicity Data

The following table summarizes the available quantitative toxicity data for Butylphenyl methylpropional and its selected analogues. Direct comparison is facilitated by presenting key toxicological endpoints in a standardized format.

CompoundCAS NumberSkin Sensitization (LLNA EC3)Reproductive Toxicity (NOAEL)Genotoxicity
Butylphenyl methylpropional (BMHCA)80-54-6Weak sensitizer (B1316253) (EC3 >10%)5 mg/kg bw/day (oral, rat)No in vivo genotoxic potential, some equivocal in vitro findings
Bourgeonal18127-01-0Moderate sensitizer5 mg/kg/day (oral, rat)Not genotoxic
Cyclamen aldehyde103-95-7Weak sensitizer (EC3 = 22.3%)Adverse effects on sperm maturation (rat)Not expected to be genotoxic
Florhydral125109-85-5Not classified as a sensitizerNOAEL: 250 mg/kg bw/day (oral, rat, F0/P)No mutagenic activity detected in standard assays
Silvial6658-48-6Data not availableData not availableData not available

Note: NOAEL (No Observed Adverse Effect Level) and EC3 (Effective Concentration to produce a 3-fold increase in lymphocyte proliferation) values are key metrics for assessing reproductive toxicity and skin sensitization potential, respectively. A lower EC3 value indicates a higher sensitizing potential.

Detailed Toxicological Profiles

Butylphenyl methylpropional (BMHCA)

BMHCA has been extensively studied, leading to its classification as a reproductive toxicant (Repr. 1B) in the European Union.[2]

  • Skin Sensitization: BMHCA is considered a weak skin sensitizer.[3]

  • Reproductive Toxicity: The primary concern with BMHCA is its reproductive toxicity. The Scientific Committee on Consumer Safety (SCCS) concluded that BMHCA is not safe for use in cosmetic products due to the risk of reproductive toxicity. The No Observed Adverse Effect Level (NOAEL) for reproductive toxicity in a rat oral study was established at 5 mg/kg bw/day.

  • Genotoxicity: While some in vitro studies showed equivocal results, the overall assessment, including in vivo data, indicates that BMHCA is not considered to have a genotoxic potential.

Bourgeonal

Bourgeonal is a structural analogue of BMHCA, also used as a fragrance ingredient.

  • Skin Sensitization: Bourgeonal is classified as a skin sensitizer.[4]

  • Reproductive Toxicity: Studies have indicated that Bourgeonal is suspected of damaging fertility or the unborn child.[4] A NOAEL for reproductive toxicity has been reported as 5 mg/kg/day in a GLP and OECD 422-compliant study in rats.[5] The Risk Assessment Committee (RAC) of the European Chemicals Agency (ECHA) has proposed classifying Bourgeonal and related substances as category 1B reproductive toxicants due to their metabolism to 4-tert-butylbenzoic acid (TBBA), a known reproductive toxicant.[6]

  • Genotoxicity: Available data suggest that Bourgeonal is not genotoxic.[5]

Cyclamen aldehyde

Cyclamen aldehyde is another widely used fragrance aldehyde with structural similarities to BMHCA.

  • Skin Sensitization: It is classified as a weak skin sensitizer, with a reported EC3 value of 22.3% in the Local Lymph Node Assay (LLNA).[3]

  • Reproductive Toxicity: Repeated dose studies in rats have shown adverse effects on sperm maturation. This toxicity is linked to its metabolite, p-isopropyl-benzoic acid (p-iPBA).

  • Genotoxicity: Cyclamen aldehyde is not expected to be genotoxic.

Florhydral

Florhydral is a fragrance ingredient with a floral scent.

  • Skin Sensitization: It is not classified as a skin sensitizer at typical use concentrations.[7]

  • Reproductive Toxicity: Available data indicates no evidence of reproductive or developmental toxicity.[7] A NOAEL of 250 mg/kg bodyweight for male rats (F0/P) has been reported.[8]

  • Genotoxicity: Standard assays have not detected any mutagenic activity for Florhydral.[7][9]

Silvial

Silvial is another analogue, though less toxicological data is publicly available. It is a powerful muguet fragrance ingredient.[10] Further research is required to fully assess its toxicity profile.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD TG 429

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals. The principle of the test is that sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application.

  • Test System: Mice (CBA/Ca or CBA/J strain).

  • Procedure: A minimum of four animals per group are treated with the test substance at various concentrations, along with a vehicle control group. The test substance is applied to the dorsum of the ear for three consecutive days.

  • Endpoint: On day 6, the animals are injected with 3H-methyl thymidine (B127349) or an alternative label. The draining auricular lymph nodes are excised, and the incorporation of the label is measured as disintegrations per minute (DPM). The Stimulation Index (SI) is calculated by dividing the mean DPM per test group by the mean DPM of the vehicle control group.

  • Interpretation: A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value, the estimated concentration of the test substance required to produce an SI of 3, is calculated to determine the potency of the sensitizer.

G

Reproductive/Developmental Toxicity Screening Test - OECD TG 421 & 422

These screening tests are designed to provide initial information on the potential effects of a substance on reproduction and development.

  • Test System: Rats.

  • Procedure (OECD 422): The test substance is administered to male and female rats for a pre-mating period, during mating, gestation, and lactation. Males are dosed for a minimum of four weeks, and females continue to be dosed until day 13 post-partum.

  • Endpoints: Observations include effects on gonadal function, mating behavior, conception, parturition, and the growth and development of the F1 offspring. Histopathological examination of the reproductive organs is also conducted.

  • Interpretation: The No Observed Adverse Effect Level (NOAEL) for parental systemic toxicity, reproductive performance, and offspring development is determined.

G

In Vitro Genotoxicity Assays

A battery of in vitro tests is typically used to assess the genotoxic potential of a substance, including tests for gene mutations and chromosomal aberrations.

  • Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471: This test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • In Vitro Mammalian Cell Micronucleus Test - OECD TG 487: This test detects damage to chromosomes or the mitotic apparatus in mammalian cells by identifying micronuclei in the cytoplasm of interphase cells.

Signaling Pathways in Toxicity

The toxicity of fragrance aldehydes can be mediated through various signaling pathways. Two key pathways are the Aryl Hydrocarbon Receptor (AHR) pathway, involved in the metabolism of xenobiotics, and the Androgen Receptor (AR) signaling pathway, which can be disrupted by endocrine-active compounds.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that regulates the expression of genes involved in the metabolism of foreign compounds.

G

Androgen Receptor (AR) Signaling Pathway

The AR is a steroid hormone receptor that plays a crucial role in male reproductive development and function. Certain chemicals can act as antagonists to the AR, disrupting normal endocrine signaling.

G

Conclusion

The toxicological data compiled in this guide highlight the concerns associated with Butylphenyl methylpropional, particularly its reproductive toxicity. While some of its analogues, such as Florhydral, appear to have a more favorable safety profile, others, like Bourgeonal, share similar toxicological concerns. For several analogues, including Silvial, a significant lack of publicly available data prevents a comprehensive safety assessment. This underscores the importance of thorough toxicological evaluation of all structural analogues of substances of concern. The provided experimental protocols and signaling pathway diagrams offer a framework for understanding and conducting further research in this area. As regulatory landscapes continue to evolve, a data-driven approach to the safety assessment of fragrance ingredients is paramount.

References

Cross-Validation of Analytical Methods for Butylphenyl Methylpropional: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical methods for the quantification of Butylphenyl methylpropional (BMHCA), also known as lilial: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to regulatory scrutiny and its classification as a reproductive toxicant in some jurisdictions, accurate and reliable quantification of BMHCA in various matrices, including cosmetics and consumer products, is of paramount importance.[1][2] This document outlines the experimental protocols for both methods, presents a comparative summary of their performance, and provides visualizations to aid in methodological decisions.

Data Presentation: Performance Characteristics

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of Butylphenyl methylpropional, based on validated methods for fragrance allergens.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and boiling point, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance.
Linearity (r²) > 0.995[1]> 0.99
Limit of Quantification (LOQ) 2 µg/g[1]0.2–20 mg/kg
Intra-day Recovery 84.4 - 119%[1]79.8 - 115.2%
Inter-day Recovery 84.4 - 119%[1]Not specified
Intra-day Precision (CV%) < 13.5%[1]0.6 - 9.9%
Inter-day Precision (CV%) < 13.5%[1]Not specified
Selectivity/Specificity High, based on unique mass fragmentation patterns.[3]Moderate, relies on chromatographic separation and UV absorbance.
Sample Volatility Suitable for volatile and semi-volatile compounds.[3][4]Suitable for non-volatile and thermally labile compounds.[3][4]

Experimental Protocols

Detailed methodologies for the quantification of Butylphenyl methylpropional using both GC-MS and HPLC are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines a validated method for the quantitative analysis of Butylphenyl methylpropional in a cosmetic cream matrix.[1]

1. Materials and Reagents:

  • Analytical Standard: Butylphenyl methylpropional (CAS No. 80-54-6)

  • Internal Standard (IS): 4,4′-Dibromobiphenyl or other suitable non-interfering compound

  • Solvents: Methyl tert-butyl ether (MTBE, HPLC grade), Ethanol (absolute), Deionized water

  • Drying Agent: Anhydrous sodium sulfate

  • Sample: Cosmetic cream

2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: vf-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent

3. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Butylphenyl methylpropional and dissolve in 10 mL of MTBE.

  • Working Standard Solutions: Prepare a series of standards by serial dilution of the stock solution with MTBE to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in MTBE.

  • Calibration Standards: Spike the working standard solutions with the internal standard to a final concentration of 1 µg/mL.

4. Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh approximately 0.5 g of the cosmetic cream sample into a 15 mL centrifuge tube.

  • Add 5 mL of deionized water and vortex to disperse the sample.

  • Add 5 mL of MTBE and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer (MTBE) to a clean tube containing anhydrous sodium sulfate.

  • Vortex briefly and let stand for 5 minutes.

  • Filter the dried extract through a 0.45 µm syringe filter into a GC vial.

  • Spike the extract with the internal standard to a final concentration of 1 µg/mL.

5. GC-MS Parameters:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (Splitless mode).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 125 °C at 3 °C/min.

    • Ramp to 230 °C at 7 °C/min.

    • Ramp to 300 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions (m/z) for Butylphenyl methylpropional: Quantifier ion - 147, Qualifier ions - 189, 204.[1]

    • MS Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

6. Data Analysis:

  • Integrate the peak areas of Butylphenyl methylpropional and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

  • Determine the concentration of Butylphenyl methylpropional in the sample extract from the calibration curve.

  • Calculate the final concentration in the original sample, accounting for the initial sample weight and dilution factors.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol provides a general framework for the analysis of Butylphenyl methylpropional, based on established methods for fragrance allergens.

1. Materials and Reagents:

  • Analytical Standard: Butylphenyl methylpropional (CAS No. 80-54-6)

  • Solvents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade)

  • Sample: Perfume or cosmetic product

2. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Butylphenyl methylpropional and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.

4. Sample Preparation:

  • Dilute the sample with the mobile phase to an appropriate concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Parameters:

  • Mobile Phase: A gradient of acetonitrile and water. The exact gradient program should be optimized to achieve good separation from other matrix components.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 210 nm, 254 nm, or 280 nm (to be determined based on the UV spectrum of Butylphenyl methylpropional).

6. Data Analysis:

  • Integrate the peak area of Butylphenyl methylpropional.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of Butylphenyl methylpropional in the prepared sample from the calibration curve.

  • Calculate the final concentration in the original sample, accounting for any dilution factors.

Methodology Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for Butylphenyl methylpropional and a comparative overview of the GC-MS and HPLC analytical workflows.

CrossValidationWorkflow Cross-Validation Workflow for BMHCA Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Homogenized Sample Matrix Prep_GC Liquid-Liquid Extraction Sample->Prep_GC Prep_HPLC Dilution & Filtration Sample->Prep_HPLC GC_MS GC-MS Analysis Prep_GC->GC_MS HPLC HPLC-UV Analysis Prep_HPLC->HPLC Data_GC GC-MS Data (Quantitative Results) GC_MS->Data_GC Data_HPLC HPLC-UV Data (Quantitative Results) HPLC->Data_HPLC Comparison Comparative Analysis (Accuracy, Precision, Linearity, LOQ) Data_GC->Comparison Data_HPLC->Comparison Conclusion Selection of Optimal Method Comparison->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

AnalyticalMethodComparison Comparative Workflow: GC-MS vs. HPLC for BMHCA cluster_gcms GC-MS Method cluster_hplc HPLC Method gc1 Sample Preparation (Extraction) gc2 Injection (Vaporization) gc1->gc2 gc3 Gas Chromatography (Separation by Volatility) gc2->gc3 gc4 Mass Spectrometry (Detection & Identification) gc3->gc4 gc5 Data Analysis gc4->gc5 end Quantitative Result gc5->end hp1 Sample Preparation (Dilution/Filtration) hp2 Injection (Liquid) hp1->hp2 hp3 Liquid Chromatography (Separation by Polarity) hp2->hp3 hp4 UV Detection hp3->hp4 hp5 Data Analysis hp4->hp5 hp5->end start Sample start->gc1 start->hp1

Caption: Comparative workflow of GC-MS and HPLC for BMHCA analysis.

References

Inter-laboratory comparison of Butylphenyl methylpropional measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Butylphenyl methylpropional (BMHCA), a synthetic fragrance ingredient also known as Lilial. Due to regulatory changes stemming from its classification as a reproductive toxicant, robust and reliable analytical methods are crucial for monitoring its presence in cosmetic and other consumer products.[1][2] The European Union has prohibited the use of Lilial in cosmetic products since March 2022.[1] This document outlines the prevalent analytical techniques, presents a detailed experimental protocol for the most common method, and compares typical method performance data.

Comparative Overview of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely utilized and effective technique for the analysis of volatile and semi-volatile fragrance allergens like BMHCA.[1] It offers high sensitivity and selectivity, enabling accurate identification and quantification even at low concentrations in complex matrices.[1][3] Other methods, such as UltraPerformance Convergence Chromatography™ (UPC2) with Mass Spectrometry, have also been applied for the rapid analysis of fragrance allergens.[4]

The following table summarizes typical performance data for analytical methods used in the analysis of fragrance allergens. While direct inter-laboratory comparison data for BMHCA was not available, this table provides a baseline for method performance based on single-laboratory validation studies.

Table 1: Comparison of Analytical Method Performance

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) UltraPerformance Convergence Chromatography (UPC2-MS)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[1] Separation using carbon dioxide as the primary mobile phase, followed by mass-based detection.[4]
Typical Run Time 30 - 40 minutes[4] ~ 7 minutes[4]
Common Application Routine quality control and quantification of volatile and semi-volatile fragrance allergens.[1][5] Fast analysis of fragrance allergens in perfumes and cosmetics.[4]
Reported Sensitivity Limit of Detection (LOD) and Quantification (LOQ) are typically in the low µg/mL or ppm range. Method sensitivity should be at least 1 ppm.[4]

| Selectivity | High, especially when using Selected Ion Monitoring (SIM) mode.[1][6] | High, utilizing Multiple Reaction Monitoring (MRM) with fast polarity switching.[4] |

General Experimental Workflow

The accurate quantification of BMHCA from a complex matrix like a cosmetic cream involves several key stages, from sample receipt to final data analysis. The logical flow of this process is critical for ensuring reproducible and reliable results.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing cluster_standards Standard Preparation Sample_Weighing 1. Weigh Sample (e.g., 0.5g) Dispersion 2. Disperse in Water Sample_Weighing->Dispersion Extraction 3. Liquid-Liquid Extraction (e.g., with MTBE) Dispersion->Extraction Drying 4. Dry Organic Layer (e.g., with Na2SO4) Extraction->Drying Filtration 5. Filter Extract (0.45 µm) Drying->Filtration Spiking 6. Spike with Internal Standard Filtration->Spiking GCMS_Analysis 7. GC-MS Analysis Spiking->GCMS_Analysis Calibration 8. Construct Calibration Curve GCMS_Analysis->Calibration Quantification 9. Quantify BMHCA Concentration Calibration->Quantification Stock_Std A. Prepare Stock Standard (1000 µg/mL) Working_Stds B. Prepare Working Standards (e.g., 0.1-10 µg/mL) Stock_Std->Working_Stds Cal_Stds C. Prepare Calibration Standards Working_Stds->Cal_Stds Cal_Stds->Calibration

Workflow for BMHCA quantification using GC-MS.

Detailed Experimental Protocol: GC-MS

The following protocol for the quantification of BMHCA in a cosmetic cream sample is based on established and validated methods.[6]

1. Objective: To determine the concentration of Butylphenyl methylpropional in a cosmetic cream sample using Gas Chromatography-Mass Spectrometry (GC-MS).[6]

2. Materials and Reagents:

  • Analytical Standard: Butylphenyl methylpropional (CAS No. 80-54-6) certified reference material.[6]

  • Internal Standard (IS): 4,4′-Dibromobiphenyl or another suitable non-interfering compound.[6]

  • Solvents: Methyl tert-butyl ether (MTBE) HPLC grade, deionized water.[6]

  • Drying Agent: Anhydrous sodium sulfate (B86663).[6]

  • Sample: Cosmetic cream.[6]

3. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[6]

  • Capillary Column: vf-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]

  • Standard laboratory equipment: Autosampler, vortex mixer, centrifuge, analytical balance.[6]

4. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of BMHCA reference standard and dissolve in 10 mL of MTBE.[6]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with MTBE to cover a concentration range of 0.1 to 10 µg/mL.[6]

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in MTBE.[6]

  • Calibration Standards: Spike the working standard solutions with the internal standard to a final concentration of 1 µg/mL.[6]

5. Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh approximately 0.5 g of the cosmetic cream sample into a 15 mL centrifuge tube.[6]

  • Add 5 mL of deionized water and vortex thoroughly to disperse the sample.[6]

  • Add 5 mL of MTBE to the tube and vortex vigorously for 2 minutes for thorough extraction.[6]

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.[6]

  • Carefully transfer the upper organic (MTBE) layer to a clean tube containing ~1 g of anhydrous sodium sulfate to remove residual water.[6]

  • Filter the dried extract through a 0.45 µm syringe filter into a GC vial.[6]

  • Spike the extract with the internal standard to a final concentration of 1 µg/mL.[6]

6. GC-MS Parameters: The following table details the instrumental parameters for the GC-MS analysis.[6]

Table 2: GC-MS Instrumental Parameters

Parameter Setting
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 1 µL
Injection Mode Splitless
Injector Temp. 250 °C
Oven Program Initial 60°C (hold 2 min), ramp to 125°C at 3°C/min, ramp to 230°C at 7°C/min, ramp to 300°C at 20°C/min (hold 5 min)
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) BMHCA Quantifier: 147; Qualifiers: 189, 204
MS Source Temp. 230 °C

| MS Quadrupole Temp. | 150 °C |

7. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of BMHCA to the peak area of the internal standard against the concentration of the calibration standards.[6]

  • Determine the concentration of BMHCA in the sample extract from the calibration curve using the peak area ratio obtained from the sample analysis.

  • Calculate the final concentration in the original cosmetic sample, accounting for the initial sample weight and dilution factors.

References

A Comparative Guide to Biomarkers for Butylphenyl Methylpropional Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of urinary biomarkers for assessing exposure to Butylphenyl methylpropional (BMHCA), a synthetic fragrance ingredient. As regulatory scrutiny and consumer awareness regarding BMHCA exposure increase, accurate and reliable biomonitoring methods are essential. This document details the validation of specific metabolites as biomarkers, comparing a newly emphasized specific biomarker against a more abundant, but less specific, alternative. Experimental data, detailed protocols, and visual workflows are presented to aid researchers in selecting and implementing the most appropriate biomarker for their studies.

Data Presentation: Comparison of Urinary Biomarkers for BMHCA Exposure

The selection of an appropriate biomarker is critical for accurately assessing human exposure to BMHCA. The primary metabolites of BMHCA found in urine include p-tert-butyl benzoic acid (TBBA), lysmerol, lysmerylic acid, and hydroxylated lysmerylic acid. While TBBA is the most abundant metabolite, its use as a biomarker is hampered by a lack of specificity, as it can originate from other sources.[1] In contrast, lysmerol, lysmerylic acid, and its hydroxylated form retain the complete chemical backbone of the parent compound, making them highly specific biomarkers for BMHCA exposure.[1]

This guide focuses on the comparison of TBBA as an established, high-concentration but low-specificity biomarker, against lysmerylic acid, a more specific, "newer generation" biomarker for precise exposure assessment.

BiomarkerTypeLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Detection Frequency in General PopulationSpecificity to BMHCA Exposure
p-tert-butyl benzoic acid (TBBA) Secondary Metabolite0.12 - 0.150.36 - 0.45High (100% of samples in a German study)[2]Low
Lysmerol Primary Metabolite0.0350.10High (99% of samples in a German study)[2]High
Lysmerylic Acid Primary Metabolite0.12 - 0.150.36 - 0.45Moderate (40% of samples in a German study)[2]High
Hydroxylated Lysmerylic Acid Secondary Metabolite0.12 - 0.150.36 - 0.45Low (23% of samples in a German study)[2]High

Experimental Protocols: Quantification of BMHCA Metabolites in Urine

The following protocol is based on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of BMHCA metabolites in human urine.[3][4]

1. Sample Preparation

  • Objective: To hydrolyze conjugated metabolites and extract the target analytes from the urine matrix.

  • Procedure:

    • Take a 1 mL aliquot of a human urine sample.

    • Add an internal standard solution containing isotopically labeled analogues of the target metabolites.

    • Perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase at 37°C for 4 hours to cleave glucuronide and sulfate (B86663) conjugates.

    • Acidify the sample with formic acid.

    • Conduct a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure selectivity and sensitivity.

3. Quantification

  • Method: Quantification is performed using an internal calibration curve generated by analyzing calibration standards prepared in a surrogate matrix (e.g., synthetic urine) and subjected to the same sample preparation procedure. The peak area ratios of the analytes to their corresponding internal standards are used for concentration calculations.

Mandatory Visualization

Metabolic Pathway of Butylphenyl Methylpropional

BMHCA Butylphenyl methylpropional (BMHCA) Lysmerol Lysmerol BMHCA->Lysmerol Reduction Lysmerylic_Acid Lysmerylic Acid BMHCA->Lysmerylic_Acid Oxidation Hydroxylated_Lysmerylic_Acid Hydroxylated Lysmerylic Acid Lysmerylic_Acid->Hydroxylated_Lysmerylic_Acid Hydroxylation TBBA p-tert-butyl benzoic acid (TBBA) Lysmerylic_Acid->TBBA Side-chain degradation

Caption: Metabolic pathway of Butylphenyl methylpropional (BMHCA) in humans.

Experimental Workflow for Biomarker Quantification

cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standards Urine_Sample->Internal_Standard Enzymatic_Hydrolysis Enzymatic Hydrolysis Internal_Standard->Enzymatic_Hydrolysis Extraction Liquid-Liquid Extraction Enzymatic_Hydrolysis->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Evaporation_Reconstitution->UPLC_MSMS Data_Processing Data Processing UPLC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for the quantification of BMHCA biomarkers in urine.

Decision Framework for Biomarker Selection

High_Specificity High Specificity Required? High_Sensitivity High Sensitivity Required? High_Specificity->High_Sensitivity Yes Use_TBBA Use TBBA High_Specificity->Use_TBBA No Use_Lysmerylic_Acid Use Lysmerylic Acid or Lysmerol High_Sensitivity->Use_Lysmerylic_Acid Yes Consider_Combined Consider a combination of biomarkers High_Sensitivity->Consider_Combined No

Caption: Decision-making framework for selecting the appropriate BMHCA biomarker.

References

A Comparative Analysis of Butylphenyl Methylpropional and Other Fragrance Allergens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Butylphenyl methylpropional (BMHCA), also known as Lilial, with other prominent fragrance allergens. The information presented is supported by experimental data from key skin sensitization assays to assist in research and development, risk assessment, and the formulation of safer consumer products.

Introduction to Fragrance Allergens

Fragrance ingredients are a common cause of allergic contact dermatitis (ACD), a T-cell-mediated inflammatory skin reaction.[1][2] The allergenic potential of these substances is a significant concern for public health and a focus of regulatory bodies worldwide. Understanding the comparative potency of different fragrance allergens is crucial for establishing safe use levels in consumer products.

Many fragrance molecules are not allergenic in their native state but become sensitizers through activation. These can be categorized as:

  • Haptens: Small molecules that can directly bind to skin proteins to form an immunogenic complex.

  • Prehaptens: Compounds that are transformed into reactive haptens through abiotic processes like air oxidation. A notable example is linalool, which oxidizes to form allergenic hydroperoxides.[3][4]

  • Prohaptens: Substances that are enzymatically converted into haptens within the skin.[3][4]

Comparative Allergenic Potency

The sensitizing potential of fragrance allergens is commonly assessed using the murine Local Lymph Node Assay (LLNA), which measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application. The result is expressed as the EC3 value, the concentration of a substance required to produce a threefold increase in lymphocyte proliferation. A lower EC3 value indicates a stronger sensitizing potential.

Another key in vivo method is the Human Repeated Insult Patch Test (HRIPT), which is used to determine the No-Observed-Effect-Level (NOEL) for the induction of skin sensitization in humans.

Table 1: Comparative Allergenic Potency of Selected Fragrance Allergens (LLNA Data)

Fragrance AllergenCAS NumberLLNA EC3 Value (%)Sensitizing Potency
Cinnamal104-55-20.2Extreme
Isoeugenol97-54-10.54Strong
Citral5392-40-51.2Moderate
Butylphenyl methylpropional (BMHCA) 80-54-6 2.9 Moderate
Benzyl (B1604629) Salicylate118-58-12.9Moderate
Geraniol106-24-122.4Weak
Linalool (pure)78-70-646.2Weak

Data sourced from the Scientific Committee on Consumer Safety (SCCS) opinions and related publications.[5] Potency classification is based on established schemes where lower EC3 values indicate higher potency.

Human Repeat Insult Patch Test (HRIPT) Data for Butylphenyl Methylpropional (BMHCA)

HRIPT studies on BMHCA have shown variable results depending on the vehicle used. When dissolved in a mixture of ethanol (B145695) and diethyl phthalate, BMHCA did not elicit sensitizing reactions at concentrations up to 25%. However, when petrolatum was used as the vehicle, positive skin reactions were observed at a concentration of 5%.[6] This highlights the critical role of the formulation matrix in influencing the allergenic potential of a fragrance ingredient.

In Vitro and In Chemico Assessment Methods

In response to the ban on animal testing for cosmetic ingredients in many regions, several alternative methods have been developed to assess skin sensitization potential. These assays often target key events in the Adverse Outcome Pathway (AOP) for skin sensitization.

Table 2: Overview of Key In Vitro/In Chemico Skin Sensitization Assays

Assay NamePrincipleKey Measurement
Direct Peptide Reactivity Assay (DPRA) An in chemico method that mimics the initial step of sensitization (haptenation) by measuring the reactivity of a chemical with synthetic peptides containing cysteine and lysine.Percent peptide depletion measured by HPLC.[7][8][9][10][11]
KeratinoSens™ Assay An in vitro reporter gene assay using a human keratinocyte cell line to measure the activation of the Keap1-Nrf2-ARE antioxidant response element pathway, a key cellular response to sensitizers.Luciferase gene induction measured by luminescence.[12][13][14][15]

These non-animal methods are valuable for screening and, when used in an integrated approach, can provide reliable information on the skin sensitization hazard of a substance.

Signaling Pathway in Allergic Contact Dermatitis

The development of allergic contact dermatitis is a complex immunological process. The following diagram illustrates a simplified overview of the key events.

Allergic_Contact_Dermatitis_Pathway cluster_skin Epidermis cluster_lymph_node Draining Lymph Node cluster_re_exposure Re-exposure Site Fragrance_Allergen Fragrance Allergen (Hapten/Prehapten/Prohapten) Hapten_Protein_Complex Hapten-Protein Complex Fragrance_Allergen->Hapten_Protein_Complex Haptenation Protein Skin Protein Protein->Hapten_Protein_Complex Langerhans_Cell Langerhans Cell (Antigen Presenting Cell) Hapten_Protein_Complex->Langerhans_Cell Uptake & Processing Keratinocyte Keratinocyte Keratinocyte->Langerhans_Cell Activation Signals (e.g., Cytokines) T_Cell Naive T-Cell Langerhans_Cell->T_Cell Migration & Antigen Presentation Sensitized_T_Cell Sensitized Effector T-Cell T_Cell->Sensitized_T_Cell Activation & Proliferation (Sensitization Phase) Inflammatory_Response Inflammatory Response (Dermatitis) Sensitized_T_Cell->Inflammatory_Response Migration & Activation (Elicitation Phase)

Caption: Key events in the induction (sensitization) and elicitation of allergic contact dermatitis.

Experimental Protocols

Murine Local Lymph Node Assay (LLNA) - OECD TG 429

Objective: To determine the skin sensitization potential of a substance by measuring lymphocyte proliferation in the draining auricular lymph nodes.

Methodology:

  • Animal Model: Typically, CBA/J mice are used.

  • Dose Selection and Preparation: At least three concentrations of the test substance in a suitable vehicle (e.g., acetone:olive oil) are prepared, along with a vehicle control and a positive control (e.g., hexyl cinnamic aldehyde).

  • Application: A defined volume (e.g., 25 µL) of the test substance or control is applied to the dorsum of each ear of the mice daily for three consecutive days.

  • Proliferation Measurement: On day 6, mice are injected intravenously with tritiated methyl thymidine (B127349) ([³H]-methyl thymidine). After 5 hours, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Sample Processing and Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporated radioactivity is measured using a beta-scintillation counter. The results are expressed as disintegrations per minute (DPM) per lymph node.

  • Calculation of Stimulation Index (SI): The SI is calculated for each treatment group by dividing the mean DPM per mouse in that group by the mean DPM per mouse in the vehicle control group.

  • Interpretation: A substance is classified as a skin sensitizer (B1316253) if at least one concentration results in an SI of 3 or greater.[16][17] The EC3 value is then calculated by interpolation from the dose-response curve.

LLNA_Workflow A Day 1-3: Topical application of test substance to mouse ears B Day 6 (am): Intravenous injection of [³H]-methyl thymidine A->B C Day 6 (pm): Euthanasia and excision of draining lymph nodes B->C D Lymph node cell preparation and scintillation counting C->D E Calculation of Stimulation Index (SI) and EC3 value D->E

Caption: Experimental workflow for the Local Lymph Node Assay (LLNA).

Human Repeated Insult Patch Test (HRIPT)

Objective: To determine the potential of a substance to induce contact sensitization and irritation in human subjects.

Methodology:

  • Subject Recruitment: A panel of healthy volunteers (typically 50-200) is recruited after providing informed consent.[18][19]

  • Induction Phase:

    • The test material is applied to the skin (usually the back) under an occlusive or semi-occlusive patch.[18][19][20]

    • The patch remains in place for 24 hours. After removal, the site is graded for any skin reaction.

    • This procedure is repeated nine times over a three-week period at the same application site.[18][20]

  • Rest Period: A rest period of approximately two weeks follows the induction phase, during which no patches are applied.[19][20]

  • Challenge Phase:

    • A single patch containing the test material is applied to a naive skin site (a site not previously exposed).[18][20]

    • The patch is removed after 24 hours, and the site is evaluated for skin reactions at 24, 48, and 72 hours post-application.[20]

  • Interpretation: A reaction at the challenge site that is more severe than any reaction observed during the induction phase is indicative of sensitization. The absence of reactions at the challenge phase for a given concentration establishes a No-Observed-Effect-Level (NOEL).[20]

HRIPT_Workflow cluster_induction Induction Phase (3 Weeks) cluster_rest Rest Period (2 Weeks) cluster_challenge Challenge Phase A 9 repeated 24h patch applications to the same skin site B No patch application A->B C Single 24h patch application to a naive skin site B->C D Skin evaluation at 24, 48, 72h C->D

Caption: Workflow of the Human Repeated Insult Patch Test (HRIPT).

Conclusion

Butylphenyl methylpropional (BMHCA) is classified as a moderate sensitizer based on its LLNA EC3 value of 2.9%.[5] This places it in a similar potency category to other common fragrance allergens like benzyl salicylate. Its potential to induce sensitization in humans has been confirmed, although the vehicle of application plays a significant role. The use of validated in vivo, in vitro, and in chemico methods is essential for a comprehensive risk assessment of fragrance ingredients. This comparative guide provides the foundational data and methodologies to aid researchers and professionals in the development of safer products and a deeper understanding of fragrance allergenicity.

References

A Comparative Analysis of In Vitro and In Vivo Models for Assessing Butylphenyl Methylpropional Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Butylphenyl methylpropional (BMHCA), also known as Lilial (B1675391), is a synthetic fragrance ingredient that has come under scientific scrutiny due to concerns about its potential reproductive toxicity. As a result, its use in cosmetic products has been banned in the European Union.[1] This guide provides a comprehensive comparison of in vitro and in vivo toxicological data for BMHCA, offering insights into the correlation between these testing models. Detailed experimental protocols and an examination of the implicated signaling pathways are presented to support researchers and professionals in the fields of toxicology and drug development.

Quantitative Toxicity Data: A Comparative Overview

The following tables summarize key quantitative data from both in vitro and in vivo studies on Butylphenyl methylpropional, facilitating a direct comparison of its toxicological profile in different testing systems.

In Vitro Endpoint Test System Concentration/Dose Result Reference
CytotoxicityHuman Lymphocytes100 µMReduction in cell proliferation and early signs of cytotoxicity.[2]
HeLa9903 CellsUp to 100 µMRelative cell viability remained above 80%; not considered cytotoxic under ISO 10993-5.[3]
HaCaT CellsNot specifiedReported to induce mitochondrial toxicity, leading to decreased cell viability.[3]
GenotoxicityHuman Lymphocytes5 - 50 µMDid not increase the mean micronuclei frequency in binucleated cells.[2]
Endocrine ActivityRecombinant Human Estrogen Receptors (ERα and ERβ) & MCF7 cells5x10⁻⁵ to 5x10⁻⁴ MWeak estrogenic activity: partially displaced [³H]-estradiol and increased expression of estrogen-responsive genes.[2]
HeLa9903 and MDA-kb2 cellsUp to 100 µMNo agonistic activity towards estrogen or androgen receptors observed.[3]
Signaling Pathway ActivationHEK 293 cells50 µMDid not activate the NF-κB and NRF2 signalling pathways.[3]
In Vivo Endpoint Test System Dose Levels Key Findings Reference
Reproductive Toxicity (Two-Generation Study)Wistar RatsNot specified in detail in summary reportsAdverse effects on the reproductive system consistently reported.[4]
Dermal AbsorptionRat Skin (in vitro)Not specifiedHigher permeability compared to human skin.[5]
Human Skin (in vitro)Not specifiedLower permeability compared to rat skin.[5]
Skin SensitizationHumansNot specifiedPoses a risk of inducing skin sensitization.[2]

Experimental Protocols

In Vitro Cytotoxicity: Neutral Red Uptake (NRU) Assay

The Neutral Red Uptake (NRU) assay is a widely used method to assess the cytotoxicity of a substance by measuring the viability of cells after exposure.

  • Cell Culture : Human keratinocyte cell lines (e.g., HaCaT) are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates. The cells are incubated until they reach a desired confluency.

  • Test Substance Preparation : Butylphenyl methylpropional is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the cell culture medium to achieve a range of test concentrations.

  • Exposure : The culture medium is replaced with the medium containing the different concentrations of BMHCA. Control wells with medium and solvent alone are also included. The plates are incubated for a specified period (e.g., 24 hours).

  • Neutral Red Staining : After the exposure period, the treatment medium is removed, and the cells are washed. A medium containing a non-toxic concentration of Neutral Red dye is added to each well, and the plates are incubated for approximately 3 hours. Healthy, viable cells take up and accumulate the dye in their lysosomes.

  • Dye Extraction and Quantification : The cells are washed again to remove excess dye. A destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) is added to each well to extract the dye from the lysosomes. The absorbance of the extracted dye is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm).

  • Data Analysis : The cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the substance that causes a 50% reduction in cell viability) is then determined.

In Vivo Reproductive Toxicity: OECD 416 Two-Generation Study

The two-generation reproductive toxicity study is the standard method for assessing the potential effects of a substance on reproductive function and offspring development.[6][7]

  • Animal Model : The study is typically conducted in rats (e.g., Wistar strain).[8]

  • Dose Administration : At least three dose levels of Butylphenyl methylpropional and a control group are used. The test substance is typically administered orally (e.g., by gavage or in the diet) to both male and female rats for a specified period before mating.[9]

  • Mating and Gestation : The treated animals (P generation) are mated. The females continue to receive the substance during gestation and lactation.

  • First Generation (F1) : The offspring of the P generation (F1 generation) are exposed to the test substance from conception through to sexual maturity. Selected F1 animals are then mated to produce a second generation (F2).

  • Endpoints Evaluated : A comprehensive range of endpoints are assessed in both the parental and offspring generations, including:

    • Parental Animals : Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, and detailed histopathological examination of reproductive organs.

    • Offspring : Viability, growth, developmental landmarks (e.g., anogenital distance, nipple retention), and reproductive performance of the F1 generation.[8]

  • Data Analysis : The data are statistically analyzed to determine the No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and developmental toxicity.

Signaling Pathways and Molecular Mechanisms

The toxicity of Butylphenyl methylpropional, particularly its reproductive effects, is believed to be linked to its interaction with endocrine signaling pathways.

Endocrine Disruption: Estrogen and Androgen Receptor Signaling

In vitro studies have shown that BMHCA can exhibit weak estrogenic activity.[2] This suggests that it may bind to estrogen receptors (ERα and ERβ) and mimic the effects of endogenous estrogens, potentially disrupting the normal hormonal balance. The interaction with the androgen receptor (AR) has also been investigated, with some studies suggesting no agonistic activity.[3]

Below are diagrams illustrating the general pathways of estrogen and androgen receptor signaling. The potential interaction of BMHCA is indicated as a possible agonist for the estrogen receptor.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMHCA Butylphenyl methylpropional ER Estrogen Receptor (ER) BMHCA->ER Weak Agonist Estrogen Estrogen Estrogen->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds GeneTranscription Gene Transcription ERE->GeneTranscription Regulates

Estrogen Receptor Signaling Pathway and BMHCA

Androgen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds BMHCA Butylphenyl methylpropional (No confirmed interaction) ARE Androgen Response Element (ARE) AR->ARE Binds GeneTranscription Gene Transcription ARE->GeneTranscription Regulates

Androgen Receptor Signaling Pathway
Cellular Stress Response: NRF2 Pathway

Some studies have investigated whether Butylphenyl methylpropional can induce cellular stress and activate protective signaling pathways like the NRF2 pathway. At the concentrations tested in one study, BMHCA did not activate the NRF2 pathway, suggesting that at those levels, it may not trigger a significant oxidative stress response.[3]

NRF2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 KEAP1_NRF2 KEAP1-NRF2 Complex KEAP1->KEAP1_NRF2 NRF2 NRF2 NRF2->KEAP1_NRF2 NRF2_nucleus NRF2 KEAP1_NRF2->NRF2_nucleus Translocates ARE Antioxidant Response Element (ARE) AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes NRF2_nucleus->ARE OxidativeStress Oxidative Stress OxidativeStress->KEAP1_NRF2 Dissociates BMHCA Butylphenyl methylpropional (No activation observed at 50µM)

NRF2 Cellular Stress Response Pathway

Correlation and Conclusion

The available data on Butylphenyl methylpropional highlight both correlations and divergences between in vitro and in vivo findings.

  • Concordance in Hazard Identification : Both in vitro assays (e.g., endocrine activity) and in vivo studies (reproductive toxicity) point towards the reproductive system as a key target for BMHCA's toxicity. This demonstrates the value of in vitro screening for identifying potential hazards that can be further investigated in whole-animal studies.

  • Challenges in Quantitative Extrapolation : While in vitro studies provide valuable mechanistic insights and can rank compounds by their potential toxicity, directly extrapolating quantitative in vitro data (like IC50 values) to predict in vivo toxicity levels (like NOAELs) remains a complex challenge. Factors such as metabolism, distribution, and excretion, which are not fully recapitulated in simple in vitro models, play a crucial role in determining the ultimate toxicological outcome in a whole organism.

  • Species-Specific Differences : The observation that rat skin is more permeable to certain chemicals than human skin underscores the importance of considering species-specific differences when extrapolating animal data to humans.[5] In vitro models using human cells and tissues can help to bridge this gap.

References

The Search for Safer Scents: Evaluating Alternatives to Butylphenyl Methylpropional

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy and safety of alternative fragrance compounds to the now-restricted Butylphenyl methylpropional (BMHCA), also known as Lilial. This report provides a comparative analysis of available toxicological data, detailed experimental methodologies for key safety assessments, and visualizations of relevant biological pathways.

The fragrance industry is in a period of significant transition, driven by heightened consumer awareness and stringent regulatory actions against ingredients with potential health risks. A prime example is the European Union's ban on Butylphenyl methylpropional (BMHCA), a widely used fragrance ingredient with a lily-of-the-valley scent, due to its classification as a reproductive toxicant.[1][2][3] This has catalyzed the urgent need for safer alternatives that can replicate its desirable olfactory properties without compromising consumer safety. This guide offers an objective comparison of emerging alternative compounds, supported by available experimental data.

Comparative Toxicological Data

The following table summarizes the available quantitative toxicological data for BMHCA and several potential alternatives. It is important to note that comprehensive public data for some of the newer, proprietary molecules is still limited.

CompoundCAS NumberMolecular FormulaAcute Oral Toxicity (LD50, rat)Skin SensitizationGenotoxicity (Ames Test)Reproductive/Endocrine Effects
Butylphenyl methylpropional (BMHCA) 80-54-6C14H20O1390 mg/kgModerate sensitizer (B1316253)Generally negativeClassified as a reproductive toxicant (Repr. 1B) in the EU.[1][4][5]
Linalool 78-70-6C10H18O2790 mg/kgWeak sensitizer (EC3 ~30%)[6]Not considered genotoxic.[7][8][9][10]Not considered an endocrine disruptor.[9]
2-Phenoxyethyl Isobutyrate 103-60-6C12H16O3>5000 mg/kgNo sensitizing effect at 4% in humans.[11]Not mutagenic.[11]Not expected to cause reproductive or developmental effects. NOAEL >1000 mg/kg/day.[11][12][13]
Nympheal™ 1637294-12-2C14H20OData not publicly availableSkin sensitizerData not publicly availableData not publicly available
Lilybelle® 1378867-81-2C12H20OData not publicly availableSkin sensitizerData not publicly availableData not publicly available

Note: EC3 (Effective Concentration for a 3-fold stimulation index) is a measure of the sensitizing potential of a substance in the Local Lymph Node Assay (LLNA). A lower EC3 value indicates a stronger sensitizer. NOAEL (No Observed Adverse Effect Level) is the highest dose of a substance at which no adverse effects are observed.

Experimental Protocols

The evaluation of fragrance ingredient safety relies on a battery of standardized and validated tests. Below are detailed methodologies for key experiments cited in the toxicological assessment of these compounds.

Skin Sensitization Assessment

The potential of a compound to cause skin sensitization is a critical endpoint in cosmetic safety assessment. A tiered approach using in chemico and in vitro methods is now widely adopted to reduce reliance on animal testing. This approach is based on the Adverse Outcome Pathway (AOP) for skin sensitization.

1. Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

  • Principle: This in chemico assay assesses the initial molecular event in skin sensitization: the binding of a chemical (hapten) to skin proteins. It measures the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, which mimic the nucleophilic sites in skin proteins.[14][15][16][17][18]

  • Methodology:

    • Solutions of synthetic cysteine- and lysine-containing peptides are prepared.

    • The test chemical is incubated with each peptide solution for 24 hours.

    • The concentration of the remaining, unreacted peptide is quantified using High-Performance Liquid Chromatography (HPLC).

    • The percentage of peptide depletion is calculated and used to classify the reactivity of the chemical.

2. KeratinoSens™ Assay - OECD TG 442D

  • Principle: This in vitro assay addresses the second key event in the skin sensitization AOP: keratinocyte activation. It uses a genetically modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of an antioxidant response element (ARE). Sensitizers induce the Keap1-Nrf2-ARE pathway, leading to the production of luciferase, which can be measured.[6][19][20][21][22]

  • Methodology:

    • KeratinoSens™ cells are seeded in 96-well plates.

    • The cells are exposed to a range of concentrations of the test chemical for 48 hours.

    • Cell viability is assessed using a cytotoxicity assay (e.g., MTT).

    • A luciferase substrate is added, and the resulting luminescence is measured.

    • A significant increase in luciferase expression at non-cytotoxic concentrations indicates a positive result.

3. human Cell Line Activation Test (h-CLAT) - OECD TG 442E

  • Principle: This in vitro assay evaluates the third key event in the skin sensitization AOP: dendritic cell activation. It measures the expression of cell surface markers (CD54 and CD86) on a human monocytic leukemia cell line (THP-1) in response to a test chemical.[23][24][25][26][27]

  • Methodology:

    • THP-1 cells are cultured and exposed to various concentrations of the test chemical for 24 hours.

    • The cells are then stained with fluorescently labeled antibodies specific for CD54 and CD86.

    • The expression of these markers is quantified using flow cytometry.

    • A significant upregulation of CD54 and/or CD86 expression compared to the control indicates a sensitizing potential.

Genotoxicity Assessment

Genotoxicity tests are crucial to identify substances that can damage genetic material (DNA), potentially leading to cancer or heritable mutations. A standard battery of in vitro tests is recommended by regulatory bodies.[28][29][30][31]

1. Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471

  • Principle: This test uses several strains of the bacterium Salmonella typhimurium with mutations in the genes required to synthesize the amino acid histidine. The test chemical is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • Methodology:

    • The bacterial strains are exposed to the test chemical at various concentrations, with and without a metabolic activation system (S9 mix from rat liver).

    • The bacteria are plated on a minimal agar (B569324) medium lacking histidine.

    • After incubation, the number of revertant colonies (colonies that have regained the ability to produce histidine) is counted.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

2. In Vitro Mammalian Cell Micronucleus Test - OECD TG 487

  • Principle: This test detects damage to chromosomes. Micronuclei are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

  • Methodology:

    • Mammalian cells (e.g., human lymphocytes or a suitable cell line) are exposed to the test chemical with and without metabolic activation.

    • The cells are then treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.

    • The cells are harvested, stained, and the frequency of micronuclei in binucleated cells is determined by microscopic analysis.

    • A significant increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in toxicity can aid in understanding the mechanisms of action and the rationale behind the experimental designs.

Skin_Sensitization_AOP cluster_0 Molecular Initiating Event (MIE) cluster_1 Key Event 2 cluster_2 Key Event 3 cluster_3 Key Event 4 cluster_4 Adverse Outcome MIE Covalent Binding to Skin Proteins (Haptenation) KE2 Keratinocyte Activation (e.g., Nrf2 activation) MIE->KE2 Stress Signals KE3 Dendritic Cell Activation (Upregulation of CD54, CD86) MIE->KE3 Hapten Presentation KE2->KE3 Cytokine Release KE4 T-Cell Proliferation and Differentiation KE3->KE4 Antigen Presentation AO Allergic Contact Dermatitis KE4->AO Inflammatory Response Endocrine_Disruption_Pathway cluster_0 Exposure cluster_1 Molecular Interaction cluster_2 Cellular Response cluster_3 Physiological Outcome Compound Endocrine Disrupting Compound (e.g., Fragrance Molecule) Receptor Hormone Receptor (e.g., Androgen or Estrogen Receptor) Compound->Receptor Binding (Agonist or Antagonist) Transcription Altered Gene Transcription Receptor->Transcription Outcome Disruption of Normal Hormonal Function (e.g., Reproductive Toxicity) Transcription->Outcome Experimental_Workflow cluster_0 In Silico / In Chemico cluster_1 In Vitro cluster_2 Data Integration & Risk Assessment QSAR QSAR Modeling DPRA Direct Peptide Reactivity Assay (DPRA) OECD TG 442C QSAR->DPRA KeratinoSens KeratinoSens™ Assay OECD TG 442D DPRA->KeratinoSens hCLAT h-CLAT Assay OECD TG 442E KeratinoSens->hCLAT Integration Weight of Evidence Approach hCLAT->Integration Ames Ames Test OECD TG 471 Micronucleus Micronucleus Test OECD TG 487 Ames->Micronucleus Micronucleus->Integration RiskAssessment Safety/Risk Assessment Integration->RiskAssessment

References

A Comparative Toxicological Assessment of Butylphenyl Methylpropional and Its Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of dose-response data for Butylphenyl methylpropional (BMHCA), commonly known as Lilial, and its prominent fragrance alternatives. This guide provides a detailed comparison of their toxicological profiles, experimental protocols for key safety assessments, and an overview of relevant biological signaling pathways.

Butylphenyl methylpropional (BMHCA), a synthetic fragrance ingredient with a floral scent reminiscent of lily-of-the-valley, has faced increasing regulatory scrutiny due to its classification as a reproductive toxicant.[1] As a result, its use in cosmetic products has been banned in the European Union, prompting the fragrance industry to identify and validate safer alternatives.[1][2] This guide offers a statistical and toxicological comparison of BMHCA and several of its alternatives, including Nympheal™, Lilybelle®, 2-Phenoxyethyl Isobutyrate, Linalool, Hydroxycitronellal, and Majantol, to assist researchers, scientists, and drug development professionals in making informed decisions.

Comparative Dose-Response Data

The following tables summarize the available quantitative toxicological data for Butylphenyl methylpropional and its alternatives across key endpoints. This data is essential for understanding the dose-response relationships and relative safety profiles of these compounds.

Table 1: Acute Oral Toxicity

SubstanceCAS NumberLD50 (Rat, oral)Reference
Butylphenyl methylpropional80-54-61390 mg/kg bwSCCS/1591/17
Nympheal™1637294-12-2> 2000 mg/kg bwManufacturer's Data
Lilybelle®1378867-81-2Data Not Available-
2-Phenoxyethyl Isobutyrate103-60-6> 2000 mg/kg bwREACH Dossier
Linalool78-70-62790 mg/kg bw[3]
Hydroxycitronellal107-75-5> 6400 mg/kg bw[1]
Majantol103694-68-4Data Not Available-

Table 2: Skin Sensitization

SubstanceCAS NumberSkin Sensitization Potential & EC3 Value (LLNA)Reference
Butylphenyl methylpropional80-54-6Moderate sensitizer (B1316253)SCCS/1591/17
Nympheal™1637294-12-2Evidence of sensitizationManufacturer's Data
Lilybelle®1378867-81-2Data Not Available-
2-Phenoxyethyl Isobutyrate103-60-6Not a sensitizerREACH Dossier
Linalool78-70-6Weak sensitizer (oxidized form)[4]
Hydroxycitronellal107-75-5Sensitizer[1]
Majantol103694-68-4Contact allergen[5]

Table 3: Reproductive & Developmental Toxicity

SubstanceCAS NumberNOAEL (rat, oral)EndpointReference
Butylphenyl methylpropional80-54-65 mg/kg bw/dayTesticular toxicitySCCS/1591/17
Nympheal™1637294-12-2Data Not Available--
Lilybelle®1378867-81-2Data Not Available--
2-Phenoxyethyl Isobutyrate103-60-6Data Not Available--
Linalool78-70-6500 mg/kg bw/dayMaternal toxicity[3]
Linalool78-70-61000 mg/kg bw/dayDevelopmental toxicity[3]
Hydroxycitronellal107-75-5100 mg/kg bw/dayReproductive toxicity[6]
Majantol103694-68-4Data Not Available--

Table 4: Genotoxicity (Ames Test)

SubstanceCAS NumberAmes Test ResultReference
Butylphenyl methylpropional80-54-6NegativeSCCS/1591/17
Nympheal™1637294-12-2Non-mutagenicManufacturer's Data
Lilybelle®1378867-81-2Data Not Available-
2-Phenoxyethyl Isobutyrate103-60-6NegativeREACH Dossier
Linalool78-70-6Negative[7]
Hydroxycitronellal107-75-5NegativeREACH Dossier
Majantol103694-68-4Data Not Available-

Experimental Protocols

The toxicological data presented above are derived from standardized experimental protocols, primarily following the Organization for aEconomic Co-operation and Development (OECD) guidelines. These protocols are designed to ensure the reliability and comparability of data across different studies and substances.

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro test is used to assess the mutagenic potential of a substance.

  • Principle: The assay utilizes specific strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine).[8] The test substance is evaluated for its ability to cause a reverse mutation, enabling the bacteria to grow on a medium lacking the essential amino acid.[8]

  • Methodology:

    • Test System: A minimum of five bacterial strains are typically used to detect different types of mutations.[9]

    • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.[10]

    • Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar (B569324) medium.[8]

    • Dose Levels: At least five different concentrations of the test substance are evaluated.[11]

    • Endpoint: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the control.[10]

OECD 429: Skin Sensitization: Local Lymph Node Assay (LLNA)

This in vivo assay is the preferred method for assessing the skin sensitization potential of a substance.

  • Principle: The LLNA is based on the principle that sensitizing chemicals induce the proliferation of lymphocytes in the lymph nodes draining the site of application.[12][13] The extent of this proliferation is proportional to the dose and potency of the allergen.[12][13]

  • Methodology:

    • Animal Model: The test is typically performed on female CBA/Ca or CBA/J strain mice.[13]

    • Administration: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.

    • Dose Groups: A minimum of three concentrations of the test substance are used, along with a negative control (vehicle) and a positive control.[2]

    • Endpoint: The proliferation of lymphocytes is measured, and a Stimulation Index (SI) is calculated. An SI of 3 or greater is considered a positive response, indicating that the substance is a skin sensitizer.[13]

OECD 414: Prenatal Developmental Toxicity Study

This in vivo study is designed to evaluate the potential adverse effects of a substance on the pregnant animal and the developing embryo and fetus.[14][15]

  • Principle: The test substance is administered to pregnant animals during the period of organogenesis to assess its impact on embryonic and fetal development.[16]

  • Methodology:

    • Animal Model: The preferred rodent species is the rat, and the preferred non-rodent species is the rabbit.[17]

    • Administration: The test substance is typically administered orally by gavage from implantation to one day before the expected day of delivery.[16][17]

    • Dose Groups: At least three dose levels and a control group are used. The highest dose is intended to induce some maternal toxicity but not significant mortality.[17]

    • Endpoints: The study evaluates maternal clinical signs, body weight, and food consumption. Fetal evaluations include external, visceral, and skeletal examinations for abnormalities. The number of viable fetuses, resorptions, and fetal body weights are also recorded.[14]

Signaling Pathways and Experimental Workflows

Understanding the biological mechanisms underlying toxicity is crucial for risk assessment. The following diagrams, created using the DOT language, illustrate a key signaling pathway involved in skin sensitization and a general workflow for toxicological assessment.

Experimental_Workflow cluster_In_Silico In Silico Assessment cluster_In_Vitro In Vitro Testing cluster_In_Vivo In Vivo Testing cluster_Risk Risk Assessment QSAR QSAR Modeling (Structure-Activity Relationship) Ames Genotoxicity (Ames Test - OECD 471) QSAR->Ames Prioritization Acute_Tox Acute Toxicity (Oral - OECD 401) Ames->Acute_Tox HCE Eye Irritation (HCE - OECD 492) Skin_Sens_Vivo Skin Sensitization (LLNA - OECD 429) HCE->Skin_Sens_Vivo Sens Skin Sensitization (e.g., DPRA, KeratinoSens™) Sens->Skin_Sens_Vivo Repro_Tox Reproductive/Developmental Toxicity (OECD 414) Acute_Tox->Repro_Tox Skin_Sens_Vivo->Repro_Tox NOAEL Determine NOAEL Repro_Tox->NOAEL MOS Calculate Margin of Safety (MOS) NOAEL->MOS Exposure Exposure Assessment Exposure->MOS

A generalized workflow for the toxicological assessment of a new chemical substance.

Skin_Sensitization_Pathway cluster_KE1 Key Event 1: Molecular Initiating Event cluster_KE2 Key Event 2: Keratinocyte Activation cluster_KE3 Key Event 3: Dendritic Cell Activation cluster_KE4 Key Event 4: T-Cell Proliferation Hapten Hapten (Chemical Sensitizer) Protein Skin Proteins Hapten->Protein Covalent Binding Hapten_Protein Hapten-Protein Complex Protein->Hapten_Protein Keratinocyte Keratinocytes Hapten_Protein->Keratinocyte Stress Response Cytokines Inflammatory Cytokines (e.g., IL-1α, IL-1β, TNF-α) Keratinocyte->Cytokines Release Langerhans Langerhans Cells (Immature Dendritic Cells) Cytokines->Langerhans Activation & Migration Activated_DC Activated Dendritic Cells Langerhans->Activated_DC Lymph_Node Draining Lymph Node Activated_DC->Lymph_Node Migration to Naive_T_Cell Naive T-Cells Lymph_Node->Naive_T_Cell Antigen Presentation Memory_T_Cell Memory T-Cells Naive_T_Cell->Memory_T_Cell Proliferation & Differentiation Allergic_Contact_Dermatitis Allergic Contact Dermatitis Memory_T_Cell->Allergic_Contact_Dermatitis Elicitation upon re-exposure

The Adverse Outcome Pathway (AOP) for skin sensitization initiated by covalent binding to proteins.

References

Unveiling the Cellular Impact of Butylphenyl Methylpropional: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Butylphenyl methylpropional (BMHCA), also known as lilial, is a synthetic fragrance ingredient that has come under scientific scrutiny due to its potential biological effects. Classified as a reproductive toxicant by the European Chemicals Agency, its use in cosmetic products is now banned in the European Union.[1][2] This guide provides a comprehensive comparison of the effects of BMHCA across various cell lines, supported by experimental data, to aid in understanding its toxicological profile.

Cytotoxicity Profile of Butylphenyl Methylpropional

The cytotoxic effects of BMHCA have been evaluated in several in vitro studies. While specific IC50 values are not consistently reported across a wide range of cell lines in single comparative studies, the available data indicates a potential for cytotoxicity at varying concentrations.

Cell LineAssay TypeEndpointObserved EffectReference
Human breast cancer (MCF-7)Proliferation AssayCell GrowthIncreased proliferation at concentrations from 5 x 10-5 M to 5 x 10-4 M, suggesting estrogenic activity.[3]
Chinese Hamster Ovary (CHO)Not SpecifiedNot SpecifiedStructural and numerical chromosomal aberrations were observed in the absence of metabolic activation (S9).[4]
Human peripheral blood lymphocytesMicronucleus TestChromosomal DamageNo chromosomal damage potential was observed in a non-GLP micronucleus test.[4]
Human colonic epithelial cellsComet AssayDNA DamageEvidence for the absence of DNA-damaging potential.[4]

Genotoxicity Assessment

The genotoxic potential of BMHCA has been a subject of extensive investigation, with some conflicting results depending on the cell type and experimental conditions.

Cell LineAssay TypeKey FindingsReference
S. typhimurium & E. coliAmes TestNo genotoxic/mutagenic potential was found in bacterial gene mutation assays.[5]
Chinese Hamster V79 cellsHPRT AssayDid not induce gene mutations at the hprt locus.[5]
Chinese Hamster Ovary (CHO) cellsChromosomal Aberration AssayInduced structural and numerical chromosomal aberrations in the absence of S9 metabolic activation.[4]
Human peripheral blood lymphocytesMicronucleus AssayDid not show a potential for chromosomal damage.[4]
Human colonic epithelial cellsComet AssayShowed no evidence of DNA-damaging potential.[4]

Endocrine Disruption: Estrogenic Activity

BMHCA has been shown to exhibit estrogenic activity, primarily demonstrated in the estrogen-responsive human breast cancer cell line, MCF-7.

Key Observations in MCF-7 Cells:

  • Receptor Binding: At a 3,000,000-fold molar excess, BMHCA was able to partially displace [3H]oestradiol from both recombinant human estrogen receptors ERα and ERβ, as well as from the cytosolic ER of MCF-7 cells.[3]

  • Gene Expression: At concentrations ranging from 5 x 10-5 M to 5 x 10-4 M, BMHCA increased the expression of the estrogen-responsive pS2 gene.[3]

  • Cell Proliferation: In the same concentration range, BMHCA stimulated the proliferation of MCF-7 cells over a 7-day period. This proliferative effect was inhibited by the anti-estrogen fulvestrant, indicating an ER-mediated mechanism.[3]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the general steps for assessing the cytotoxicity of Butylphenyl methylpropional using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.[2]

Procedure:

  • Cell Seeding: Plate cells (e.g., HaCaT, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

  • Compound Exposure: Treat the cells with various concentrations of BMHCA dissolved in an appropriate solvent (e.g., DMSO). Include solvent controls and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[2]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically around 630-690 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value (the concentration of BMHCA that inhibits cell viability by 50%).

Genotoxicity Assessment: In Vitro Micronucleus Assay

This protocol provides a general framework for the in vitro micronucleus assay to assess the clastogenic and aneugenic potential of BMHCA.

Principle: The micronucleus assay detects the presence of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells. These micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during anaphase of mitosis.[7][8]

Procedure:

  • Cell Culture: Culture suitable cells (e.g., CHO, V79, human peripheral blood lymphocytes) to a sufficient density.

  • Compound Treatment: Expose the cells to a range of concentrations of BMHCA, with and without metabolic activation (S9 fraction), for a short period (e.g., 3-6 hours).[9]

  • Removal of Compound and Cytochalasin B Addition: Wash the cells to remove the test compound and add fresh medium containing cytochalasin B. Cytochalasin B blocks cytokinesis, resulting in binucleated cells that have completed one round of mitosis.[7]

  • Incubation: Incubate the cells for a period equivalent to 1.5-2.0 normal cell cycle lengths to allow for cell division and micronucleus formation.[10]

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Giemsa, DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) using a fluorescence microscope.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative and solvent controls.

Genotoxicity Assessment: Alkaline Comet Assay

This protocol describes the general procedure for the alkaline comet assay to detect DNA single-strand breaks and alkali-labile sites induced by BMHCA.

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Under alkaline conditions, damaged DNA containing strand breaks unwinds and migrates out of the nucleus during electrophoresis, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the amount of DNA damage.[11][12][13][14]

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the chosen cell line.

  • Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.[15]

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[15]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to allow the DNA to unwind.[15]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Fragmented DNA will migrate towards the anode, forming the comet tail.[15]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium (B1200493) iodide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. Common parameters include % DNA in the tail, tail length, and tail moment.[14]

  • Data Analysis: Compare the level of DNA damage in BMHCA-treated cells to that in control cells.

Visualizing the Mechanisms

To better understand the processes involved in the assessment of Butylphenyl methylpropional's effects, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMHCA Butylphenyl methylpropional (BMHCA) ER_HSP_complex ER-HSP Complex BMHCA->ER_HSP_complex Binding ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP_complex->ER Dissociation ER_HSP_complex->HSP ERE Estrogen Response Element (ERE) ER_dimer->ERE Binding cluster_nucleus cluster_nucleus ER_dimer->cluster_nucleus Translocation pS2 pS2 Gene ERE->pS2 Transcription Proliferation Cell Proliferation pS2->Proliferation Increased Expression Leads to

Caption: Estrogen Receptor Signaling Pathway Activated by BMHCA.

Genotoxicity_Testing_Workflow cluster_in_vitro In Vitro Genotoxicity Assessment cluster_assays Genotoxicity Assays start Select Cell Line(s) exposure Expose cells to varying concentrations of BMHCA start->exposure comet Comet Assay exposure->comet micronucleus Micronucleus Assay exposure->micronucleus analysis Data Analysis (% Tail DNA, MN Frequency) comet->analysis micronucleus->analysis conclusion Conclusion on Genotoxic Potential analysis->conclusion

Caption: Experimental Workflow for In Vitro Genotoxicity Testing.

References

A Comparative Environmental Impact Assessment of Butylphenyl Methylpropional and Its Substitutes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fragrance industry is currently navigating a significant shift away from Butylphenyl methylpropional (p-BMHCA), a synthetic fragrance ingredient commonly known as Lilial. This transition is primarily driven by regulatory actions, such as its ban in the European Union, due to concerns over its reproductive toxicity.[1][2][3][4][5] As the industry seeks safer alternatives, a thorough and objective assessment of the environmental impact of these substitutes is crucial. This guide provides a comparative analysis of the environmental properties of Butylphenyl methylpropional against two of its common substitutes, Hexyl Cinnamal and Hydroxycitronellal, supported by available experimental data.

Comparative Environmental Data

The following table summarizes key quantitative data on the environmental fate and effects of Butylphenyl methylpropional and its substitutes. This data is essential for a comparative risk assessment.

ParameterButylphenyl methylpropional (Lilial)Hexyl CinnamalHydroxycitronellal
Chemical Structure C14H20OC15H20OC10H20O2
Persistence
BiodegradabilityIn an aqueous solution with air at pH 7 and 25°C, about 30% oxidation occurs over 168 hours, suggesting a relatively short environmental lifespan of approximately two weeks.[6]Readily biodegradable (97% degradation in 28 days).[7]Readily biodegradable (93.7% in a standard OECD 301B test).[8]
Bioaccumulation
Log Kow (Octanol-Water Partition Coefficient)4.2 at 24°C.[6][9]5.3.[7]Not explicitly found, but not classified as bioaccumulative.
Bioconcentration Factor (BCF)Data not readily available in reviewed literature.5733 L/kg (estimated for upper trophic level fish); after accounting for biotransformation, the BCF is estimated to be 1000 L/kg.[8]Not classified as bioaccumulative.
Ecotoxicity
Acute Toxicity to Fish (96h LC50)Data not readily available in reviewed literature.1.7 mg/L (Pimephales promelas).[7]Not classified as toxic to the aquatic environment.
Acute Toxicity to Aquatic Invertebrates (48h EC50)Data not readily available in reviewed literature.0.247 mg/L (Daphnia magna).[7]Not classified as toxic to the aquatic environment.
Toxicity to Aquatic Plants (72h NOEC)Data not readily available in reviewed literature.0.065 mg/L (Desmodesmus subspicatus).[7]Not classified as toxic to the aquatic environment.

Key Experimental Protocols

The data presented in this guide is derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). A summary of the methodologies for the key experiments is provided below.

Ready Biodegradability: OECD 301B (CO2 Evolution Test)

This test evaluates the ultimate biodegradability of a chemical substance in an aerobic aqueous medium.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO2 evolution (ThCO2), which is calculated from the carbon content of the substance.

  • Procedure: The test is run for 28 days. The evolved CO2 is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution), and the amount is determined by titration or by a total organic carbon (TOC) analyzer.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% of ThCO2 within a 10-day window during the 28-day period. The 10-day window begins when the degree of biodegradation has reached 10% ThCO2.[10][11][12]

Acute Immobilisation Test for Daphnia sp.: OECD 202

This test determines the acute toxicity of a substance to freshwater invertebrates.

  • Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in a range of concentrations for 48 hours.

  • Procedure: The test is conducted under static or semi-static conditions. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Endpoint: The primary endpoint is the median effective concentration (EC50), which is the concentration of the test substance that immobilizes 50% of the daphnids after 48 hours of exposure.[13][14][15][16]

Fish Acute Toxicity Test: OECD 203

This test assesses the acute lethal toxicity of a substance to fish.

  • Principle: Fish of a recommended species are exposed to the test substance, typically for a period of 96 hours.

  • Procedure: The test is conducted in a static, semi-static, or flow-through system. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The main endpoint is the median lethal concentration (LC50), which is the concentration of the test substance estimated to be lethal to 50% of the test fish over the 96-hour exposure period.[17][18][19][20]

Bioaccumulation in Fish: Aqueous and Dietary Exposure: OECD 305

This test determines the potential for a chemical to bioaccumulate in fish.

  • Principle: The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to the test substance at a constant concentration in the water. During the depuration phase, the fish are transferred to a clean environment.

  • Procedure: The concentration of the test substance in the fish tissue is measured at regular intervals during both phases.

  • Endpoint: The key endpoint is the bioconcentration factor (BCF), which is the ratio of the concentration of the test substance in the fish to its concentration in the water at steady state.[21][22][23][24]

Environmental Impact Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the environmental impact of a chemical substance, integrating data from various experimental studies.

cluster_3 Risk Characterization a Biodegradability (OECD 301) i PEC/PNEC Ratio a->i b Hydrolysis as a function of pH (OECD 111) b->i c Phototransformation (OECD 316) c->i d Acute Fish Toxicity (OECD 203) d->i e Acute Daphnia Immobilisation (OECD 202) e->i f Algal Growth Inhibition (OECD 201) f->i g Partition Coefficient (log Kow) (OECD 107/117) h Bioaccumulation in Fish (OECD 305) g->h h->i

Caption: Workflow for environmental impact assessment of chemical substances.

Conclusion

The move away from Butylphenyl methylpropional is a necessary step to mitigate risks to human health. However, a comprehensive evaluation of the environmental profiles of its alternatives is paramount to avoid regrettable substitutions.

Based on the available data:

  • Butylphenyl methylpropional (Lilial) presents a complex environmental profile. While it shows some potential for degradation, its high log Kow suggests a potential for bioaccumulation, although specific BCF data is lacking in the reviewed literature. The primary concern leading to its restriction is its reproductive toxicity in mammals, which indirectly raises concerns about its potential effects on wildlife.

  • Hexyl Cinnamal is readily biodegradable, which is a positive environmental attribute. However, it exhibits high acute toxicity to aquatic organisms, particularly invertebrates. Its high log Kow and estimated BCF also indicate a potential for bioaccumulation.

  • Hydroxycitronellal appears to be a more environmentally favorable alternative. It is readily biodegradable and is not classified as PBT (Persistent, Bioaccumulative, and Toxic).

For researchers and drug development professionals, this comparative guide highlights the importance of considering a wide range of environmental endpoints when selecting fragrance ingredients. While substitutes for Butylphenyl methylpropional are available, their environmental profiles vary significantly. A thorough assessment, based on robust and standardized experimental data, is essential to ensure that the chosen alternatives are not only effective and safe for human use but also environmentally responsible. Further research is needed to fill the data gaps for Butylphenyl methylpropional and to fully characterize the environmental profiles of newer, proprietary substitutes.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Butylphenyl Methylpropional

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This guide provides essential safety and logistical information for the proper disposal of Butylphenyl methylpropional, also known as Lilial or p-BMHCA. Adherence to these procedures is critical for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure operational safety and environmental compliance. Butylphenyl methylpropional is classified as a substance with reproductive toxicity and is recognized as an environmental hazard, necessitating stringent disposal protocols.[1]

Understanding the Hazards

Butylphenyl methylpropional is harmful if swallowed, causes skin irritation, and may provoke an allergic skin reaction.[2] It is also suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects.[1][2] Due to these health concerns, its use in cosmetic products has been banned in the European Union and other regions.[3][4][5][6][7][8]

Key Safety and Disposal Data

The following table summarizes crucial quantitative data for Butylphenyl methylpropional, compiled from safety data sheets. This information is vital for conducting risk assessments and ensuring safe handling during the disposal process.

PropertyValueReference
UN Number UN3082[1]
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (p-t-Butyl-alpha-methylhydrocinnamic aldehyde)[1]
Transport Hazard Class 9[1]
Packing Group III[1]
Acute Oral Toxicity (LD50) 1390 mg/kg (Rat)[1][2]
Acute Dermal Toxicity (LD50) > 2000 mg/kg (Rat)[1]
Flash Point >105 °C (closed cup)[1]
Water Solubility 33 mg/L at 20°C[1]

Procedural Protocol for Disposal

The following step-by-step protocol outlines the safe disposal of Butylphenyl methylpropional from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., neoprene).

  • Eye/Face Protection: Use chemical safety goggles.

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, liquid-impermeable coveralls may be necessary.[1]

2. Waste Collection and Storage:

  • Segregation: Do not mix Butylphenyl methylpropional waste with other chemical waste streams unless their compatibility has been definitively confirmed.[1]

  • Containerization: Collect all waste containing Butylphenyl methylpropional in a dedicated, clearly labeled, and sealable container that is compatible with the chemical.[1]

  • Labeling: The waste container must be prominently labeled as "Hazardous Waste" and clearly identify the contents as "Butylphenyl Methylpropional" or "Lilial." The label should also include hazard warnings such as "Toxic" and "Environmentally Hazardous."[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area. Ensure it is kept away from incompatible materials, including strong acids, bases, and oxidizing agents. The storage area should be cool and secure.[1]

3. Spill Management:

  • Immediate Actions: In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation. Remove all sources of ignition.[1]

  • Containment: For small spills, contain the liquid using an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[1]

  • Cleanup: Carefully collect the absorbed material and place it into the designated hazardous waste container.[1]

  • Decontamination: Thoroughly clean the spill area with soap and water.[1]

  • Reporting: Report any spills to the appropriate environmental health and safety officer in your institution.[1]

4. Final Disposal:

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations. Never dispose of Butylphenyl methylpropional down the drain or in the general trash.[1][2]

  • Professional Disposal Service: Arrange for the collection and disposal of the Butylphenyl methylpropional waste by a licensed hazardous waste disposal company. These specialized companies are equipped to transport and treat the material at a permitted facility in an environmentally responsible manner.[1]

  • Documentation: Maintain comprehensive records of all hazardous waste disposal activities. This includes manifests and certificates of disposal provided by the waste management company.[1]

Disposal Workflow

cluster_preparation Preparation cluster_collection Collection & Storage cluster_spill Spill Management (If Applicable) cluster_disposal Final Disposal start Start: Identify Butylphenyl Methylpropional Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Dedicated, Labeled Container ppe->collect store Store in a Designated Hazardous Waste Area collect->store contact Contact Licensed Hazardous Waste Disposal Company store->contact spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain cleanup Clean Up and Decontaminate contain->cleanup cleanup->collect report Report Spill cleanup->report document Document Disposal (Manifests, Certificates) contact->document end End: Safe and Compliant Disposal document->end

Caption: Workflow for the safe disposal of Butylphenyl methylpropional.

References

Safeguarding Laboratory Practices: A Comprehensive Guide to Handling Butylphenyl Methylpropional

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Butylphenyl methylpropional, also known as Lilial or 2-(4-tert-butylbenzyl)propionaldehyde. Adherence to these protocols is essential to ensure the safety of researchers, scientists, and drug development professionals.

Butylphenyl methylpropional is classified as a reproductive toxin, a skin sensitizer, and an eye irritant.[1][2][3][4] It is harmful if swallowed and poses a long-term hazard to aquatic life.[2][3][4][5] Due to its hazard profile, stringent safety measures are required during handling, storage, and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the required PPE for handling Butylphenyl methylpropional.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield may be required for splash hazards.Protects against eye irritation from splashes or vapors.
Hand Protection Primary: Butyl rubber gloves.[1][5] Alternative: Viton/Butyl gloves offer enhanced protection.[1] Nitrile gloves may be suitable for incidental contact only.[2]Butyl rubber offers superior resistance to aldehydes.[1][5] Regular glove changes are recommended, especially if contamination is suspected.[6]
Body Protection A knee-length laboratory coat is mandatory.[5] For larger quantities or increased splash potential, impervious or chemical-resistant clothing should be worn.[5][6]Prevents skin contact with the chemical.
Respiratory Protection Generally not required when handled in a properly functioning chemical fume hood.[5] If exposure limits are exceeded or work is performed outside a fume hood, a full-face respirator with appropriate cartridges should be used.[6]Minimizes the risk of inhaling aerosols or vapors.

Operational Plan for Handling Butylphenyl Methylpropional

A systematic approach to handling this chemical is critical to minimize risk. The following step-by-step operational plan must be followed.

1. Pre-Handling Procedures:

  • Designated Area: All work with Butylphenyl methylpropional must be conducted in a designated area, such as a chemical fume hood.[5][6] This area should be clearly marked with a warning sign indicating the presence of a reproductive toxin.[1]

  • Review Safety Data Sheet (SDS): Before commencing any work, all personnel must review the SDS for Butylphenyl methylpropional.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

2. Handling Procedures:

  • Ventilation: Ensure the chemical fume hood is functioning correctly before use.[5]

  • Weighing: When weighing the substance, use a tare method within the fume hood to prevent inhalation of any dust.[6]

  • Avoid Contact: Take extreme care to avoid contact with skin and eyes.[5] Do not eat, drink, or smoke in the designated handling area.[5]

  • Container Management: Keep the container of Butylphenyl methylpropional tightly sealed when not in use.[5]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area after use.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water immediately after handling.[6]

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination and dispose of it as hazardous waste.

Disposal Plan

Proper disposal of Butylphenyl methylpropional and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Butylphenyl methylpropional is considered hazardous waste due to its reproductive toxicity and environmental hazards.[1]

  • Waste Collection:

    • Collect all waste containing Butylphenyl methylpropional, including contaminated gloves, absorbent materials, and empty containers, in a dedicated, properly labeled hazardous waste container.[5]

    • Solid waste, such as contaminated gloves and paper towels, should be placed in a separate, clearly marked container.

  • Disposal Method:

    • Do not dispose of Butylphenyl methylpropional down the drain or in general waste.[5]

    • Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[5] All disposal must be in accordance with local, regional, and national regulations.[3][4]

Experimental Protocols

Emergency Procedures in Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[5]

Spill Management:

  • Small Spills: For small spills within a chemical fume hood, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled hazardous waste container.

  • Large Spills: Evacuate the area and prevent entry. Contact the institution's emergency response team for cleanup.

Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Designated_Area Prepare Designated Area (Fume Hood) Don_PPE->Designated_Area Perform_Work Perform Work in Fume Hood Designated_Area->Perform_Work Decontaminate Decontaminate Work Area Perform_Work->Decontaminate Collect_Waste Collect All Contaminated Waste in Labeled Container Perform_Work->Collect_Waste Remove_PPE Remove & Dispose of PPE as Hazardous Waste Decontaminate->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Dispose_Waste Dispose via Licensed Waste Management Collect_Waste->Dispose_Waste

Caption: Workflow for the safe handling and disposal of Butylphenyl methylpropional.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.